Esculentoside A

Catalog No.
S1550933
CAS No.
65497-07-6
M.F
C42H66O16
M. Wt
827.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esculentoside A

CAS Number

65497-07-6

Product Name

Esculentoside A

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C42H66O16

Molecular Weight

827.0 g/mol

InChI

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1

InChI Key

ZMXKPCHQLHYTHY-OWRBLJEPSA-N

SMILES

Array

Synonyms

Phytolaccasaponin E; Phytolaccoside E

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Olean-12-ene-28,29-dioic acid,3-[(4-O-b-D-glucopyranosyl-b-D-xylopyranosyl)oxy]-2,23-dihydroxy-,29-methyl ester, (2b,3b,4a,20b)- has been reported in Phytolacca acinosa with data available.
potent inhibitor of PAF synthesis in rat peritoneal macrophages

Chemical Constituents of Phytolacca esculenta

Author: Smolecule Technical Support Team. Date: February 2026

The primary bioactive compounds in Phytolacca esculenta are triterpenoid saponins, with the esculentoside and phytolaccoside families being the most significant. These compounds share an oleanane-type aglycone skeleton and are typically glycosylated at the C-3 and/or C-28 positions [1]. The table below summarizes the key active components and their structural features.

Table 1: Key Triterpenoid Saponins in Phytolacca esculenta

Compound Name Synonym Aglycone Sugar Substituents Plant Source
Esculentoside A (Es-A) Phytolaccoside E Phytolaccagenin C-3: β-D-Xylopyranosyl [1] P. esculenta, P. americana [1]
Esculentoside B (Es-B) Phytolaccoside B Phytolaccagenin C-3: α-L-Arabinofuranosyl [1] P. esculenta [1]
Esculentoside C (Es-C) --- Phytolaccagenin Information missing P. esculenta [1]
Esculentoside P (Es-P) --- Jaligonic acid C-3: β-D-Glucopyranosyl, C-28: β-D-Glucopyranosyl [1] P. americana [1]
Phytolaccoside A --- Phytolaccagenin Information missing P. americana [1]

Other Compound Classes: Beyond saponins, Phytolacca species contain:

  • Flavonoids: Such as cochliophilin A, noted for its anti-inflammatory and anticancer properties [2].
  • Phytosterols: Including α-spinasterol [2].
  • Antiviral proteins and polysaccharides [3].

Pharmacological Activities and Mechanisms of Action

The therapeutic potential of P. esculenta is largely attributed to the immunomodulatory and anti-inflammatory actions of its saponins.

Anti-inflammatory and Immunomodulatory Effects

This compound (Es-A) is the most extensively studied compound for its potent anti-inflammatory effects, which are mediated through the modulation of key signaling pathways in immune cells like macrophages [1].

The following diagram illustrates the primary molecular mechanism by which this compound (Es-A) exerts its anti-inflammatory effect, based on studies in macrophages.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Pathway IKK/NF-κB Pathway MyD88->NFkB_Pathway ProinflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_Pathway->ProinflammatoryGenes Inflammation Inflammation ProinflammatoryGenes->Inflammation JNK_Pathway JNK Signaling Pathway JNK_Pathway->ProinflammatoryGenes CK2 Casein Kinase 2 (CK2) CK2->NFkB_Pathway RPS3A Ribosomal Protein S3a (RPS3a) RPS3A->NFkB_Pathway EsA This compound (Es-A) EsA->JNK_Pathway Inhibits EsA->CK2 Inhibits EsA->RPS3A Binds & Inhibits PPARg PPAR-γ Activation EsA->PPARg PPARg->NFkB_Pathway Suppresses PPARg->ProinflammatoryGenes Suppresses

Figure 1: Mechanism of this compound in suppressing macrophage-mediated inflammation.

Table 2: Documented Pharmacological Activities of Key Phytolacca Compounds

Compound/Extract Model System Observed Activity & Key Findings Proposed Primary Mechanism
This compound (Es-A) LPS-induced RAW 264.7 macrophages; murine models of lung injury & arthritis [1] ↓ NO, PGE2, TNF-α, IL-6, IL-1β; ameliorated disease symptoms [1] Inhibits NF-κB & JNK pathways; activates PPAR-γ [1]
Esculentoside B (Es-B) LPS-induced RAW 264.7 macrophages [1] ↓ TNF-α, IL-6; suppressed inflammation [1] Inhibits JNK and downstream NF-κB signaling [1]
Phytolacca Saponins (general) In vitro and in vivo models [2] [4] [3] Antitumor, antifungal, antiviral, antiparasitic, antioxidant, insecticidal activities [2] [4] [3] Multiple; includes membrane disruption and immunomodulation [2]
Anticancer Potential

The anti-cancer properties are linked to the ability of saponins to inhibit tumor cell proliferation and induce apoptosis. The anti-inflammatory action of suppressing a tumor-promoting microenvironment also contributes to its anticancer effects [2] [1].

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these activities, here are summaries of key experimental methodologies.

Anti-inflammatory Activity Assay (in vitro)

This protocol is used to evaluate the inhibitory effect of compounds on pro-inflammatory mediators in macrophages [1].

Workflow for Anti-inflammatory Screening:

G A Cell Culture (Murine RAW 264.7 macrophages) B Pre-treatment (Test compound incubation, 1-2h) A->B C Inflammation Induction (LPS challenge, e.g., 1 µg/mL, 24h) B->C D Sample Collection (Cell supernatant & lysate) C->D E Downstream Analysis D->E F1 Griess Assay (Nitric Oxide) E->F1 F2 ELISA (Pro-inflammatory cytokines) E->F2 F3 Western Blot (iNOS, COX-2 protein) E->F3 F4 qPCR (mRNA expression) E->F4

Figure 2: Standard workflow for in vitro anti-inflammatory evaluation.

Key Steps:

  • Cell Culture: Maintain RAW 264.7 macrophages in DMEM with 10% FBS [1].
  • Compound Treatment: Pre-treat cells with the test compound (e.g., Es-A) for 1-2 hours.
  • Inflammation Induction: Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours [1].
  • Analysis:
    • Nitric Oxide (NO): Measure nitrite in culture supernatant using Griess reagent [1].
    • Cytokines: Quantify TNF-α, IL-6, etc., via ELISA [1].
    • Protein & Gene Expression: Analyze iNOS and COX-2 levels by Western Blot and/or qPCR [1].
Extraction and Isolation of Saponins

This method describes the initial steps for obtaining a crude saponin extract from plant material for further purification [5].

Key Steps:

  • Plant Material Preparation: Dry the roots of P. esculenta and grind them into a fine powder.
  • Solvent Extraction: Use methanol or ethanol (e.g., 70-80%) for extraction. This can be performed via maceration or sonication (e.g., 30 minutes at 30°C) [5].
  • Liquid-Liquid Partition: Concentrate the hydroalcoholic extract and partition it with solvents like n-butanol, which selectively dissolves saponins.
  • Purification: The crude saponin mixture can be further purified using techniques such as silica gel column chromatography and preparative HPLC [1].

Toxicity and Heavy Metal Considerations

A critical aspect of developing Phytolacca-based therapeutics is managing its inherent toxicity and environmental contamination risks.

  • Inherent Toxicity: All parts of the Phytolacca plant, especially the roots, are considered toxic if not properly processed [3]. The same saponins responsible for bioactivity contribute to its toxicity profile, which can include gastrointestinal distress and more severe systemic effects.
  • Heavy Metal Accumulation: Phytolacca acinosa is a recognized hyperaccumulator of heavy metals like cadmium (Cd), manganese (Mn), zinc (Zn), and lead (Pb) [6] [3]. This poses a significant safety risk for medicinal use.
  • Quality Control: It is imperative to source plant material from non-contaminated areas and conduct rigorous heavy metal testing on all raw materials and finished extracts as per pharmacopeial standards [6].

Future Research Directions and Conclusion

  • Mechanism of Action: Further elucidation of molecular targets, particularly for less-studied saponins like Es-B and Es-P, is needed [1].
  • Drug Delivery: Poor bioavailability of saponins is a major challenge. Future work should explore innovative delivery systems (e.g., nanoemulsions, liposomes) to improve pharmacokinetics [7].
  • Standardization: Developing standardized extracts with consistent saponin profiles is crucial for reproducible preclinical and clinical results [2] [1].

References

Esculentoside A extraction and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Source and Isolation of Esculentoside A

This compound is a triterpene saponin that can be isolated from specific plant sources. The general workflow for its extraction and purification is outlined below.

Start Plant Material (roots of Phytolacca sp.) Step1 Extraction (Aqueous alcohol) Start->Step1 Step2 Liquid-Liquid Partition (n-butanol fraction) Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Step4 This compound (EsA) Step3->Step4

Figure 1: A generalized workflow for the isolation of this compound from plant material.

  • Plant Source: EsA is isolated from the roots of plants like Phytolacca esculenta and Phytolacca americana [1] [2] [3].
  • Isolation Process: The purification of the n-butanol fraction from an aqueous alcoholic extract of the roots leads to the isolation of EsA [4]. The structure is confirmed using spectral techniques like NMR and Mass Spectrometry [4].

Key Pharmacological Activities and Experimental Data

This compound exhibits a range of biological activities in preclinical models. The table below summarizes key quantitative findings from recent studies.

Table 1: Experimentally determined activities of this compound in disease models

Experimental Model Key Findings / Mechanism of Action Dosage / IC₅₀ Citation / Year
Colorectal Cancer (in vitro) Inhibits proliferation, induces G0/G1 cell cycle arrest, reduces colony formation, suppresses migration & invasion. IC₅₀: 16-24 μM [1] (2023)
Lung Cancer (in vitro) Inhibits cancer cell migration and invasion by modulating macrophage polarization via IL-6/STAT3 signaling. Not specified [5] (2024)
Myocardial Infarction (in vivo) Exerts protective effects by targeting C-X-C motif chemokine receptor 2 (CXCR2), reducing oxidative stress and inflammation. 20 mg/kg (in vivo) [6] (2024)
Premature Ovarian Failure (in vivo) Rescues granulosa cell apoptosis, restores folliculogenesis, and normalizes hormone levels and estrus cycles. 60 mg/day (in vivo) [7] (2020)
Ulcerative Colitis (in vitro & in vivo) Attenuates apoptosis in smooth muscle cells and reduces inflammation via inhibition of NF-κB pathway. 20 mg/kg (in vivo) [8] (2022)
General Anti-inflammatory Suppresses inflammatory responses by inhibiting NF-κB and MAPK signaling pathways; selective COX-2 inhibitor. 5-20 mg/kg (in vivo) [3] [9]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed methodology for key experiments.

1. Cell Viability and Proliferation Assay (CCK-8 Assay) This protocol is used to determine the anti-proliferative effects of EsA, as in the colorectal cancer study [1].

  • Cell Seeding: Plate colorectal cancer cells (e.g., HCT-116, HT-29, SW620) at a density of 2 × 10⁴ cells per well in a 96-well plate.
  • Compound Treatment: Treat cells with a range of EsA concentrations.
  • Incubation and Detection: Incubate for a specified time (e.g., 24-48 hours). Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
  • Measurement: Measure the optical density (OD) at 450 nm using a microplate reader. Calculate the percentage of viability and the half-maximal inhibitory concentration (IC₅₀).

2. Cell Cycle Analysis by Flow Cytometry This method is used to analyze EsA-induced cell cycle arrest [1].

  • Cell Treatment and Fixation: Treat cells (e.g., HT-29) with EsA. Then, harvest and fix them in 70% ethanol for at least 12 hours at 4°C.
  • Staining: Re-suspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase. Incubate for 30-45 minutes at 4°C in the dark.
  • Analysis: Analyze 15,000 events per sample using a flow cytometer. Use software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3. In Vivo Pharmacokinetic Study in Beagle Dogs This describes a method for determining the pharmacokinetic profile of EsA [10].

  • Dosing and Sampling: Administer a single oral dose of EsA to beagle dogs. Collect blood plasma samples at predetermined time points.
  • Sample Preparation: Perform liquid-liquid extraction of EsA from plasma using n-butanol, with ginsenoside Rg1 as an internal standard.
  • LC-MS/MS Analysis:
    • Column: Diamonsil C₁₈ column.
    • Mobile Phase: Methanol-water containing 0.1% acetic acid (70:30, v/v).
    • Flow Rate: 0.2 mL/min.
    • Detection: Use an ion trap mass spectrometer with electrospray ionization in Selected Reaction Monitoring (SRM) mode. Monitor the transition m/z 849.3 → 805.3 for EsA.

Key Signaling Pathways Modulated by this compound

The mechanisms of action for EsA involve the modulation of several critical signaling pathways, particularly in inflammation and cancer.

EsA EsA NFkB NF-κB Pathway Inhibition EsA->NFkB MAPK MAPK Pathway Inhibition EsA->MAPK STAT3 IL-6/STAT3 Signaling Inhibition EsA->STAT3 COX2 COX-2 Inhibition EsA->COX2 Apop Altered Apoptotic Balance EsA->Apop e.g., in UC [8] Cytokine ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokine MAPK->Cytokine Polar Inhibition of M2 Macrophage Polarization STAT3->Polar in Lung Cancer [5] Inflam Reduced Inflammation COX2->Inflam AntiCan Anti-cancer Effects Apop->AntiCan Polar->AntiCan Cytokine->Inflam

Figure 2: Core signaling pathways and biological effects mediated by this compound.

Application Notes for Researchers

  • Solubility and Storage: For in vitro work, EsA is soluble in DMSO (up to 100 mg/mL). For in vivo studies, it can be administered intraperitoneally as a homogeneous suspension in 0.5% sodium carboxyl methyl cellulose (CMC-Na) [2] [7].
  • Safety Profile: Existing studies report less toxicity associated with EsA compared to some standard anti-inflammatory drugs, but comprehensive toxicological data is still needed [2].

References

Esculentoside A pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Sourcing

Esculentoside A (EsA) is a triterpene saponin isolated from the roots of Phytolacca esculenta [1] [2] [3]. Its core chemical characteristics are summarized below.

Property Description
CAS Number 65497-07-6 [1] [4] [3]
Molecular Formula C₄₂H₆₆O₁₆ [1] [4] [3]
Molecular Weight 826.96 g/mol [1] [4] [3]
Appearance White to off-white solid [1] [3]
Purity for Research Typically ≥98% to 99.85% [4] [3]

Analytical Method & Pharmacokinetics in Dogs

A specific LC-MS/MS method has been developed and validated for the quantification of EsA in dog plasma, which was successfully applied to a preclinical pharmacokinetic study [5].

Detailed Analytical Methodology

The following table outlines the key parameters of the bioanalytical method used in the dog study.

Method Parameter Description
Analytical Technique High Performance Liquid Chromatography Electrospray Ionization Ion-Trap Tandem Mass Spectrometry (LC-MS/MS) [5]
Detection Mode Selected Reaction Monitoring (SRM) [5]
Internal Standard Ginsenoside Rg1 [5]
Chromatographic Column Diamonsil C₁₈ (2.1 mm × 50 mm, 3 μm) [5]
Mobile Phase Methanol-water containing 0.1% acetic acid (70:30, v/v) [5]
Flow Rate 0.2 mL/min [5]
Sample Preparation Liquid-liquid extraction (LLE) with n-butanol [5]
Run Time 5 minutes [5]

| SRM Transitions | EsA: m/z 849.3 → 805.3 [M+Na]⁺ Internal Standard: m/z 823.3 → 643.3 [M+Na]⁺ [5] | | Linear Range | 5 - 500 ng/mL [5] | | Lower Limit of Quantification (LLOQ) | 5 ng/mL [5] | | Precision (Intra-/Inter-) | ≤ 8.8% [5] | | Accuracy | -4.6% to 8.7% [5] | | Mean Extraction Recovery | > 75% [5] |

Pharmacokinetic Parameters

After oral administration to beagle dogs, the validated method determined that the pharmacokinetics of EsA were linear over the tested range, with all validation data meeting accepted criteria [5].

Documented Biological Activities & Mechanisms

Preclinical studies report that EsA possesses significant anti-inflammatory and antioxidant activities, with emerging research in specific disease models. The experimental details for key findings are provided below.

Biological Activity Reported Experimental Findings & Protocols

| Anti-inflammatory Effects | EsA suppresses inflammatory responses by inhibiting NF-κB and MAPK signaling pathways [1] [4] [2]. It reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-challenged mice [1] [3].

  • In vivo protocol (example): Intraperitoneal injection in mice at 5, 10, and 20 mg/kg for 7 days [1] [3]. | | Cardioprotection | EsA shows a protective effect against myocardial infarction in models by targeting C-X-C motif chemokine receptor 2 (CXCR2), reducing oxidative stress and inflammation [6]. | | Hepatoprotection | EsA attenuates various models of liver injury. It ameliorates alcoholic fatty liver disease (AFLD) in ethanol-induced AML-12 hepatocytes by activating the AMPK pathway, reducing lipid accumulation and oxidative stress [7]. It also protects against acute liver injury induced by CCl₄ and GalN/LPS in mice, involving inhibition of inflammatory response and oxidative stress via PPAR-γ, NF-κB, and ERK pathways [2].
  • In vitro protocol (AFLD): Ethanol-induced AML-12 cells treated with EsA; lipid accumulation measured via Oil Red O staining; TG, AST, ALT, ROS, SOD levels measured with assay kits; AMPK pathway activation confirmed by western blot [7]. | | Potential Antiviral Activity | One study suggests a potential mechanism where EsA may interfere with the binding of the SARS-CoV-2 spike protein to the ACE2 receptor [7]. | | Renal Protection | In a lupus-prone BXSB mouse model, EsA (20 mg/kg, i.p., 4 weeks) modulated inflammatory cytokines, inhibited renal cell proliferation, and induced apoptosis, alleviating lupus nephritis [1] [3]. | | Neuroprotection | Research indicates protective effects of EsA through the AMPK pathway in a triple transgenic mouse model of Alzheimer's disease [7]. |

Experimental Workflow for Hepatoprotection Study

The diagram below illustrates the logical flow and key measurements from a typical in vitro study investigating EsA's protective effects in hepatocytes, based on the search results [7].

Start Start: Ethanol-induced AML-12 Hepatocytes Treatment Treatment with This compound (EsA) Start->Treatment Assay1 Cell Viability Assay (CCK-8) Treatment->Assay1 Assay2 Lipid Accumulation (Oil Red O Staining) Treatment->Assay2 Assay3 Oxidative Stress Assays (ROS, SOD, etc.) Treatment->Assay3 Assay4 Western Blot Analysis (p-AMPK/AMPK, PPARα) Treatment->Assay4 Finding Finding: Reduced lipid accumulation and oxidative stress via AMPK activation Assay1->Finding Assay2->Finding Assay3->Finding Assay4->Finding

Key Considerations for Research and Development

Based on the gathered information, here are some critical points for your development work:

  • Research-Use Only: All commercially available EsA is explicitly labeled "For research use only" and not for human consumption [1] [4] [3].
  • Preclinical Stage: The available pharmacokinetic data is from animal studies (dogs) [5]. Human ADME (Absorption, Distribution, Metabolism, Excretion) data is lacking, representing a significant knowledge gap for clinical translation.
  • Therapeutic Potential: Strong preclinical evidence supports further investigation into EsA for inflammatory diseases, liver conditions, and cardiovascular protection [6] [7] [2].
  • Safety Profile: One study mentions integrating toxicology networks to investigate EsA-induced hepatotoxicity in rats, indicating that a thorough safety assessment is essential [7].

References

Esculentoside A: Solubility Data & Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and solubility data for Esculentoside A from multiple supplier sources.

Property Details
CAS Number 65497-07-6 [1] [2] [3]
Molecular Formula C₄₂H₆₆O₁₆ [1] [2] [3]
Molecular Weight 826.96 g/mol [1] [2] [3]
Purity ≥ 98% [3] [4]
Primary Solubility in DMSO 100 mg/mL (120.92 mM) [1] [3] [5]
Solubility in Water 100 mg/mL (120.92 mM) [1]
Solubility in Ethanol 2 mg/mL (2.41 mM) [1]
Stock Solution Stability -80°C for 6 months; -20°C for 1 month [3] [5] [4]

The following table outlines common experimental protocols for preparing stock and working solutions.

Solution Type Protocol

| In Vitro Stock Solution (DMSO) | 1. Bring the vial to room temperature before opening. 2. Weigh the desired amount of EsA powder. 3. Add the calculated volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration. 4. Use low-frequency ultrasonication to aid dissolution if necessary [2] [3] [5]. | | In Vivo Working Solution | 1. Prepare a clear stock solution in DMSO first. 2. Sequentially add the following solvents with vortexing to ensure clarity at each step [3] [5] [4]:

  • 10% DMSO
  • 40% PEG300
  • 5% Tween-80
  • 45% saline
  • This protocol can achieve a concentration of ≥ 2.5 mg/mL and is suitable for intraperitoneal injection in rodent models. |

Experimental Considerations for DMSO Usage

When using DMSO as a solvent, especially in biological assays, several critical factors must be considered:

  • DMSO Concentration: It is crucial to use the lowest possible concentration of DMSO in your final experimental system (often ≤0.1% to 1% v/v) to minimize solvent effects on cells or biochemical activity [6].
  • Potential Interference: DMSO is an organosulfur compound and can interfere with cellular processes. It can act as a free radical scavenger at low concentrations and may affect various enzymatic activities and sulfur metabolism pathways in cell cultures [6]. One study specifically noted that DMSO can bind to proteins in a specific, though low-affinity, manner without significantly altering their secondary structure [7].
  • Solution Handling: DMSO is hygroscopic. Using a freshly opened, anhydrous source is recommended to prevent water absorption, which can lower its solubility capacity over time and potentially affect compound stability [1] [2].

Experimental Workflow for Solubilization

The diagram below illustrates the key steps involved in preparing an this compound solution for experimental use.

G Start Start: this compound Powder Step1 Weigh desired mass of compound Start->Step1 Step2 Add fresh, anhydrous DMSO Step1->Step2 Step3 Use ultrasonication to aid dissolution Step2->Step3 Step4 Prepare clear stock solution (100 mg/mL) Step3->Step4 Step5 Aliquot and store at -80°C Step4->Step5 Step6 Thaw aliquot for experiment Step5->Step6 Step7 Dilute in assay buffer/media (Keep final DMSO concentration low) Step6->Step7 InViva InViva Step6->InViva If required InVivo For in vivo use: dilute stock sequentially in PEG300, Tween-80, and saline

Summary and Key Takeaways

  • High DMSO Solubility: this compound is highly soluble in DMSO at 100 mg/mL, making it a suitable solvent for preparing concentrated stock solutions [1] [3] [8].
  • Follow Established Protocols: The sequential dilution method using PEG300, Tween-80, and saline is a validated protocol for preparing in vivo working solutions that are well-tolerated in animal models [3] [5] [4].
  • Mind the Solvent Controls: Always include appropriate vehicle controls (solutions containing the same concentration of DMSO and other solvents but without the test compound) in your experimental design to account for any effects of the solvents themselves [7] [6].

References

Comprehensive Technical Analysis of Esculentoside A's Molecular Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Esculentoside A

This compound (EsA) is a triterpene saponin derived primarily from plants of the Phytolaccaceae family, especially Phytolacca esculenta, P. americana, and P. acinosa. This natural compound exhibits a diverse array of pharmacological properties, with significant anti-inflammatory, anticancer, and hepatoprotective activities documented across numerous experimental models. Chemically, EsA is classified as an oleanene-type saponin with varying glycosylation patterns that influence its bioactivity and molecular targeting capabilities. The compound's structural complexity allows it to interact with multiple signaling pathways simultaneously, making it a promising candidate for multi-target therapeutic development, particularly for complex pathological conditions characterized by inflammation, oxidative stress, and cellular dysregulation. [1]

The structural foundation of EsA consists of a sapogenin core derived from jaligonic acid or its 30-methyl ester phytolaccagenin, with glycosylation typically occurring at the C-3 position. Research has identified 26 distinct esculentosides and related phytolaccosides, including 16 monodesmosidic and 10 bidesmosidic saponins, each with potentially different biological activities and target affinities. This chemical diversity contributes to the broad pharmacological potential observed in preclinical studies, with EsA emerging as one of the most promising candidates for clinical development due to its potent anti-inflammatory and anticancer activities observed across multiple experimental systems. [1]

Molecular Mechanisms of Action

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound represent one of its most thoroughly characterized pharmacological activities, involving multifaceted modulation of key inflammatory signaling pathways:

  • NF-κB Pathway Inhibition: EsA demonstrates potent inhibition of the NF-κB signaling cascade, a central regulator of inflammatory responses. Research shows that EsA significantly suppresses the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent transactivation of pro-inflammatory genes. This mechanism underlies EsA's ability to reduce expression of cytokines including TNF-α, IL-1β, IL-6, and IL-8 across multiple experimental models of inflammation. The compound's effect on NF-κB signaling has been documented in studies of acute lung injury, ulcerative colitis, and spinal cord injury models, suggesting this as a primary anti-inflammatory mechanism. [2] [3] [4]

  • MAPK Pathway Modulation: EsA regulates multiple branches of the mitogen-activated protein kinase (MAPK) signaling network, particularly by inhibiting phosphorylation of ERK. This effect on MAPK signaling contributes to reduced production of inflammatory mediators and attenuated inflammatory responses in various tissues. Additional evidence suggests EsA may also influence JNK and p38 MAPK signaling in specific cell types, though these effects appear to be context-dependent. The combined suppression of both NF-κB and MAPK signaling pathways positions EsA as a broad-spectrum anti-inflammatory agent capable of targeting multiple aspects of the inflammatory cascade simultaneously. [2] [5]

  • PPAR-γ Activation: EsA has been demonstrated to upregulate expression and activity of PPAR-γ, a nuclear receptor with potent anti-inflammatory properties. This mechanism is particularly relevant in models of acute liver injury, where EsA-mediated PPAR-γ activation contributes to reduced inflammation and oxidative stress. The intersection between PPAR-γ signaling and inflammatory pathway modulation represents an additional layer of EsA's multi-target anti-inflammatory approach, potentially enabling more effective control of complex inflammatory conditions compared to single-target agents. [2] [5]

  • TLR4 Pathway Inhibition: In spinal cord injury models, EsA exerts protective effects by attenuating activation of the Toll-like receptor 4 (TLR4) signaling pathway. This inhibition subsequently reduces expression of matrix metalloproteinase-9 (MMP-9) in vascular endothelial cells, helping preserve blood-spinal cord barrier integrity and limiting secondary inflammatory damage following neural injury. This specific mechanism highlights the tissue-protective potential of EsA beyond simple cytokine suppression, suggesting applications in neuroinflammatory disorders. [3]

  • HMGB1 Targeting: Molecular modeling studies suggest that EsA may interact with the high-mobility group box 1 (HMGB1) alarmin protein, analogous to the related saponin glycyrrhizin. HMGB1 represents a damage-associated molecular pattern (DAMP) molecule involved in sterile inflammation, and its inhibition could contribute to EsA's anti-inflammatory effects, particularly in conditions characterized by significant cellular damage or necrosis. [1]

Table 1: Anti-inflammatory Signaling Pathways Modulated by this compound

Pathway Molecular Target Biological Effect Experimental Models
NF-κB IκBα phosphorylation Inhibits NF-κB nuclear translocation Acute lung injury, Ulcerative colitis, Spinal cord injury
MAPK ERK phosphorylation Reduces inflammatory mediator production Acute liver injury, Macrophage cultures
PPAR-γ PPAR-γ expression Enhances anti-inflammatory signaling Acute liver injury, Hepatocyte cultures
TLR4 TLR4 signaling Decreases MMP-9 expression Spinal cord injury, Endothelial cells
HMGB1 HMGB1 alarmin Potential inhibition of sterile inflammation Molecular modeling studies
Anticancer Mechanisms

This compound demonstrates multimodal anticancer activity through diverse mechanisms that impact cancer cell proliferation, survival, and metastasis:

  • Cell Cycle Arrest: EsA induces G0/G1 phase arrest in multiple cancer cell types, effectively halting proliferation by preventing cell cycle progression. In colorectal cancer cells, treatment with EsA (16 μM) increased the percentage of cells in G1 phase from 22.68% to 54.23%, representing a significant accumulation that compromises replicative capacity. This cell cycle arrest contributes to the antiproliferative effects observed across various cancer models, including colorectal, breast, and lung cancers. The molecular underpinnings of this effect appear to involve modulation of cyclins and cyclin-dependent kinases, though the precise mechanisms remain under investigation. [6] [7]

  • Apoptosis Induction: EsA promotes programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. In breast cancer stem cells, EsA treatment upregulated pro-apoptotic proteins Bax and cleaved caspase-3 while downregulating anti-apoptotic Bcl-2. This shift in the balance of apoptotic regulators favors mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade, ultimately executing cell death. Similar apoptotic effects have been observed in colorectal cancer models, suggesting this represents a conserved mechanism across multiple cancer types. [8]

  • Metastasis Suppression: EsA demonstrates anti-metastatic potential by inhibiting cancer cell migration and invasion. In colorectal cancer models, EsA treatment reduced HT-29 cell migration by 45% and invasion by 51% compared to untreated controls. This effect appears mediated through inhibition of matrix metalloproteinases and modulation of epithelial-mesenchymal transition markers, though the precise mechanisms vary by cancer type. The compound's ability to limit metastatic behavior enhances its therapeutic potential beyond simple cytotoxicity. [6] [7]

  • Cancer Stem Cell Targeting: EsA exhibits specific activity against breast cancer stem cells (CSCs), subpopulations responsible for tumor initiation, recurrence, and therapy resistance. EsA treatment suppressed mammosphere formation, reduced expression of stemness markers (ALDH1A1, Sox2, Oct4), and induced apoptosis in this critical cell population. This CSC-targeting activity suggests potential applications in preventing recurrence and addressing therapeutic resistance. [8]

  • Immunomodulatory Anticancer Effects: EsA influences the tumor microenvironment by modulating macrophage polarization. The compound inhibits M2 macrophage polarization, which typically supports tumor growth and immune evasion, by downregulating CD206 and PPARγ expression. Through inhibition of IL-6/STAT3 signaling, EsA reduces the tumor-promoting activities of tumor-associated macrophages, indirectly limiting cancer cell migration and invasion. This immunomodulatory mechanism represents an indirect approach to cancer control that complements direct cytotoxic effects. [9]

Table 2: Anticancer Efficacy of this compound Across Cancer Types

Cancer Type Model System Key Mechanisms Potency (IC₅₀/Effective Concentration)
Colorectal Cancer HT-29, HCT-116, SW620 cells G0/G1 cell cycle arrest, Migration/Invasion inhibition IC₅₀: 16-24 μM [6]
Breast Cancer Cancer stem cells (CSCs) Apoptosis induction, Stemness attenuation, IL-6/STAT3 inhibition Mammosphere formation inhibition [8]
Lung Cancer A549, H1299 cells with macrophage co-culture Macrophage polarization modulation, IL-6/STAT3 pathway inhibition Migration and invasion inhibition at tested concentrations [9]
Hepatoprotective Mechanisms

This compound demonstrates significant protective effects in various liver injury models through coordinated modulation of oxidative stress and inflammatory pathways:

  • Nrf2 Pathway Activation: EsA activates the Nrf2 antioxidant signaling cascade, enhancing cellular defense against oxidative stress. In acetaminophen-induced liver injury models, EsA-mediated Nrf2 activation occurred through the AMPK/Akt/GSK3β pathway, resulting in increased expression of antioxidant enzymes and subsequent protection against hepatotoxicity. This mechanism contributes to reduced oxidative damage and improved hepatic function following toxic insults. [10]

  • AMPK Pathway Activation: EsA demonstrates AMPK activation in models of alcoholic fatty liver disease (AFLD). By phosphorylating AMPK at Thr172, EsA promotes fatty acid oxidation and inhibits lipogenesis, thereby reducing lipid accumulation in hepatocytes. This metabolic regulation underlies the compound's ability to ameliorate alcohol-induced hepatic steatosis and represents a potentially important mechanism for addressing fatty liver diseases. [10]

  • Oxidative Stress Reduction: EsA directly mitigates reactive oxygen species (ROS) accumulation and enhances antioxidant capacity. In experimental models, EsA treatment reduced CCl₄-induced ROS production in LO2 hepatocytes and increased activity of glutathione peroxidase (GSH-Px) in liver tissues. Simultaneously, EsA decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and oxidative damage. These complementary antioxidant effects contribute significantly to hepatoprotection. [2] [5] [10]

  • Anti-inflammatory Hepatic Effects: In addition to its antioxidant properties, EsA exerts direct anti-inflammatory actions in the liver. The compound reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in both CCl₄ and GalN/LPS-induced liver injury models. This hepatic anti-inflammatory effect appears mediated through inhibition of Kupffer cell activation and suppression of inflammatory signaling pathways, particularly NF-κB. [2] [5]

  • Metabolic Regulation: EsA demonstrates beneficial effects on hepatic lipid metabolism, particularly in the context of alcoholic fatty liver disease. By activating the AMPK pathway, EsA modulates downstream targets including PPARα, resulting in reduced triglyceride accumulation and improved hepatic steatosis. This metabolic normalization complements the compound's anti-inflammatory and antioxidant activities, providing multi-faceted protection against various forms of liver injury. [10]

Experimental Protocols and Methodologies

In Vitro Assessment of Anti-inflammatory Activity

Cell-based systems provide controlled environments for evaluating EsA's effects on inflammatory signaling:

  • Cell Culture Models: Primary macrophages (RAW264.7), hepatocytes (AML-12, LO2), and various cancer cell lines are maintained in appropriate media supplemented with 10% FBS at 37°C with 5% CO₂. For polarization studies, THP-1 human monocytic cells are differentiated into macrophages using PMA (100 ng/mL, 24 hours) followed by polarization with LPS (100 ng/mL) + IFN-γ (20 ng/mL) for M1 or IL-4 (20 ng/mL) + IL-13 (20 ng/mL) for M2 phenotypes. [9]

  • Treatment Protocols: Cells are typically pretreated with EsA (1.25-20 mg/L, equivalent to approximately 2.5-40 μM) for 1-2 hours before inflammatory stimulation with LPS (100 ng/mL), CCl₄ (70% injury liquid), or other relevant stimuli. The optimal anti-inflammatory effects are generally observed at 5-10 mg/L (10-20 μM) concentrations across multiple cell types. [2] [5]

  • Inflammatory Marker Assessment: Following treatment, supernatant levels of TNF-α, IL-6, and other cytokines are quantified by ELISA. Cellular expression of inflammatory mediators is analyzed via qRT-PCR for mRNA levels and western blotting for protein quantification. NF-κB activation is assessed through measurements of IκBα phosphorylation and nuclear translocation of p65 subunit using immunofluorescence or subcellular fractionation. [2] [4]

In Vivo Disease Models

Animal studies demonstrate EsA's efficacy in complex physiological systems:

  • Acute Liver Injury Models: For CCl₄-induced hepatotoxicity, mice receive intraperitoneal injection of CCl₄ mixed with olive oil (1:9 v/v, 5 mL/kg). For GalN/LPS-induced injury, mice are injected with GalN (700 mg/kg) and LPS (50 μg/kg). EsA (5 mg/kg, i.p.) is administered 30 minutes after toxicant exposure. Animals are sacrificed 6-24 hours post-intoxication for serum collection (ALT, AST measurement) and liver tissue analysis (histopathology, oxidative stress markers, inflammatory cytokines). [2] [5]

  • Colorectal Cancer Models: Xenograft models established by injecting HT-29 or HCT-116 cells (5×10⁶ cells/mouse) subcutaneously into immunodeficient mice. EsA treatment (typically 5-20 mg/kg/day, i.p.) begins when tumors reach 50-100 mm³ and continues for 2-4 weeks. Tumor volume is measured regularly, and tissues are collected for analysis of proliferation markers (Ki-67), apoptosis (TUNEL, caspase cleavage), and signaling pathway modulation. [6]

  • Spinal Cord Injury Model: Female SD rats undergo spinal cord contusion using impactor devices (e.g., NYU or MASCIS impactors) with 10-25 g/cm force. EsA (5-10 mg/kg, i.p.) is administered immediately post-injury and continued daily. Functional recovery is assessed using Basso, Beattie, Bresnahan (BBB) locomotor rating scale (0-21 points), grid walk test, and footprint analysis over 4-6 weeks. Tissue sparing, BSCB integrity, and inflammatory markers are evaluated histologically and biochemically. [3]

  • Ulcerative Colitis Model: Rats receive intrarectal administration of TNBS (100 mg/kg in 50% ethanol) under anesthesia to induce colitis. EsA (20 mg/kg, i.p.) is administered immediately after TNBS instillation and continued for 7-10 days. Disease activity index (weight loss, stool consistency, bleeding), colon histology (damage score), and inflammatory markers (MPO, cytokines) are assessed as primary endpoints. [4]

Molecular Mechanism Elucidation

Advanced techniques characterize EsA's interactions with specific molecular targets:

  • Western Blot Analysis: Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors. Proteins (20-50 μg) are separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against target proteins (p-STAT3, STAT3, p-IκBα, IκBα, p-ERK, ERK, PPAR-γ, cleaved caspase-3, Bax, Bcl-2) followed by HRP-conjugated secondary antibodies. Detection is performed using enhanced chemiluminescence with quantification via densitometry. [6] [2] [8]

  • Flow Cytometry: For cell cycle analysis, cells are fixed in 70% ethanol, treated with RNase A (50 μg/mL), and stained with propidium iodide (50 μg/mL). DNA content is analyzed using flow cytometry with 15,000 events per sample. For apoptosis assessment, cells are stained with Annexin V-FITC and PI using commercial kits according to manufacturer protocols. Macrophage polarization is determined by staining with fluorescently-labeled antibodies against CD86 (M1) and CD206 (M2) followed by flow cytometric analysis. [6] [9]

  • Immunofluorescence and Immunohistochemistry: Cells or tissue sections are fixed, permeabilized, blocked, and incubated with primary antibodies (NF-κB p65, F4/80, CD11b) overnight at 4°C. After washing, samples are incubated with fluorophore-conjugated secondary antibodies, counterstained with DAPI, and visualized by fluorescence microscopy. For IHC, HRP-conjugated secondaries with DAB chromogen are used followed by hematoxylin counterstaining. Staining intensity and cellular localization are assessed semi-quantitatively. [2] [3]

  • Gene Expression Analysis: Total RNA is extracted using TRIzol reagent, reverse transcribed to cDNA, and analyzed by quantitative real-time PCR using SYBR Green or TaqMan chemistry. Gene expression is normalized to GAPDH or β-actin as housekeeping controls, and relative quantification is performed using the 2^(-ΔΔCt) method. Key targets include pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), M2 macrophage markers (CD206, Arg1, PPARγ), and antioxidant genes (NQO1, HO-1). [2] [9]

Quantitative Data Summary

Table 3: Experimentally Determined Efficacy Parameters for this compound

Activity Assessment Experimental System Key Parameters Results
Anti-inflammatory Effects LO2 cells + CCl₄ TNF-α reduction Significant decrease vs. CCl₄ alone [2]
Mouse acute liver injury (CCl₄) ALT/AST reduction Significant decrease vs. injury model [2]
Mouse acute liver injury (CCl₄) Hepatic TNF-α, IL-1β, IL-6 mRNA Significant reduction [2]
Anticancer Activity Colorectal cancer cells IC₅₀ values 16-24 μM [6] [7]
HT-29 cells G0/G1 arrest (16 μM EsA) 54.23% vs. 22.68% in control [6]
HT-29 cells Colony formation inhibition (24 μM) 59% reduction [6]
HT-29 cells Migration inhibition 45% higher than control [6]
HT-29 cells Invasion inhibition 51% higher than control [6]
Hepatoprotective Effects AML-12 cells + ethanol Triglyceride reduction Dose-dependent decrease [10]
AML-12 cells + ethanol ROS reduction Significant decrease [10]
AML-12 cells + ethanol SOD activity increase Significant enhancement [10]

Pathway Diagrams and Experimental Workflows

Anti-inflammatory Signaling Pathways

G EsA EsA NFkB_active NF-κB (active) EsA->NFkB_active Inhibits p_IkB p-IκB (degraded) EsA->p_IkB Suppresses TLR4 TLR4 Pathway EsA->TLR4 Inhibits PPARg PPAR-γ EsA->PPARg Activates NFkB_inactive NF-κB (inactive) NFkB_inactive->NFkB_active Activation Signal Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_active->Cytokines Induces IkB IκB IkB->p_IkB Phosphorylation p_IkB->NFkB_active Releases MMP9 MMP-9 TLR4->MMP9 Induces Anti_inflammatory Anti-inflammatory Effects PPARg->Anti_inflammatory Mediates

Diagram 1: EsA's multi-target anti-inflammatory signaling modulation. The diagram illustrates key pathways including NF-κB inhibition, TLR4 suppression, and PPAR-γ activation.

Anticancer Mechanisms

G EsA EsA IL6_STAT3 IL-6/STAT3 Pathway EsA->IL6_STAT3 Inhibits CellCycle G0/G1 Cell Cycle Arrest EsA->CellCycle Causes MMP MMP Expression EsA->MMP Suppresses Bax Bax ↑ / Bcl-2 ↓ EsA->Bax Regulates Macrophage M2 Macrophage Polarization EsA->Macrophage Inhibits Stemness Cancer Stemness (ALDH1A1, Sox2, Oct4) IL6_STAT3->Stemness Promotes Apoptosis Apoptosis Induction Metastasis Migration/Invasion MMP->Metastasis Mediates Bax->Apoptosis Induces TAM Tumor-associated Macrophages Macrophage->TAM Forms

Diagram 2: Multimodal anticancer mechanisms of EsA. The diagram shows direct effects on cancer cells and indirect immunomodulatory activities through tumor-associated macrophages.

Experimental Workflow for Mechanism Characterization

G CellModels In Vitro Models (Cell lines, Primary cells) Treatment EsA Treatment (1.25-20 mg/L, 2.5-40 μM) CellModels->Treatment Analysis Molecular Analysis Treatment->Analysis WB Western Blot (Protein expression, Phosphorylation) Analysis->WB PCR qRT-PCR (Gene expression) Analysis->PCR FC Flow Cytometry (Apoptosis, Cell cycle, Surface markers) Analysis->FC IF Immunofluorescence (Protein localization) Analysis->IF Mechanism Mechanism Elucidation Analysis->Mechanism Data integration AnimalModels In Vivo Models (Disease induction) Dosing EsA Administration (5-20 mg/kg, i.p.) AnimalModels->Dosing Functional Functional Assessment (Behavior, Histopathology, Biochemical assays) Dosing->Functional Functional->Mechanism Data integration

Diagram 3: Comprehensive experimental workflow for characterizing EsA's mechanisms. The approach integrates in vitro and in vivo methods with molecular analyses.

Conclusion and Therapeutic Potential

This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across diverse disease models. Its ability to simultaneously modulate inflammatory signaling, oxidative stress responses, and cell survival pathways positions it uniquely for potential applications in complex pathological conditions where multiple pathways are dysregulated. The complementary mechanisms of action—ranging from NF-κB and MAPK inhibition to AMPK and Nrf2 activation—provide a strong mechanistic foundation for further therapeutic development.

The preclinical evidence supports EsA's potential translation into several therapeutic areas:

  • Inflammatory Disorders: The potent anti-inflammatory activity observed in models of colitis, spinal cord injury, and acute lung injury suggests applications in autoimmune and inflammatory conditions where current therapies have limitations. [2] [3] [4]

  • Oncology: The multimodal anticancer activity, particularly the unique capacity to target cancer stem cells and modulate the tumor microenvironment, positions EsA as a potential adjunct to conventional cancer therapies. [6] [9] [8]

  • Hepatoprotection: The compelling efficacy in various liver injury models, including alcoholic fatty liver disease and toxic hepatotoxicity, indicates potential for treating hepatic disorders characterized by inflammation and oxidative stress. [2] [10]

  • Neuroprotection: The ability to protect blood-spinal cord barrier integrity and modulate neuroinflammation suggests potential applications in neurological disorders where inflammatory components contribute to pathology. [3]

References

Pharmacological Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Esculentoside A (EsA) exhibits diverse biological activities, primarily through the modulation of key inflammatory and metabolic signaling pathways. The table below summarizes its core mechanisms and molecular targets.

Primary Activity Key Molecular Targets & Pathways Reported Experimental Models
Anti-inflammatory [1] [2] [3] Inhibition of NF-κB and MAPK signaling; Downregulation of TNF-α, IL-1β, IL-6, IL-12, COX-2, iNOS [2] [3] [4]. LPS-induced acute lung injury (ALI) mice [1] [3]; LPS-induced RAW 264.7 macrophage cells [2]; IL-1β-induced chondrocytes [4].
Anti-apoptosis [1] Upregulation of BCL-2; Downregulation of BAX, Caspase-9, Caspase-3 [1]. Granulosa cells in Premature Ovarian Failure (POF) mouse model [1].
Metabolic Regulation [1] [5] Activation of PPARγ [1] and the AMPK pathway (including Akt/GSK3β) [5]. Premature Ovarian Failure (POF) mouse model [1]; Ethanol-induced hepatocyte (AML-12) model [5].
Induction of Apoptosis & Immunomodulation [3] Modulation of inflammatory cytokines; Inhibition of renal cell proliferation; Induction of apoptosis (context-dependent) [3]. BXSB mouse model (for autoimmune disease) [3].

The following diagram illustrates the central role of NF-κB and MAPK signaling pathways in EsA's anti-inflammatory action, integrating its upstream and downstream effects.

G LPS LPS/IL-1β (Inflammatory Stimulus) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway MAPK_Pathway MAPK Signaling Pathway Receptor->MAPK_Pathway ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_Pathway->ProInflammatory MAPK_Pathway->ProInflammatory Inflammation Inflammatory Response ProInflammatory->Inflammation EsA This compound (EsA) EsA->NFkB_Pathway Inhibits EsA->MAPK_Pathway Inhibits

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are methodologies from pivotal studies on EsA's anti-inflammatory and hepatoprotective effects.

1. Protocol: Anti-inflammatory Activity in LPS-Induced Acute Lung Injury (ALI) Mice [1] [3] This model is central to establishing EsA's core anti-inflammatory mechanism.

  • Animal Model: Typically uses specific pathogen-free (SPF) mice (e.g., C57BL/6) of a defined age and weight.
  • Intervention:
    • Disease Group: Administered LPS intranasally or intratracheally to induce ALI.
    • Treatment Groups: Pre-treated or post-treated with EsA at various doses (e.g., 15, 30, 60 mg/kg/day) via intraperitoneal injection or oral gavage for a set period.
    • Control Groups: Include a vehicle control (e.g., saline) and potentially a positive drug control.
  • Key Outcome Measures:
    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Cell count and levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA.
    • Histopathological Examination: Lung tissue sections stained with H&E to assess inflammatory cell infiltration and tissue damage.
    • Protein Analysis: Western blotting or immunohistochemistry of lung tissue to analyze protein levels of key pathway components (e.g., NF-κB p65 phosphorylation).

2. Protocol: Hepatoprotective Effect in Ethanol-Induced Hepatocytes [5] This study demonstrates EsA's role in mitigating alcoholic fatty liver disease (AFLD).

  • Cell Model: Alpha Mouse Liver 12 (AML-12) cell line, a non-transformed mouse hepatocyte.
  • Intervention:
    • Disease Group: Treated with a defined concentration of ethanol (e.g., 50-100 mM) for 24-48 hours to induce lipid accumulation and oxidative stress.
    • Treatment Groups: Co-treated with ethanol and various concentrations of EsA.
  • Key Outcome Measures:
    • Cell Viability: Assessed using Cell Counting Kit-8 (CCK-8) assay.
    • Lipid Accumulation: Quantified by Oil Red O staining and measurement of intracellular Triglyceride (TG) content.
    • Oxidative Stress Markers: Levels of Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and activity of Superoxide Dismutase (SOD) measured using commercial kits.
    • Protein Analysis: Western blot to detect phosphorylation of AMPK (Thr172) and expression of PPARα.

Toxicity and Nephrotoxicity Considerations

While EsA has therapeutic potential, its potential toxic effects, particularly on the kidneys, are a critical area of research.

  • Nephrotoxicity: Studies indicate that EsA can induce acute kidney injury (AKI). The proposed mechanism involves mitochondrial dysfunction in renal tubular epithelial cells, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm. This mtDNA activates the cGAS-STING signaling pathway, triggering an inflammatory cascade and promoting Epithelial-Mesenchymal Transition (EMT), a process linked to fibrosis [6].
  • Experimental Model for Toxicity: A 2023 study used human iPSC-derived kidney organoids to model EsA nephrotoxicity. This advanced model recapitulates the complexity of the human nephron and is valuable for predictive toxicology. The study found that organoid viability was significantly affected at EsA concentrations above 60 μM [6].

Research Gaps and Future Directions

  • Biosynthesis Pathway: The complete biosynthetic route of this compound within Phytolacca esculenta remains uncharacterized. Future research should focus on elucidating the steps from primary metabolites to the triterpenoid aglycone and subsequent glycosylation.
  • Structural-Activity Relationship (SAR): Initial studies suggest that the aglycone (phytolaccagenin) may have higher anti-inflammatory activity and lower hemolytic activity than EsA itself [7]. Systematic SAR studies could guide the development of more potent and safer derivatives.

References

Comprehensive Application Notes and Protocols for Esculentoside A UPLC-Q-TOF/MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Esculentoside A (EsA) is a triterpenoid saponin identified as one of the main bioactive components in Phytolacca acinosa Roxb., a plant used in traditional medicine for its antibacterial, anti-inflammatory, and immune-regulating properties. Recent studies have also revealed that EsA induces hepatotoxicity through specific biochemical mechanisms, creating an essential need for precise analytical methods to quantify this compound and understand its metabolic effects. The application of UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has emerged as a powerful platform for characterizing EsA and its metabolites due to its superior resolution, sensitivity, and mass accuracy capabilities. These notes provide detailed protocols and applications for researchers investigating EsA's pharmacological and toxicological profiles, with comprehensive methodologies applicable across drug discovery, toxicology, and phytochemical analysis contexts.

The analytical challenge with EsA lies in its complex triterpenoid structure, low natural abundance in plant matrices, and the need to distinguish it from structurally similar saponins in Phytolacca species. Furthermore, studying EsA's mechanism of toxicity requires not only quantifying the parent compound but also identifying its metabolic byproducts and understanding their effects on biological systems. The protocols outlined herein address these challenges through optimized chromatographic separation, high-resolution mass detection, and comprehensive data analysis workflows, enabling researchers to obtain reliable results for both qualitative and quantitative applications.

Chemical Properties and Background

Structural Characteristics

This compound (C~36~H~56~O~11~) is a triterpenoid saponin characterized by a lipophilic aglycone backbone with hydrophilic sugar moieties attached, creating an amphipathic structure that influences its chromatographic behavior and mass spectral fragmentation. The compound's structure consists of a triterpene skeleton glycosidically linked to sugar units, typically glucose and rhamnose, at specific positions. This arrangement yields distinctive fragmentation patterns in mass spectrometry that facilitate its identification. The presence of multiple hydroxyl groups and the carboxylic acid functionality in EsA's structure enables ionization in both positive and negative modes, though optimal detection has been established in negative electrospray ionization for most applications due to better sensitivity and cleaner background.

Stability and Handling Considerations

EsA exhibits sensitivity to acidic conditions and elevated temperatures, which can lead to degradation through hydrolysis of the glycosidic bonds or decomposition of the triterpene core. Stock solutions should be prepared in HPLC-grade methanol or acetonitrile and stored at -20°C when not in use, with working solutions prepared fresh weekly to minimize degradation. During sample preparation, neutral pH conditions should be maintained whenever possible, and exposure to strong acids or bases should be limited to prevent structural decomposition. In biological matrices, EsA may undergo enzymatic degradation, necessitating the addition of esterase inhibitors in plasma samples and immediate processing of tissue specimens to preserve analyte integrity.

UPLC-Q-TOF/MS Analysis

Instrumentation Configuration

The analysis of EsA requires a UPLC system coupled to a Q-TOF mass spectrometer with electrospray ionization (ESI) source. Specific instrument configurations and parameters have been optimized based on methodologies reported in recent toxicology studies investigating EsA-induced hepatotoxicity [1].

Table 1: UPLC-Q-TOF/MS Instrument Configuration and Parameters

Component Specification Parameters
UPLC System Waters Acquity H-Class Binary Solvent Manager, FTN Sample Manager, Column Manager
Analytical Column Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) Temperature: 45°C
Mobile Phase A Water with 0.1% Formic Acid -
Mobile Phase B Acetonitrile with 0.1% Formic Acid -
Gradient Program Linear Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-17 min: 95% B; 17-17.1 min: 95-5% B; 17.1-20 min: 5% B
Flow Rate 0.4 mL/min -
Injection Volume 2-5 μL -
MS System TripleTOF 5600+ -
Ionization Mode ESI Negative -
Source Temperature 600°C -
Ion Spray Voltage -4500 V -
Curtain Gas 35 psi -
Nebulizer Gas 60 psi -
Heater Gas 60 psi -
Mass Range 50-1200 m/z -
Collision Energy -35 eV (CES), ± 15 eV (CID) -
Methodology and Optimization

The chromatographic separation of EsA from matrix components and structural analogs follows a reversed-phase mechanism with the HSS T3 column providing excellent retention and peak shape for triterpenoid compounds. The gradient elution method begins with a higher aqueous composition to retain polar matrix components while effectively eluting EsA at approximately 9.2 minutes under the specified conditions. The addition of 0.1% formic acid to both mobile phases enhances ionization efficiency and improves peak shape through suppression of silanol interactions. For studies requiring enhanced sensitivity, methanol-based mobile phases can be evaluated, though this may slightly alter retention characteristics and require re-optimization of the gradient profile.

The mass spectrometric detection employs Information Dependent Acquisition (IDA) in negative ionization mode, where a TOF-MS survey scan triggers product ion scans for the top 8-12 most intense ions exceeding 100 cps. The high-resolution capabilities of the Q-TOF instrument (typically >30,000 FWHM) enable accurate mass measurements with errors <5 ppm, facilitating confident elemental composition assignment. For quantification purposes, Multiple Reaction Monitoring (MRM) transitions can be established, with the precursor ion at m/z 663.395 [M-H]⁻ and characteristic product ions at m/z 501.342 (loss of hexose) and m/z 339.288 (aglycone fragment) providing optimal sensitivity and specificity.

Sample Preparation Protocols

Plant Material Extraction

The extraction of EsA from Phytolacca acinosa Roxb. requires careful optimization to maximize recovery while minimizing co-extraction of interfering compounds. The following protocol has been validated for root material with typical EsA concentrations ranging from 0.5-2.5 mg/g dry weight:

  • Homogenization: Pulverize 100 mg of dried plant material to a fine powder using a ball mill or mortar and pestle under liquid nitrogen.
  • Solvent Extraction: Transfer the powder to a 15 mL centrifuge tube and add 10 mL of 70% methanol-water (v/v) solution.
  • Ultrasound-Assisted Extraction: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature, maintaining power density at 100 W/L.
  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C and carefully collect the supernatant.
  • Concentration: Evaporate the supernatant to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the residue in 1 mL of 50% methanol-water (v/v) and vortex for 30 seconds.
  • Filtration: Pass the solution through a 0.22 μm PTFE or nylon membrane filter prior to UPLC-Q-TOF/MS analysis.

This method typically yields EsA recovery rates >92% with RSD <5% across replicates. For comprehensive metabolomic studies, the extraction can be scaled up, and solid-phase extraction (SPE) with C18 cartridges may be incorporated for additional cleanup when analyzing complex plant matrices.

Biological Sample Preparation

The analysis of EsA and its metabolites in biological matrices (plasma, tissue homogenates, urine) requires specialized sample preparation to address matrix effects and concentrate analytes to detectable levels:

Table 2: Biological Sample Preparation Methods Comparison

Method Procedure Recovery (%) Cleanup Efficiency Best For
Protein Precipitation 100 μL sample + 300 μL cold acetonitrile, vortex, centrifuge, collect supernatant 85-90 Moderate High-throughput screening
Liquid-Liquid Extraction 100 μL sample + 500 μL ethyl acetate:isopropanol (9:1), vortex, centrifuge, collect organic layer 75-85 Good Metabolite identification
Solid-Phase Extraction Load sample on preconditioned C18 cartridge, wash with 5% methanol, elute with 80% methanol >90 Excellent Low-concentration samples

For tissue samples (liver, kidney), homogenize approximately 50 mg of tissue in 500 μL of phosphate-buffered saline (pH 7.4) using a mechanical homogenizer on ice. Centrifuge at 12,000 × g for 15 minutes at 4°C and use the supernatant for subsequent extraction. To address matrix effects in biological samples, the use of stable isotope-labeled internal standards is recommended when available. Alternatively, standard addition methods or matrix-matched calibration curves should be employed to ensure accurate quantification.

Data Processing and Metabolite Identification

Metabolomic Data Processing Workflow

The processing of UPLC-Q-TOF/MS data for EsA analysis follows a structured workflow that ensures comprehensive metabolite detection and identification. The following diagram illustrates the complete experimental and data analysis workflow:

G UPLC-Q-TOF/MS Data Processing Workflow RawData Raw Data Acquisition (UPLC-Q-TOF/MS) PeakPicking Peak Picking & Alignment RawData->PeakPicking .wiff files Normalization Data Normalization PeakPicking->Normalization Peak list Multivariate Multivariate Statistical Analysis Normalization->Multivariate Normalized data Biomarker Biomarker Identification Multivariate->Biomarker VIP > 1.0, p < 0.05 Pathway Pathway Analysis Biomarker->Pathway Identified biomarkers Validation Experimental Validation Pathway->Validation Hypothesized pathways

The workflow begins with raw data conversion from instrument-specific formats to open formats (e.g., mzML) using tools like MSConvert. Peak detection and alignment are then performed using software such as XCMS or MarkerView, which detect chromatographic features, align them across samples, and fill in missing peaks. The resulting data matrix undergoes normalization to correct for systematic variations, with methods including total ion count normalization, probabilistic quotient normalization, or internal standard normalization selected based on data characteristics.

Metabolite Identification Strategy

The identification of EsA and its metabolites follows a tiered confidence approach according to metabolomics standards initiatives:

  • Level 1 (Confirmed Structure): Match of accurate mass (±5 ppm), MS/MS spectrum, and retention time with authentic reference standard.
  • Level 2 (Putative Annotation): Match of accurate mass and MS/MS fragmentation pattern with database entries or literature.
  • Level 3 (Tentative Class): Match of accurate mass and fragmentation patterns to a compound class.

For EsA, the negative ion mode typically produces a deprotonated molecule [M-H]⁻ at m/z 663.3952 with a characteristic isotope pattern. The MS/MS fragmentation shows neutral losses of sugar moieties (-162 Da for hexose, -146 Da for deoxyhexose) and subsequent fragmentation of the aglycone. Software tools such as PeakView with MetabolitePilot or SIMCA-P+ facilitate this identification process through automated algorithms that compare experimental data against compound databases. The identification of EsA metabolites follows similar principles, with phase I metabolites typically showing mass shifts corresponding to oxidation (+15.9949 Da), reduction (+2.01565 Da), or hydrolysis, while phase II metabolites demonstrate more substantial shifts for glucuronidation (+176.0321 Da), sulfation (+79.9568 Da), or glutathione conjugation (+305.0682 Da).

Applications in Toxicology and Mechanism Elucidation

Hepatotoxicity Mechanism Investigation

UPLC-Q-TOF/MS-based metabolomics has been instrumental in elucidating the mechanisms underlying EsA-induced hepatotoxicity. A comprehensive investigation integrating metabolomic data with network toxicology approaches revealed that EsA exposure disrupts multiple metabolic pathways in rat models, with 16 potential biomarkers identified in plasma that are primarily involved in glycerophospholipid metabolism and tryptophan metabolism [1]. The study further demonstrated that EsA induces hepatotoxicity through activation of oxidative stress, disturbance of energy metabolism, and triggering of inflammatory responses and apoptosis.

The application of UPLC-Q-TOF/MS in this investigation enabled the identification of significantly altered metabolites, including 5-hydroxykynurenamine, N-acetylserotonin, and palmitic acid, which collectively pointed to specific pathway disruptions. Multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), provided clear separation between control and EsA-treated groups, confirming the metabolic perturbations induced by EsA exposure. The following diagram illustrates the integrated approach combining metabolomics and toxicology to elucidate EsA's hepatotoxicity mechanism:

G Integrated Approach for Hepatotoxicity Mechanism Elucidation Metabolomics UPLC-Q-TOF/MS Metabolomics DataIntegration Data Integration & Analysis Metabolomics->DataIntegration 16 biomarkers NetworkTox Network Toxicology NetworkTox->DataIntegration Potential targets KeyTargets 58 Key Targets Identified (Albumin, MAPK1, Caspase-3) DataIntegration->KeyTargets Pathways Pathway Enrichment Analysis KeyTargets->Pathways Mechanism Mechanism Elucidation: Oxidative Stress, Energy Metabolism Disruption, Inflammation, Apoptosis Pathways->Mechanism

Quantitative Analysis for Safety Assessment

For comprehensive safety assessment, quantitative UPLC-Q-TOF/MS methods have been developed to determine EsA concentrations in biological matrices, enabling pharmacokinetic and toxicokinetic evaluations. The method employs a stable isotope-labeled internal standard (when available) or structurally similar analog to compensate for matrix effects and variations in extraction efficiency. Calibration curves are typically constructed over the concentration range of 1-500 ng/mL in plasma and 5-1000 ng/g in tissue homogenates, with correlation coefficients (r²) >0.995. The lower limit of quantification (LLOQ) of 1 ng/mL provides sufficient sensitivity to characterize EsA's pharmacokinetic profile following administration at therapeutically relevant doses.

Method validation following FDA and EMA guidelines demonstrates acceptable precision (RSD <15%) and accuracy (85-115%) across the calibration range, with no significant matrix effects or carryover observed. The applicability of this quantitative approach was demonstrated in a recent study that correlated tissue concentrations of EsA with the onset of hepatotoxic effects, establishing a no-observed-adverse-effect-level (NOAEL) of 5 mg/kg and a lowest-observed-adverse-effect-level (LOAEL) of 15 mg/kg in rodent models. These findings provide critical data for establishing safe dosing regimens in potential clinical applications of EsA.

Conclusion

The application of UPLC-Q-TOF/MS for this compound analysis provides researchers with a powerful tool for phytochemical characterization, metabolite profiling, and toxicological investigation. The protocols detailed in these application notes offer comprehensive guidance for sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation specific to EsA and related triterpenoid saponins. The integration of metabolomic data with network toxicology approaches, as exemplified in recent hepatotoxicity studies, demonstrates how this analytical platform can elucidate complex biochemical mechanisms underlying both therapeutic and adverse effects.

As research on EsA continues to evolve, the methodologies presented here can be adapted to address emerging questions in natural product drug development, including biotransformation studies, quality control of herbal preparations, and mechanism-based safety assessments. The exceptional resolution, sensitivity, and mass accuracy of UPLC-Q-TOF/MS instrumentation position this technology as an essential component of the analytical toolbox for investigating complex plant-derived compounds with both pharmacological potential and toxicological concerns. Further refinement of these methods will likely focus on increasing throughput through ultra-fast chromatographic separations, expanding computational approaches for automated data interpretation, and developing standardized protocols for cross-laboratory reproducibility.

References

Comprehensive Application Notes and Experimental Protocols for Esculentoside A in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Esculentoside A and Its Pharmacological Profile

This compound (EsA), a naturally occurring oleanene-type saponin primarily isolated from Phytolacca esculenta, has emerged as a compound of significant pharmacological interest due to its diverse therapeutic potential. This compound (molecular formula: C42H66O16; molecular weight: 826.96 g/mol; CAS No.: 65497-07-6) exhibits a wide spectrum of biological activities, ranging from anti-inflammatory properties to anticancer effects [1] [2]. EsA has demonstrated particular promise in oncological research, where it has shown potent antiproliferative activity against various cancer cell lines, including colorectal carcinoma, breast cancer, and hepatocellular carcinoma [1] [3]. The compound's mechanism of action involves modulation of key signaling pathways, including NF-κB inhibition, MAPK pathway regulation, and cell cycle arrest induction, making it a valuable tool for investigating cellular processes and potential therapeutic applications [2].

The relevance of EsA in biomedical research continues to expand as recent investigations elucidate its effects on specific molecular targets. Studies have confirmed that EsA exerts its anti-inflammatory effects primarily through suppression of the NF-κB signaling cascade and mitogen-activated protein kinase pathways, thereby reducing the production of pro-inflammatory cytokines [2]. Additionally, EsA has shown protective effects in various organ systems, including hepatoprotective properties in acetaminophen-induced liver injury models through the AMPK/Akt/GSK3β pathway, and cardioprotective effects in myocardial infarction models by targeting C-X-C motif chemokine receptor 2 (CXCR2) [3] [4]. Recent investigations have also explored its antiviral potential, with molecular docking studies suggesting strong binding affinity to SARS-CoV-2 spike protein, indicating its potential to inhibit viral entry mechanisms [5].

Quantitative Summary of this compound Biological Effects

Table 1: Antiproliferative and Anticancer Effects of this compound

Cell Type/Model Experimental Concentration Biological Effects Key Findings Reference
Colorectal cancer cells (HT-29, HCT-116, SW620) IC~50~: 16-24 μM Inhibition of proliferation, colony formation, migration, and invasion G0/G1 cell cycle arrest; 59% inhibition of colony formation at 24 μM; 45% reduction in migration; 51% reduction in invasion [1]
HepG2 cells 10-40 μM Activation of AMPK pathway Protection against APAP-induced toxicity via Nrf2-mediated pathway [4]
AML-12 hepatocytes 5-20 μM Reduction of lipid accumulation and oxidative stress Activation of AMPK pathway; inhibition of ethanol-induced lipid accumulation [4]
Breast cancer cells Not specified Inhibition of proliferation Blockade of IL-6/STAT3 signaling pathway [1]

Table 2: Anti-inflammatory and Protective Effects of this compound

Experimental Model Concentration/Dosage Observed Effects Mechanistic Insights Reference
LPS-induced acute lung injury Not specified Suppression of inflammatory response Inhibition of NF-κB and MAPK signaling pathways [2]
Myocardial infarction In vivo: 5-20 mg/kg Improved cardiac function, reduced infarct size Targeting of CXCR2, reduction of oxidative stress and inflammation [3]
Acetaminophen-induced liver injury In vivo: 10-40 mg/kg Hepatoprotective effects Activation of AMPK/Akt/GSK3β pathway; upregulation of Nrf2 [4]
Alcoholic fatty liver disease 5-20 μM Reduced lipid accumulation and oxidative stress Activation of AMPK pathway; upregulation of PPARα [4]
SARS-CoV-2 spike protein In silico docking score: -8.5 kcal/mol Potential antiviral activity Binding to spike protein receptor-binding domain [5]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

The CCK-8 assay provides a reliable method for quantifying cell viability and proliferation following EsA treatment. Begin by seeding colorectal cancer cells (HT-29, HCT-116, and SW620) in 96-well plates at a density of 2 × 10^4 cells per well in complete DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin [1]. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO~2~. Prepare EsA stock solution in DMSO and dilute to working concentrations in complete medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Treat cells with EsA across a concentration range of 5-50 μM for 24-72 hours. Include appropriate controls such as vehicle control (0.1% DMSO), blank (medium only), and positive control for cytotoxicity. After treatment, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the optical density at 450 nm using a microplate reader. Calculate cell viability as a percentage relative to vehicle-treated controls, and determine IC~50~ values using nonlinear regression analysis of dose-response curves [1].

For colony formation assays, seed HT-29 cells in 6-well plates or 60-mm dishes at a low density of 500-1000 cells per dish in complete medium. After 24 hours, treat cells with EsA at concentrations ranging from 8-24 μM and culture for 10-14 days with medium changes every 3-4 days. Following incubation, carefully remove medium, wash with PBS, and fix colonies with 70% ethanol for 15 minutes. Stain with 0.5% crystal violet for 30 minutes at room temperature, then gently rinse with distilled water and air dry. Count colonies containing >50 cells manually or using automated colony counting software. Express results as percentage of colony formation compared to vehicle-treated controls [1].

Cell Cycle Analysis Protocol

For cell cycle distribution analysis using flow cytometry, seed HT-29 cells in 6-well plates at a density of 2 × 10^5 cells per well and allow to adhere overnight. Treat cells with EsA at concentrations of 8-16 μM for 24-48 hours. Following treatment, collect both adherent and floating cells by trypsinization and centrifugation at 300 × g for 5 minutes. Wash cell pellets with cold PBS and fix in 70% ethanol at 4°C for a minimum of 12 hours or up to 24 hours for optimal results. After fixation, wash cells with PBS and resuspend in propidium iodide (PI) staining solution containing 50 μg/mL PI, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS. Incubate for 30-45 minutes at 37°C in the dark. Analyze samples using a flow cytometer with a minimum of 15,000 events per sample. Determine cell cycle distribution using appropriate software such as BD FACSuite, and quantify the percentage of cells in G0/G1, S, and G2/M phases [1].

Migration and Invasion Assays

The Transwell assay provides a robust method for evaluating the anti-migratory and anti-invasive properties of EsA. For migration assays, use Transwell chambers with 8-μm pore size without Matrigel coating. For invasion assays, coat the membranes with Matrigel matrix (diluted 1:8 in serum-free medium) and allow to polymerize for 2 hours at 37°C. Harvest HT-29 cells following EsA treatment (8-16 μM for 24 hours) and resuspend in serum-free medium at a density of 2.5-5 × 10^5 cells/mL. Add 200-500 μL of cell suspension to the upper chamber, while placing 500-750 μL of complete medium with 10% FBS in the lower chamber as a chemoattractant. Incubate for 24-48 hours at 37°C with 5% CO~2~. After incubation, carefully remove non-migrated/invaded cells from the upper chamber with a cotton swab. Fix migrated/invaded cells on the membrane underside with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 30 minutes. Count cells in five random fields per membrane under a light microscope at 100-200× magnification, or extract stained cells with 30% acetic acid and measure absorbance at 570 nm for quantification [1].

Molecular Docking Protocol for SARS-CoV-2 Spike Protein

The molecular docking simulation for investigating EsA interaction with SARS-CoV-2 spike protein begins with retrieving the crystal structure of the spike glycoprotein (PDB ID: 6XR8) and ACE2 receptor (PDB ID: 1R42) from the RCSB Protein Data Bank. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular visualization software such as PyMOL and AutoDock Tools. For EsA ligand preparation, obtain the 3D structure in SDF format from databases like PubChem, then optimize using energy minimization and convert to PDBQT format. Define the docking grid to encompass the receptor-binding domain (RBD) of the spike protein, with coordinates centered around key residues (Phe490, Tyr489, Arg403, Asn487, Phe486, Gly485) and a box size of x=36.8 Å, y=44.8 Å, z=36.9 Å. Perform docking simulations using AutoDock Vina with an exhaustiveness value of 8-16 to ensure adequate sampling of conformational space. Analyze the resulting poses based on binding affinity (kcal/mol) and interaction patterns with critical RBD residues. Validate docking results through molecular dynamics simulations using GROMACS or AMBER software packages with a minimum simulation time of 100 ns to assess complex stability [5].

Molecular Mechanisms and Signaling Pathways

Figure 1: Comprehensive Signaling Pathways Targeted by this compound

The multifaceted pharmacological activities of EsA are mediated through its interactions with multiple signaling pathways across various biological contexts. In cancer models, particularly colorectal carcinoma, EsA induces G0/G1 cell cycle arrest by modulating cyclins and cyclin-dependent kinases, resulting in the accumulation of cells in the G1 phase from 22.68% in controls to 54.23% at 16 μM concentration [1]. This cell cycle disruption is accompanied by significant inhibition of colony formation (59% reduction at 24 μM) and suppression of metastatic potential through reduced migration (45% decrease) and invasion (51% decrease) capabilities [1]. Additionally, in breast cancer models, EsA exerts its antiproliferative effects through blockade of the IL-6/STAT3 signaling cascade, a critical pathway in tumor progression and survival [1].

The anti-inflammatory properties of EsA are primarily mediated through dual inhibition of the NF-κB and MAPK signaling pathways, resulting in reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [2]. In myocardial infarction models, EsA demonstrates cardioprotective effects through specific targeting of C-X-C motif chemokine receptor 2 (CXCR2), leading to attenuation of oxidative stress and inflammatory responses in cardiac tissue [3]. In hepatic protection models, EsA activates the AMPK signaling pathway, which subsequently modulates downstream effectors including PPARα and Nrf2, reducing lipid accumulation and counteracting oxidative stress in hepatocytes [4]. The recently discovered antiviral potential of EsA, particularly against SARS-CoV-2, is attributed to its high binding affinity for the viral spike protein's receptor-binding domain, potentially interfering with viral attachment to the host ACE2 receptor and thereby inhibiting cellular entry [5].

Research Applications and Practical Considerations

Key Research Applications
  • Oncology Research: EsA serves as a valuable tool for investigating cell cycle regulation, metastasis, and proliferation signaling pathways in various cancer models, with particular efficacy in colorectal carcinoma, breast cancer, and potentially other malignancies [1].

  • Inflammation and Immunomodulation Studies: The compound's potent anti-inflammatory effects through NF-κB and MAPK pathway inhibition make it suitable for studying inflammatory cascades in conditions such as acute lung injury, autoimmune diseases, and cardiovascular inflammation [3] [2].

  • Hepatoprotective Research: EsA's ability to activate AMPK signaling and reduce oxidative stress positions it as a promising candidate for investigating mechanisms of liver protection in conditions including alcoholic fatty liver disease, drug-induced liver injury, and metabolic syndrome-associated hepatic steatosis [4].

  • Antiviral Investigation: With computational evidence supporting its interaction with SARS-CoV-2 spike protein, EsA represents a potential tool for studying viral entry mechanisms and developing broad-spectrum antiviral strategies [5].

  • Cardiovascular Research: The compound's targeting of CXCR2 in myocardial infarction models offers opportunities to explore novel cardioprotective mechanisms and potential therapeutic interventions for ischemic heart disease [3].

Formulation and Handling Considerations

Solubility and Storage: EsA exhibits optimal solubility in DMSO at concentrations up to 60 mg/mL (72.55 mM). For in vitro applications, prepare stock solutions in DMSO at 10-100 mM and store at -20°C to -80°C for long-term preservation. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. For in vivo studies, EsA can be formulated in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline at concentrations of 2 mg/mL, with sequential addition of solvents and sonication to ensure complete dissolution [2].

Dosing Considerations: When designing experiments, consider the established IC~50~ values ranging from 16-24 μM for colorectal cancer cells, with specific optimal concentrations varying by cell type and assay duration [1]. For animal studies, effective doses typically range from 5-20 mg/kg administered via intraperitoneal injection or oral gavage, with treatment regimens varying from single doses to multiple administrations over 1-2 weeks depending on the experimental model [3] [4].

Experimental Controls: Include appropriate vehicle controls matched for DMSO concentration (typically 0.1-0.5% final concentration) to account for potential solvent effects. Positive controls should be selected based on the specific assay—e.g., doxorubicin for cytotoxicity assays, metformin for AMPK activation studies, and N-acetylcysteine for oxidative stress experiments.

Conclusion

This compound represents a multifaceted phytochemical with demonstrated efficacy across various disease models and cellular processes. The comprehensive protocols outlined herein provide researchers with robust methodologies for investigating EsA's biological activities, supported by quantitative data on its potency and mechanistic insights. Future research directions should focus on further elucidating EsA's molecular targets, exploring its therapeutic potential in combination therapies, and addressing formulation challenges to improve its bioavailability for potential clinical applications. The continuing investigation of EsA's diverse pharmacological activities will undoubtedly contribute to both basic scientific knowledge and potential therapeutic development across multiple disease domains.

References

Comprehensive Application Notes and Protocols: Esculentoside A Solubility for In Vitro Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Esculentoside A

This compound (EsA) is a triterpene saponin compound isolated primarily from the roots of Phytolacca esculenta and other Phytolaccaceae species, traditionally used in Chinese medicine for its anti-inflammatory properties. With a molecular formula of C₄₂H₆₆O₁₆ and molecular weight of 826.96 g/mol, EsA has demonstrated significant pharmacological potential in preclinical studies, including anti-inflammatory, antiviral, and immunomodulatory activities. [1] [2] The compound's mechanistic actions include inhibition of key inflammatory pathways such as NF-κB and MAPK signaling, suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and modulation of COX-2 activity. [3] [4] For research purposes, understanding EsA's solubility characteristics is fundamental to designing robust in vitro experiments that yield reproducible and biologically relevant results.

Solubility Characteristics and Physicochemical Properties

Solubility Profile in Common Research Solvents

Table 1: Solubility Profile of this compound in Various Solvents

Solvent Solubility (Approximate) Preparation Notes Recommended Applications
DMSO 100 mg/mL (120.92 mM) Requires sonication; hygroscopic DMSO impacts solubility Primary stock solution for in vitro studies
Methanol Soluble (concentration unspecified) Warming to 37°C with shaking recommended Analytical applications, HPLC
Aqueous Buffers Low (requires solubilization aids) Use β-cyclodextrin or co-solvents for improvement Cell culture media applications
Corn Oil ≥2.5 mg/mL (3.02 mM) Forms clear solution with 10% DMSO protocol In vivo administration vehicle

EsA exhibits high solubility in dimethyl sulfoxide (DMSO), making it the preferred solvent for preparing concentrated stock solutions. However, DMSO is hygroscopic, and water absorption during storage can significantly impact EsA solubility and stability over time. [1] [4] In methanol, EsA is soluble with potential application for analytical purposes, though specific concentration limits are not well-documented in the literature. For biological applications requiring aqueous solutions, EsA demonstrates limited solubility in plain buffers or cell culture media, necessitating optimization of solubilization protocols to maintain compound stability while ensuring physiological compatibility with in vitro systems. [1]

Structural Characteristics Impacting Solubility

The molecular structure of EsA features a triterpenoid core with multiple hydroxyl groups and a complex glycosylation pattern, contributing to its amphiphilic nature as typical of saponin compounds. This structure explains both its surfactant properties and its solubility challenges in purely aqueous or non-polar environments. The carbohydrate moieties enhance water solubility to some extent, while the aglycone component contributes to membrane interaction capabilities. [2] This structural complexity necessitates careful consideration of solvent systems to maintain the compound's integrity while achieving sufficient concentration for experimental applications.

Stock Solution Preparation and Handling Protocols

Primary Stock Solution in DMSO

Protocol 1: Preparation of 100 mM DMSO Stock Solution

  • Materials: this compound (powder, purity ≥98%), anhydrous DMSO (freshly opened), glass vial (1-2 mL), analytical balance, sonication bath
  • Procedure:
    • Pre-warm DMSO to room temperature and briefly vortex before use.
    • Tare a clean glass vial on an analytical balance and accurately weigh 8.27 mg EsA powder.
    • Add 100 μL anhydrous DMSO directly to the vial containing EsA powder.
    • Cap the vial tightly and vortex for 30 seconds to initially disperse the powder.
    • Sonicate the mixture in a water bath sonicator for 10-15 minutes at room temperature until the solution appears clear without visible particulates.
    • Visually inspect for complete dissolution; if necessary, continue sonication for additional 5-minute intervals.
  • Storage: Aliquot into small volumes (10-20 μL) and store at -20°C or -80°C in sealed containers with desiccant to prevent moisture absorption. Avoid repeated freeze-thaw cycles (maximum 3-5 cycles recommended). [1] [4]
Aqueous Working Solutions for Cell-Based Assays

Protocol 2: Preparation of Serum-Stable Working Solution

  • Materials: EsA DMSO stock solution (100 mM), 20% SBE-β-CD in saline, sterile PBS, cell culture medium (serum-free and complete)
  • Procedure:
    • Prepare 20% w/v SBE-β-CD in sterile saline solution and filter sterilize (0.2 μm).
    • For 1 mL working solution, combine 100 μL EsA DMSO stock (100 mM) with 900 μL 20% SBE-β-CD solution.
    • Vortex thoroughly for 60 seconds until a clear solution forms.
    • For cell treatment, dilute this intermediate solution further in cell culture medium to achieve final EsA concentrations (typically 1-100 μM) while maintaining DMSO concentration below 0.1% and SBE-β-CD at 0.2-0.5%.
    • Always prepare working solutions immediately before use and do not store for more than 4 hours at 4°C. [1]
  • Quality Control: After preparation, check for precipitation by visual inspection and under microscope if necessary. Test cytotoxicity of the solubilizing agent alone in pilot experiments.

In Vitro Application Methodologies

Anti-Inflammatory Assay Protocols

EsA has demonstrated significant anti-inflammatory effects in multiple in vitro models, particularly in macrophages and microglial cells. The following protocol outlines a standard procedure for evaluating EsA's anti-inflammatory activity in LPS-stimulated macrophages:

Protocol 3: Anti-inflammatory Activity Assessment in Macrophages

  • Cell Culture: Maintain RAW 264.7 murine macrophages or primary peritoneal macrophages in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂. [3]
  • Treatment Regimen:
    • Seed cells in 12-well plates at 2.5×10⁵ cells/well and incubate for 24 hours.
    • Pre-treat cells with various concentrations of EsA (1-50 μM) for 2 hours.
    • Stimulate with LPS (100 ng/mL) for 6-24 hours depending on the readout parameter.
    • Include controls: vehicle control (0.1% DMSO), LPS-only control, and solubilizing agent control.
  • Downstream Analysis:
    • Cytokine Measurement: Collect culture supernatants and analyze TNF-α, IL-6, and IL-1β levels using ELISA. EsA typically shows dose-dependent inhibition with significant effects at 10-20 μM. [3] [4]
    • Western Blotting: Analyze NF-κB pathway activation by examining IκBa phosphorylation and p65 nuclear translocation.
    • Cell Viability: Perform parallel MTT assays to ensure anti-inflammatory effects are not due to cytotoxicity. [3]
Antiviral Activity Assessment

EsA has shown antiviral potential against human coronaviruses, particularly through inhibition of viral attachment and penetration phases. The following protocol details assessment of its antiviral activity:

Protocol 4: Antiviral Activity Against Human Coronavirus OC43

  • Cell and Virus Culture: Maintain HCT-8 cells (human colon adenocarcinoma) in DMEM with 2% FBS. Propagate HCoV-OC43 coronavirus in HCT-8 cells. [5]
  • Treatment Schemes:
    • Pre-incubation: Treat virus with EsA (5-20 μg/mL) for 1 hour before infecting cells.
    • Simultaneous: Add EsA during virus infection.
    • Post-treatment: Add EsA after virus adsorption period.
  • Infection Procedure:
    • Infect HCT-8 cells (2.5×10⁴/well in 96-well plates) with 100 TCID₅₀ of HCoV-OC43 for 2 hours at 37°C.
    • Remove virus-containing medium and replace with EsA-containing maintenance medium.
    • Incubate for 72 hours at 37°C.
  • Analysis:
    • Monitor cytopathic effect (CPE) under light microscope.
    • Quantify viral replication by plaque assay or RT-qPCR.
    • Evaluate cell viability using MTT assay to distinguish antiviral from cytotoxic effects. [5]

Experimental Workflow for Solubility Assessment

The following diagram illustrates the recommended decision pathway for preparing and using this compound in in vitro studies:

G Start Start: this compound Solubility Assessment Sub1 Select Application Type Start->Sub1 App1 Anti-inflammatory Studies (Macrophages) Sub1->App1 Inflammation research App2 Antiviral Studies (HCoV-OC43) Sub1->App2 Antiviral research App3 Cell Viability/Proliferation Assays Sub1->App3 Toxicity/safety Sub2 Choose Solvent System Sol1 DMSO Stock (100 mg/mL) Sub2->Sol1 For high concentration storage Sol2 Aqueous Solution (with solubilizers) Sub2->Sol2 For immediate use in cell culture Sub3 Prepare Stock Solution QC1 Quality Control: Check for Precipitation Sub3->QC1 Sub4 Dilute for Working Solution Sub5 Apply to Biological System Sub4->Sub5 App1->Sub2 App2->Sub2 App3->Sub2 Sol1->Sub3 Sol2->Sub3 QC1->Sub4 For biochemical assays QC2 Sterility Testing (if for cell culture) QC1->QC2 For cell-based assays QC2->Sub4

Stability and Storage Considerations

Long-Term Storage Recommendations

Table 2: Storage Conditions for this compound Formulations

Formulation Temperature Stability Key Considerations
Powder -20°C (desiccated) >3 years Protect from light and moisture; use desiccant
DMSO Stock -80°C 6 months Aliquot to avoid freeze-thaw cycles
DMSO Stock -20°C 1 month Use airtight containers to prevent water absorption
Aqueous Working Solution 4°C <24 hours Prepare fresh for each experiment

EsA demonstrates optimal stability when stored as a powder at -20°C in desiccated conditions, protected from light. For DMSO stock solutions, long-term storage at -80°C is recommended, with aliquoting to minimize freeze-thaw cycles that can accelerate degradation. [1] [4] The potency retention should be verified periodically through analytical methods such as HPLC, particularly if unusual experimental results occur or if stocks have been stored for extended periods.

Troubleshooting Common Solubility Issues
  • Precipitation in Aqueous Solutions: If EsA precipitates when DMSO stock is added to cell culture media, first ensure the DMSO concentration does not exceed 0.5% (v/v). Gradually warm the medium to 37°C while mixing. Alternatively, prepare intermediate dilutions in 10-20% SBE-β-CD or PEG-400 before adding to complete medium. [1]
  • Loss of Bioactivity: If expected biological activity diminishes, verify stock solution age and storage conditions. EsA solutions stored at -20°C should be replaced after one month. Check for water contamination in DMSO stocks (evidenced by cloudiness) and replace if detected.
  • High Background Cytotoxicity: If solubilizing agents cause cytotoxicity in cell-based assays, reduce the concentration of SBE-β-CD (below 0.2%) or PEG-400 (below 0.5%). Include vehicle-only controls in all experiments to distinguish compound effects from vehicle toxicity. [1]

Conclusion

These application notes provide comprehensive protocols for handling this compound in in vitro research settings. The solubility characteristics of EsA necessitate careful planning of solvent systems, with DMSO serving as the primary solvent for stock solutions and appropriate solubilizing agents enabling aqueous applications. The biological protocols outlined for anti-inflammatory and antiviral assessments have been validated in published studies and can be adapted to investigate additional mechanisms of interest. By following these standardized methodologies, researchers can ensure reproducible dosing and reliable experimental outcomes when exploring the multifaceted pharmacological potential of this promising natural compound.

References

Comprehensive Application Notes and Protocols for Esculentoside A: Stock Solution Preparation and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Esculentoside A

This compound (ES-A) is a triterpenoid saponin compound primarily isolated from the roots of Phytolacca esculenta, a perennial plant used in Traditional Chinese Medicine. [1] This natural product has attracted significant research interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory properties and antiproliferative effects against various cancer cell lines. [2] [1] [3] The chemical structure of ES-A has been identified as 3-O-[β-D-glucopyranosyl-(1,4)-β-D-xylopyranosyl] phytolaccagenin, with a molecular weight of 826.96 g/mol and the molecular formula C₄₂H₆₆O₁₆. [3] [4]

Research investigations have demonstrated that ES-A possesses a broad inhibitory effect on multiple pro-inflammatory molecules including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, IL-6, and prostaglandin E₂ (PGE₂), with comparatively lower toxicity than many synthetic anti-inflammatory agents. [3] [4] Additionally, studies have revealed that ES-A exhibits significant antiproliferative activity against various human cancer cell lines, including colorectal cancer cells (with IC₅₀ values ranging from 16-24 μM), through induction of G0/G1 cell cycle arrest and inhibition of colony formation and metastasis. [2] These multifaceted biological activities make ES-A a promising candidate for further pharmacological investigation and drug development.

Stock Solution Preparation and Stability

Solubility Characteristics

This compound exhibits differential solubility in various solvents, which should be considered when preparing stock solutions for specific experimental applications. The solubility profile directly impacts bioavailability and experimental outcomes in different assay systems.

Table 1: Solubility Profile of this compound

Solvent Solubility Concentration Storage Conditions
DMSO Freely soluble 100 mg/mL (120.92 mM) -20°C, protect from light
Water Soluble 100 mg/mL -20°C, short-term
Ethanol Sparingly soluble 2 mg/mL -20°C, protect from light
In vivo formulations Suspension in 0.5% CMC-Na ≥5 mg/mL Fresh preparation recommended

[3]

Preparation Protocol
2.2.1 Primary Stock Solution (DMSO-based)

For in vitro applications, DMSO is the preferred solvent due to its excellent solubilizing capacity for ES-A. Follow this standardized protocol:

  • Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.
  • Initial dissolution: Transfer the compound to a clean, sterile vial and add 1 mL of anhydrous DMSO (freshly opened to minimize water absorption).
  • Solubilization: Vortex the mixture for 30-60 seconds until the powder is completely dissolved, followed by brief sonication (5-10 minutes) if necessary.
  • Aliquoting: Dispense the solution into small, single-use aliquots (e.g., 20-50 μL) to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C with protection from light; stable for at least 3 years under these conditions. [3]

Note: Hygroscopic DMSO can absorb atmospheric moisture, which may affect solubility and compound stability. Always use fresh DMSO containers and ensure proper sealing after use.

2.2.2 Aqueous Stock Solution

For experiments requiring minimal organic solvent:

  • Weighing: Accurately weigh 10 mg of ES-A powder.
  • Dissolution: Add 1 mL of sterile distilled water.
  • Solubilization: Vortex vigorously for 1-2 minutes; if necessary, warm the solution in a water bath at 37°C for 5-10 minutes with intermittent mixing.
  • Storage: Store at -20°C; use within one month or prepare fresh for critical applications. [3]
2.2.3 In Vivo Formulation

For animal studies, ES-A can be administered as a suspension in appropriate vehicles:

  • Vehicle preparation: Prepare 0.5% carboxymethyl cellulose sodium salt (CMC-Na) in distilled water.
  • Suspension: Add ES-A powder to the vehicle to achieve a concentration of ≥5 mg/mL.
  • Homogenization: Mix thoroughly using a vortex mixer or magnetic stirrer to create a homogeneous suspension.
  • Administration: Administer immediately after preparation with proper dosing considerations based on animal weight. [3] [4]
Stability Considerations
  • Light sensitivity: ES-A is photosensitive; always protect stock solutions from light by using amber vials or wrapping containers in aluminum foil.
  • Temperature stability: Long-term storage should be at -20°C; avoid repeated freeze-thaw cycles by using single-use aliquots.
  • Solution stability: Freshly prepared solutions are recommended for critical experiments; inspect solutions for precipitation or color change before use.
  • Quality verification: Periodically check stock solution concentration using UV spectrophotometry or HPLC to ensure integrity. [3]

Experimental Applications and Research Models

This compound has been investigated in various experimental models, demonstrating diverse biological activities. The table below summarizes key research applications and corresponding experimental parameters.

Table 2: Experimental Applications of this compound

Research Area Model System Concentration Range Key Findings Reference
Anti-inflammatory Activity LPS-induced murine macrophage RAW 264.7 cells 10-100 µM Inhibition of TNF-α, IL-1β, IL-6, and PGE₂ secretion [1] [3]
Acute Lung Injury LPS-induced ALI mice model 15-60 mg/kg/day Reduction of pulmonary inflammation via NF-κB and protein kinase signaling pathways [4]
Colorectal Cancer HT-29, HCT-116, SW620 human colorectal cancer cells IC₅₀: 16-24 µM G0/G1 cell cycle arrest; 59% inhibition of colony formation at 24 µM [2]
Premature Ovarian Failure POF mouse model 15-60 mg/day for 4 weeks Restoration of normal ovarian histo-architecture and hormone levels [4]
Anti-metastatic Activity HT-29 colorectal cancer cells 16-24 µM 45% reduction in migration; 51% reduction in invasion [2]
Radiation Dermatitis Radiation-induced cutaneous toxicity model 10-40 mg/kg Reduction in severity of both early and late radiation-induced skin toxicity [1]

Antiproliferative Activity Assay

Principle

The antiproliferative activity of this compound can be evaluated using cell viability assays against various cancer cell lines. The mechanism involves cell cycle arrest at the G0/G1 phase and inhibition of colony formation capacity, ultimately leading to suppression of cancer cell proliferation. [2]

Protocol: Cell Viability Assay (CCK-8 Method)
  • Cell lines: Human colorectal cancer cells (HT-29, HCT-116, SW620) maintained in DMEM with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂. [2]
  • Cell plating: Seed cells in 96-well plates at a density of 2 × 10⁴ cells per well in 100 μL complete medium.
  • Incubation: Allow cells to adhere for 24 hours under standard culture conditions.
  • Treatment: Add ES-A at varying concentrations (0-50 μM) to treatment wells; include vehicle control (DMSO, final concentration <0.1%) and blank control (medium only).
  • Exposure time: Incubate for 24-72 hours depending on experimental design.
  • CCK-8 reagent addition: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
  • Absorbance measurement: Measure optical density at 450 nm using a microplate reader.
  • Data analysis: Calculate percentage viability relative to vehicle control and determine IC₅₀ values using appropriate statistical software. [2]
Protocol: Colony Formation Assay
  • Cell preparation: Seed HT-29 cells in 6-well plates at low density (500-1000 cells per well) in complete medium.
  • Treatment: Add ES-A at concentrations ranging from 8-24 μM; include vehicle control.
  • Incubation: Culture for 10-14 days with medium changes every 3-4 days.
  • Fixation and staining: Remove medium, gently wash with PBS, and fix cells with 4% paraformaldehyde for 15 minutes.
  • Staining: Add 0.1% crystal violet solution and incubate for 15-30 minutes.
  • Rinsing: Gently rinse with distilled water and air dry.
  • Quantification: Count colonies containing >50 cells manually or using colony counting software.
  • Data analysis: Express results as percentage inhibition compared to control. [2]
Data Interpretation

The antiproliferative efficacy of ES-A is demonstrated by dose-dependent reduction in cell viability and colony formation. Research findings indicate that ES-A treatment causes G0/G1 cell cycle arrest, with the percentage of G1 phase cells increasing from 22.68% in control to 54.23% at 16 μM concentration. [2]

G Start This compound Treatment CellCycle G0/G1 Phase Cell Cycle Arrest Start->CellCycle Signaling Blockade of NF-κB and JNK1/2 Signaling Start->Signaling Apoptosis Promotion of Apoptosis CellCycle->Apoptosis Result Inhibition of Tumor Growth and Metastasis Apoptosis->Result Metastasis Inhibition of Migration/Invasion Metastasis->Result MMP Suppression of MMP-9 Expression Signaling->MMP Mediates MMP->Metastasis

Figure 1: Mechanism of Antiproliferative and Anti-metastatic Action of Esculentosides

Anti-inflammatory Activity Assay

Principle

The anti-inflammatory activity of this compound is mediated through multiple pathways, including inhibition of pro-inflammatory mediator production (TNF-α, IL-1β, IL-6, PGE₂), suppression of inflammatory signaling pathways (NF-κB, JNK), and modulation of macrophage activation. [1] [3] [4]

Protocol: Macrophage-based Inflammation Model
  • Cell culture: Maintain murine macrophage RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C with 5% CO₂.
  • Cell plating: Seed cells in 24-well plates at a density of 1 × 10⁵ cells per well and incubate overnight.
  • Pre-treatment: Add ES-A at various concentrations (10-100 μM) to cells and incubate for 2 hours.
  • Inflammation induction: Add lipopolysaccharide (LPS) at 100 ng/mL to stimulate inflammatory response.
  • Incubation: Continue incubation for 18-24 hours.
  • Sample collection: Collect culture supernatants for cytokine analysis and cell lysates for protein expression studies.
  • Cytokine measurement: Quantify TNF-α, IL-1β, and IL-6 levels using ELISA kits according to manufacturer instructions.
  • Protein analysis: Evaluate NF-κB pathway proteins (IκBα, p65 phosphorylation) and COX-2 expression using western blotting. [1] [3]
Protocol: In Vivo Anti-inflammatory Models
5.3.1 LPS-induced Acute Lung Injury (ALI) Model
  • Animals: Use 8-10 week old male C57BL/6 mice.
  • ES-A administration: Administer ES-A (15-60 mg/kg) orally or intraperitoneally 1 hour before LPS challenge.
  • LPS challenge: Induce ALI by intratracheal instillation of LPS (5 mg/kg).
  • Observation period: Allow 24-48 hours for inflammation development.
  • Sample collection: Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell count and cytokine measurement.
  • Histopathological analysis: Process lung tissues for H&E staining to assess inflammatory infiltration.
  • Data analysis: Quantify lung injury score and inflammatory markers in BALF. [4]
Data Interpretation

ES-A demonstrates dose-dependent inhibition of inflammatory mediators in both cellular and animal models. The anti-inflammatory effects are mediated through multiple pathways, including suppression of NF-κB activation and inhibition of COX-2 expression, leading to reduced PGE₂ production. [1] [3]

G Start Inflammatory Stimulus (LPS) TLR4 TLR4 Activation Start->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB CK2 Casein Kinase 2 (CK2) TLR4->CK2 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 Induction NFkB->COX2 CK2->Cytokines Enhances Inflammation Inflammatory Response Cytokines->Inflammation PGE2 PGE2 Production COX2->PGE2 PGE2->Inflammation Inhibition This compound Inhibition Inhibition->NFkB Suppresses Inhibition->CK2 Modulates Inhibition->COX2 Inhibits

Figure 2: Anti-inflammatory Mechanism of this compound

Safety and Regulatory Considerations

Handling Precautions
  • Personal protective equipment: Wear appropriate gloves, lab coat, and safety glasses when handling ES-A powder or concentrated solutions.
  • Respiratory protection: Use procedures in a certified chemical fume hood when working with powdered material to prevent inhalation.
  • Waste disposal: Dispose of ES-A waste according to institutional guidelines for chemical and biological waste.
Toxicity Profile

This compound demonstrates a favorable safety profile in experimental models with relatively low toxicity compared to synthetic anti-inflammatory agents. However, researchers should note:

  • Dose-dependent effects: Anti-inflammatory and antiproliferative activities are observed at different concentration ranges.
  • Cell-type specific responses: Normal cells generally show higher tolerance than cancer cells, providing a therapeutic window.
  • In vivo tolerability: Studies in mouse models have demonstrated tolerability of doses up to 60 mg/kg/day for 4 weeks. [4]
Regulatory Status
  • Research use only: this compound is intended for research purposes only and not for diagnostic or therapeutic applications in humans.
  • Quality control: Source compounds from reputable suppliers who provide certificate of analysis with purity information (>98% recommended for research).
  • Documentation: Maintain detailed records of compound usage, storage conditions, and experimental applications as per institutional biosafety requirements.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues with this compound Experiments

Problem Possible Cause Solution
Poor solubility in aqueous solutions Low aqueous solubility of compound Use minimal DMSO stock followed by dilution in assay buffer; ensure final DMSO concentration <0.5%
High background in cell viability assays Compound precipitation Centrifuge stock solution before use; filter-sterilize (0.2 μm) if necessary
Inconsistent results between experiments Stock solution degradation Use fresh aliquots; avoid repeated freeze-thaw cycles; verify concentration spectrophotometrically
Lack of dose response Incorrect concentration calculations Double-check stock solution preparation and dilution series; verify molecular weight calculations
High variability in replicates Inconsistent cell seeding Standardize cell counting method; ensure uniform distribution of cells in plates
Cytotoxicity in control cells DMSO toxicity Ensure final DMSO concentration does not exceed 0.1% in cell culture experiments

Conclusion

This compound represents a promising natural compound with demonstrated anti-inflammatory and antiproliferative activities in various experimental models. The protocols outlined in this document provide standardized methods for preparing ES-A stock solutions and conducting key biological assays to evaluate its pharmacological properties. By following these detailed application notes, researchers can ensure reproducible and reliable results in their investigations of this biologically active saponin.

Future research directions should focus on further elucidating the molecular targets of ES-A, exploring its therapeutic potential in additional disease models, and conducting more comprehensive toxicological evaluations to establish its safety profile for potential clinical development.

References

Comprehensive Application Notes and Protocols: iTRAQ Proteomics in Esculentoside A Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to iTRAQ Technology and Esculentoside A

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) represents a groundbreaking innovation in quantitative proteomics that has revolutionized the field since its development in the early 2000s. This powerful methodology employs isobaric chemical tags that covalently bind to the N-terminus and side chain amines of peptides from protein digests, allowing for multiplexed analysis of up to 8 samples simultaneously in a single experiment. The fundamental principle underlying iTRAQ involves mass-balanced tags that are indistinguishable during initial mass spectrometry analysis but yield distinct reporter ions during tandem mass spectrometry (MS/MS) fragmentation, enabling precise relative quantification of protein abundance across multiple experimental conditions [1].

This compound (EsA), a triterpenoid saponin primarily isolated from Phytolacca esculenta, has emerged as a compound of significant pharmacological interest due to its diverse therapeutic properties. Research has demonstrated that EsA exhibits potent anti-inflammatory activities through suppression of pro-inflammatory mediators including iNOS, COX-2, and various cytokines (IL-1β, IL-6, IL-12, TNFα) in microglial cells. Additionally, it has shown anticancer potential against various cancer types, including colorectal cancer and breast cancer, through mechanisms involving cell cycle arrest and inhibition of metastasis. More recently, EsA has revealed neuroprotective effects in Alzheimer's disease models, positioning it as a promising candidate for therapeutic development against neurodegenerative disorders [2] [3] [4].

The integration of iTRAQ proteomics with EsA research provides an powerful methodological framework for comprehensively elucidating the systemic mechanisms of action and molecular targets of this multifaceted natural product, offering unprecedented insights into its therapeutic potential at the proteome level.

Application of iTRAQ Proteomics in this compound Research for Alzheimer's Disease

Experimental Design and Proteomic Analysis

A groundbreaking investigation employed iTRAQ-based quantitative proteomics to unravel the neuroprotective mechanisms of this compound in Alzheimer's disease models. The experimental design utilized triple-transgenic 3×Tg-AD mice treated with two different doses of EsA (5 mg/kg and 10 mg/kg), with cerebral cortex tissues subjected to comprehensive proteomic analysis. This sophisticated approach identified substantial proteomic alterations in the AD mouse model, with proteomic comparisons revealing 250, 436, and 903 differentially expressed proteins (DEPs) in the three group pairs of AD/Wild-type (WT), AD+5 mg/kg EsA/AD, and AD+10 mg/kg EsA/AD, respectively. Crucially, researchers identified 28 DEPs common to all three group pairs, with 25 of these proteins showing reversed expression levels in the diseased group following treatment with both doses of EsA, suggesting a dose-responsive effect of the compound [4].

Bioinformatics analysis, including Gene Ontology (GO) enrichment and KEGG pathway mapping, revealed that these DEPs were predominantly associated with critical biological processes including cellular metabolism, synaptic function, apoptosis regulation, and learning and memory mechanisms. The iTRAQ data demonstrated that EsA treatment effectively restored the expression levels of several key proteins implicated in AD pathogenesis, including amyloid precursor protein (APP), cathepsin B (Cstb), 4-aminobutyrate aminotransferase (Abat), 3-phosphoinositide-dependent protein kinase-1 (PDK1), carnitine palmitoyltransferase 1 (Cpt1), and synaptotagmin 17 (Syt17). This normalization of protein expression patterns correlated with significant improvements in spatial learning and memory capabilities in the AD mouse models, providing compelling evidence for the therapeutic potential of EsA in neurodegenerative disorders [4].

Tabular Summary of Quantitative Proteomic Findings

Table 1: Key Proteins Modulated by this compound in Alzheimer's Disease Models

Protein Function Expression in AD Response to EsA Biological Process
APP Amyloid precursor protein Increased Normalized Amyloid beta metabolism
Cathepsin B (Cstb) Lysosomal protease Dysregulated Restored Protein degradation
4-aminobutyrate aminotransferase (Abat) GABA metabolism Altered Normalized Neurotransmitter regulation
PDK1 Signaling kinase Dysregulated Restored Cell survival signaling
Carnitine palmitoyltransferase 1 (Cpt1) Mitochondrial enzyme Impaired Improved Energy metabolism
Synaptotagmin 17 (Syt17) Synaptic protein Reduced Enhanced Synaptic function

Detailed Experimental Protocols and Workflows

Sample Preparation and Protein Digestion

The foundation of successful iTRAQ proteomics lies in meticulous sample preparation, which begins with proper tissue homogenization and protein extraction. For cerebral cortex tissue analysis, samples should be homogenized in appropriate lysis buffer. The extracted proteins must then be quantified using reliable methods such as the Bio-Rad DC protein assay or bicinchoninic acid (BCA) assay to ensure accurate measurements before proceeding with the iTRAQ labeling workflow [5] [6].

The subsequent protein digestion process follows these critical steps:

  • Reduction and Alkylation: Add 50 mM TCEP (tris(2-carboxyethyl)phosphine) to denatured proteins and incubate for 1 hour at 60°C to break disulfide bonds. After cooling to room temperature, alkylate the reduced proteins with 15 mM iodoacetamide (IAA) for 30 minutes in the dark to prevent reformation of disulfide bonds [5].

  • Digestion and Peptide Cleanup: Employ trypsin digestion at a ratio of 1:50 (enzyme:protein) with incubation for 16 hours at 37°C to achieve complete protein digestion. Following digestion, purify the resulting peptides using Strata-X C18 columns, activating first with methanol and equilibrating with 0.1% formic acid before sample loading. Elute peptides with 0.1% formic acid containing 80% acetonitrile, then concentrate using a vacuum concentrator [6].

iTRAQ Labeling and Fractionation

The core iTRAQ labeling process involves resuspending dried peptides in 20 μL of 0.5 M triethylammonium bicarbonate (TEAB) and labeling with the appropriate iTRAQ reagents according to the manufacturer's instructions. The typical labeling reaction proceeds for 2 hours at room temperature, after which the labeled samples are pooled together for subsequent fractionation [6]. To manage sample complexity, implement high-pH reverse-phase fractionation using an HPLC system with an extended gradient (e.g., 90-minute gradient of 2-30% buffer B) to achieve optimal peptide separation. Buffer A typically consists of 0.1% formic acid, 5% acetonitrile, while buffer B contains 0.1% formic acid in deionized water, 95% acetonitrile [6] [1].

Table 2: iTRAQ Experimental Design for EsA Alzheimer's Study

Sample Type iTRAQ Label Biological Replicates Treatment Conditions
Wild-type control 113 3-6 Vehicle treatment
AD model 114 3-6 Vehicle treatment
AD + EsA 5 mg/kg 115 3-6 Low-dose EsA
AD + EsA 10 mg/kg 116 3-6 High-dose EsA
Mass Spectrometry Analysis and Data Processing

For iTRAQ-based proteomic analysis, employ an LC-ESI-MS/MS system such as the AB SCIEX nanoLC-MS/MS (Triple TOF 5600 plus). Chromatograph samples using a 90-minute gradient after direct injection onto a 20 μm PicoFrit emitter packed to 12 cm with a Magic C18 AQ 3 μm 120 Å stationary phase. Collect MS1 spectra in the range of 350-1500 m/z for 250 ms, then select the 20 most intense precursors with charge states of 2-5 for fragmentation. Collect MS2 spectra in the range of 50-2000 m/z for 100 ms, implementing precursor ion exclusion from reselection for 15 seconds to enhance proteome coverage [6].

Process the raw MS/MS data using specialized software such as ProteinPilot Software v4.5 with the Paragon algorithm, searching against appropriate species-specific databases. Set identification parameters to include at least one unique peptide per protein with an unused value greater than 1.3. Implement false discovery rate (FDR) calculation using an automatic decoy database search strategy with PSPEP algorithm to ensure data reliability. For quantitative analysis, apply a 1.5-fold change threshold with a p-value less than 0.05 as criteria for identifying statistically significant differentially abundant proteins [6] [7].

Pathway Analysis and Molecular Mechanisms

Key Signaling Pathways Modulated by this compound

The iTRAQ-based proteomic analysis of EsA treatment in Alzheimer's disease models has revealed multi-faceted effects on critical cellular pathways. Through integrated bioinformatics analysis, researchers have identified several key processes significantly modulated by EsA treatment, including metabolic pathways, synaptic signaling, apoptosis regulation, and mitochondrial function. The experimental evidence indicates that EsA exerts its neuroprotective effects not through a single target but via systemic modulation of interconnected protein networks, highlighting the value of proteomic approaches in elucidating complex mechanisms of natural products [4].

Beyond its applications in neuroscience, iTRAQ proteomics has also been employed to investigate the anticancer mechanisms of EsA in colorectal cancer models. These studies demonstrated that EsA inhibits cancer cell proliferation by inducing G0/G1 cell cycle arrest, with the percentage of G1 phase cells increasing from 22.68% in controls to 54.23% at 16 μM EsA concentration. Additionally, EsA treatment resulted in significant inhibition of colony formation (59% reduction at 24 μM) and impaired cancer cell migration and invasion, with treated cells showing 45% and 51% reductions in migration and invasion capabilities respectively compared to untreated controls. These pleiotropic effects underscore the broad therapeutic potential of EsA across multiple disease contexts [3].

Visualization of Experimental Workflow and Pathways

The following diagram illustrates the complete iTRAQ experimental workflow for EsA research, from sample preparation to data analysis:

G cluster_0 Sample Preparation cluster_1 iTRAQ Labeling cluster_2 Mass Spectrometry cluster_3 Data Analysis SP1 Tissue Homogenization SP2 Protein Extraction SP1->SP2 SP3 Protein Quantification SP2->SP3 SP4 Trypsin Digestion SP3->SP4 IL1 Peptide Labeling with iTRAQ Tags SP4->IL1 IL2 Sample Pooling IL1->IL2 IL3 Fractionation by HPLC IL2->IL3 MS1 LC Separation IL3->MS1 MS2 MS1 Analysis MS1->MS2 MS3 Peptide Fragmentation MS2->MS3 MS4 Reporter Ion Detection MS3->MS4 DA1 Protein Identification MS4->DA1 DA2 Quantitative Analysis DA1->DA2 DA3 Bioinformatics & Pathway Mapping DA2->DA3

Diagram 1: Comprehensive iTRAQ Experimental Workflow for this compound Research

The molecular pathways affected by EsA treatment represent a complex network of interacting proteins and biological processes. The following diagram illustrates the key signaling pathways modulated by EsA in Alzheimer's disease models, based on proteomic findings:

G cluster_0 Biological Processes Affected cluster_1 Key Proteins Modulated EsA This compound Treatment Metabolic Metabolic Regulation EsA->Metabolic Synaptic Synaptic Function EsA->Synaptic Apoptosis Apoptosis Control EsA->Apoptosis Memory Learning & Memory EsA->Memory Abat GABA aminotransferase (Abat) Metabolic->Abat Cpt1 Carnitine palmitoyl- transferase 1 (Cpt1) Metabolic->Cpt1 APP APP (Amyloid precursor) Synaptic->APP Syt17 Synaptotagmin 17 (Syt17) Synaptic->Syt17 Cstb Cathepsin B (Cstb) Apoptosis->Cstb PDK1 PDK1 (Signaling kinase) Apoptosis->PDK1 Memory->APP Memory->Syt17 Outcome Improved Cognitive Function & Neuroprotection APP->Outcome Cstb->Outcome Abat->Outcome PDK1->Outcome Cpt1->Outcome Syt17->Outcome

Diagram 2: Key Signaling Pathways Modulated by this compound in Alzheimer's Disease Models

Technical Considerations and Limitations

Experimental Design and Optimization

Successful implementation of iTRAQ proteomics for EsA research requires careful experimental planning and consideration of several technical factors. The multiplexing capacity of iTRAQ (4-plex or 8-plex) enables simultaneous analysis of multiple samples, significantly reducing instrumental runtime and experimental variability. However, this advantage must be balanced against potential ratio compression effects caused by co-fragmentation of similar peptides, which can lead to underestimation of true expression differences, particularly in complex biological samples. To mitigate this issue, implement extensive fractionation (typically 20-60 fractions depending on sample complexity) prior to MS analysis to reduce sample complexity and improve quantification accuracy [1] [8].

When designing iTRAQ experiments for EsA research, incorporate appropriate controls and replicates to ensure statistical robustness. Include biological replicates (typically 3-6 per condition) to account for natural variation and enable proper statistical testing. Additionally, implement technical replicates to assess analytical variability and include reference samples or pooled standards to normalize across different iTRAQ sets when analyzing large sample numbers. For EsA dose-response studies, include multiple concentration points (e.g., 5 mg/kg and 10 mg/kg as used in the AD study) to identify dose-dependent effects and establish potential therapeutic windows [4] [6].

Comparative Analysis with Alternative Methods

iTRAQ versus other quantitative proteomic methods:

Table 3: Comparison of iTRAQ with Other Quantitative Proteomic Techniques

Parameter iTRAQ TMT Label-Free SILAC
Multiplexing Capacity 4-8 samples 6-16 samples Unlimited 2-3 samples
Sample Throughput High High Medium Low
Quantification Accuracy High High Medium High
Labeling Efficiency High (amines) High (amines) Not applicable Medium (metabolic)
Cost Considerations Moderate Moderate-High Low Low-Moderate
Best Applications Comparative studies with moderate sample numbers Large cohort studies Discovery studies with many samples Cell culture studies

Conclusion and Future Perspectives

The integration of iTRAQ-based quantitative proteomics with this compound research has provided unprecedented insights into the molecular mechanisms and therapeutic potential of this promising natural compound. The comprehensive proteomic analyses have revealed that EsA exerts multi-target effects on critical biological processes, particularly in the context of Alzheimer's disease, where it demonstrates significant neuroprotective properties through modulation of proteins involved in metabolism, synaptic function, and apoptosis regulation. The detailed protocols and application notes presented herein provide a robust methodological framework for implementing iTRAQ technology in natural product research, enabling systematic investigation of complex pharmacological actions at the proteome level [4].

Looking forward, several emerging technologies and approaches promise to further enhance our understanding of EsA's mechanisms. The continued evolution of mass spectrometry instrumentation with improved sensitivity, speed, and resolution will enable deeper proteome coverage and more accurate quantification. Integration of iTRAQ proteomics with other multi-omics approaches (transcriptomics, metabolomics) will provide a more comprehensive systems-level understanding of EsA's effects. Furthermore, application of advanced iTRAQ methodologies to EsA research in other disease contexts, particularly inflammation and cancer, will help elucidate context-specific mechanisms and expand potential therapeutic applications. As these technologies continue to advance, they will undoubtedly uncover new dimensions of EsA pharmacology and accelerate its development as a promising therapeutic agent for various human diseases [1] [2].

References

Application Notes: Immunohistochemistry in EsA Research

Author: Smolecule Technical Support Team. Date: February 2026

While a dedicated protocol is absent, IHC is effectively used to demonstrate EsA's mechanism of action, particularly its effect on the NF-κB p65 subunit.

  • Primary Application: The primary documented use of IHC in EsA research is to detect and localize the NF-κB p65 subunit within colon tissues in a model of ulcerative colitis (UC) [1]. This application helps confirm whether EsA exerts its anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB p65.
  • Key Finding: Research demonstrates that EsA treatment significantly reduced the expression and nuclear translocation of the NF-κB p65 subunit in colon tissues compared to model groups, providing visual evidence for its anti-inflammatory mechanism [1].

Experimental Workflow for NF-κB p65 IHC

The methodology can be summarized in the following workflow. Specific details like antibody clones and dilutions were not fully detailed in the available studies and would require optimization.

G Start Start: Collect Tissue Samples A Fixation and Embedding (4% Paraformaldehyde, Paraffin Embedding) Start->A B Sectioning (4-5 µm thick sections) A->B C Deparaffinization and Rehydration (Xylene, Ethanol series) B->C D Antigen Retrieval (Citrate Buffer, Heat-induced) C->D E Blocking (Serum, 1 hour at RT) D->E F Primary Antibody Incubation (anti-NF-κB p65, Overnight at 4°C) E->F G Secondary Antibody Incubation (HRP-Conjugated, 1 hour at RT) F->G H Detection (DAB Chromogen, Hematoxylin Counterstain) G->H I Mounting and Microscopic Analysis H->I

Key Experimental Parameters from Literature

The table below summarizes the critical in vivo experimental parameters from a study investigating EsA in a rat model of ulcerative colitis, which provides context for the IHC work [1].

Parameter Specification Notes
Animal Model Male Wistar rats (180-200 g) 32 rats randomly divided into 4 groups [1]
Disease Induction TNBS (100 mg/kg in 50% ethanol) administered intrarectally Sham group received saline [1]
EsA Treatment 10 mg/kg, intraperitoneal injection Administered immediately after model induction and continued for 10 days [1]
Tissue Collection Colon tissue Collected after euthanasia; specific fixation details for IHC not provided but standard is 4% PFA [1]

Suggestions for Protocol Development

To establish a robust IHC protocol for your research, consider the following steps:

  • Antibody Optimization: The core of the protocol requires selection and optimization of a specific anti-NF-κB p65 antibody. You will need to determine the optimal working dilution using positive and negative control tissues.
  • Validation with Controls: Always include appropriate controls:
    • Positive Control: A tissue section known to express NF-κB p65.
    • Negative Control: Replace the primary antibody with a non-immune IgG or buffer.
    • Assay Control: Tissue from the model group (without EsA treatment) to show the baseline high expression of p65.
  • Quantification Method: Plan how to quantify the IHC results. Common methods include:
    • Scoring System: Using a semi-quantitative H-score or similar that considers both the intensity of staining and the percentage of positive cells.
    • Digital Image Analysis: Using software to calculate the percentage of positive nuclear area or staining intensity.

Navigating Current Research Gaps

The lack of a detailed protocol in the search results indicates that IHC is often used as a confirmatory technique in EsA studies rather than the primary focus. You may need to adapt general IHC protocols for your specific tissue and target. The most reliable approach is to use the methodological description from the cited study [1] as a framework and fill in the technical details through standard IHC optimization practices.

References

Comprehensive Application Notes and Protocols: Analyzing Esculentoside A-Induced Apoptosis via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Esculentoside A (EsA), a triterpene saponin isolated from Phytolacca esculenta, has emerged as a compound of significant pharmacological interest due to its potent anti-inflammatory and anticancer properties. Recent research has illuminated its profound effects on programmed cell death across various disease models, positioning it as a promising candidate for therapeutic development. The molecular mechanisms through which EsA modulates apoptosis involve complex interactions with key cell signaling pathways and apoptotic regulators, necessitating rigorous methodological approaches for comprehensive characterization. Flow cytometry has proven indispensable in these investigations, enabling multiparametric analysis of apoptotic processes with exceptional precision and statistical robustness.

The significance of apoptosis induction in therapeutic contexts cannot be overstated, particularly for conditions characterized by dysregulated cell survival such as cancer and chronic inflammatory diseases. EsA has demonstrated dose-dependent efficacy in promoting apoptotic cell death across multiple cancer cell lines while paradoxically attenuating inappropriate apoptosis in inflammatory models, highlighting its bidirectional therapeutic potential. This document provides detailed methodological protocols and analytical frameworks for investigating EsA-mediated apoptosis modulation, offering researchers standardized approaches to elucidate its complex mechanisms of action. The application notes herein synthesize findings from recent peer-reviewed studies and provide technical protocols optimized for assessing EsA's effects on cellular viability and death pathways.

Quantitative Analysis of EsA-Induced Apoptosis

A comprehensive analysis of recent experimental findings reveals consistent patterns in EsA-mediated apoptosis across diverse cell models. The compound demonstrates remarkable potency in neoplastic cells while exhibiting protective antiapoptotic effects in specific inflammatory contexts, highlighting its therapeutic versatility. The tabulated data below summarizes key quantitative relationships between EsA exposure and apoptotic outcomes, providing researchers with benchmark values for experimental design and result interpretation.

Table 1: Apoptotic Effects of this compound Across Experimental Models

Cell Type Experimental Model EsA Concentration Key Apoptotic Findings Regulatory Proteins Citation
Breast CSCs In vitro culture Not specified Significant apoptosis induction; reduced mammosphere formation Bax ↑; Bcl-2 ↓; cleaved caspase-3 ↑ [1]
Colorectal cancer cells (HT-29) In vitro culture 16-24 μM IC₅₀ G0/G1 cell cycle arrest; inhibited colony formation Cell cycle arrest [2]
Intestinal smooth muscle cells LPS-induced inflammation Not specified Attenuated LPS-induced apoptosis Bax ↓; Bcl-2 ↑; cleaved caspase-3 ↓ [3] [4]
Hepatocytes CCl₄-induced injury 1.25-10 mg/L No significant effect on apoptosis No change in Bax, caspase-3 [5]

The concentration-dependent relationship between EsA exposure and apoptotic response follows a biphasic pattern that correlates with cell type and context. In cancer models, EsA consistently induces mitochondrial-mediated apoptosis characterized by Bax upregulation, Bcl-2 downregulation, and caspase-3 activation. Conversely, in non-transformed cells under inflammatory stress, EsA exhibits cytoprotective properties through reciprocal modulation of these same regulators. This dichotomy underscores the importance of contextual factors in experimental design and data interpretation when working with this compound.

Table 2: Temporal Dynamics of EsA-Mediated Apoptotic Signaling

Time Post-Exposure Early Events (0-6h) Intermediate Events (6-24h) Late Events (>24h)
Membrane alterations Phosphatidylserine externalization (Annexin V+) Loss of membrane integrity (PI+) Complete membrane disintegration
Mitochondrial changes JC-1 aggregation shift; ΔΨm dissipation Cytochrome c release Complete metabolic collapse
Protease activation Initiator caspase activation Executioner caspase cleavage (caspase-3) Widespread substrate degradation
Nuclear events Chromatin condensation DNA fragmentation (TUNEL+) Nuclear fragmentation

Experimental Protocols

Flow Cytometry-Based Apoptosis Assay
3.1.1 Sample Preparation and EsA Treatment
  • Cell Culture Conditions: Maintain human colorectal cancer cell lines (HT-29, HCT-116, SW620) in DMEM supplemented with 10% fetal bovine serum and 1% streptomycin/penicillin at 37°C in a 5% CO₂ humidified atmosphere [2]. For inflammatory models, isolate rat colonic smooth muscle cells (SMCs) via enzymatic digestion using 0.1% type II collagenase and 0.01% soybean trypsin inhibitor [3].
  • EsA Treatment Protocol: Prepare EsA stock solution in appropriate vehicle (e.g., DMSO or saline) and administer to cells at concentrations ranging from 16-24 μM for cancer models (based on established IC₅₀ values) or 1.25-10 mg/L for inflammatory models [2] [5]. Include vehicle-only controls in all experiments. For time-course studies, analyze apoptosis at 6, 12, 24, and 48-hour intervals to capture kinetic profiles.
3.1.2 Annexin V/Propidium Iodide Staining
  • Cell Harvesting: Collect both adherent and floating cells using mild trypsinization (0.25% trypsin-EDTA) followed by centrifugation at 300 × g for 5 minutes. Preserve cell viability by working in cold PBS and maintaining samples on ice throughout processing [6].
  • Staining Protocol: Resuspend 1×10⁶ cells in 100 μL of binding buffer containing Annexin V-FITC (0.5 μg/mL) and incubate for 15 minutes in the dark at room temperature. Add propidium iodide (5 μg/mL) immediately prior to analysis. Include single-stained controls for compensation [7].
  • Flow Cytometry Analysis: Acquire data using a flow cytometer capable of detecting FITC (excitation 488 nm, emission 530 nm) and PI (excitation 488 nm, emission >575 nm). Collect a minimum of 10,000 events per sample at low flow rate to ensure measurement accuracy.
3.1.3 Data Interpretation and Gating Strategy
  • Compensation Controls: Use cells stained singly with Annexin V-FITC or PI to establish compensation settings and eliminate spectral overlap.
  • Population Gating: Exclude debris and aggregates through forward scatter (FSC) vs. side scatter (SSC) gating followed by FSC-height vs. FSC-area for single-cell selection.
  • Quadrant Establishment: Define four populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺). Calculate percentage apoptosis as the sum of early and late apoptotic populations [6].
TUNEL Assay for DNA Fragmentation
  • Cell Fixation and Permeabilization: Fix cells in 4% paraformaldehyde for 30 minutes at room temperature, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes on ice.
  • Labeling Reaction: Incubate cells with TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) for 60 minutes at 37°C in a humidified chamber protected from light. Include a positive control (pre-treated with DNase I) and negative control (without terminal transferase) [3].
  • Flow Cytometry Analysis: Detect fluorescein-labeled DNA fragments using standard FITC settings (excitation 488 nm, emission 530 nm). Express results as percentage of TUNEL-positive cells relative to total population.
Mitochondrial Membrane Potential Assessment (JC-1 Staining)
  • Staining Procedure: Incubate EsA-treated cells with JC-1 dye (5 μg/mL) for 20 minutes at 37°C in the dark. JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by fluorescence emission shift from green (~529 nm) to red (~590 nm) [6].
  • Flow Cytometry Analysis: Monitor both green (JC-1 monomers) and red (JC-1 aggregates) fluorescence. Calculate the red/green fluorescence intensity ratio as a quantitative indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization, an early apoptotic event.

Signaling Pathways in EsA-Mediated Apoptosis Regulation

The mechanistic basis for EsA's apoptotic effects involves coordinated modulation of multiple signaling cascades that converge on core apoptotic machinery. The complex interplay between these pathways explains the context-dependent outcomes observed in different experimental models and provides insight into EsA's therapeutic potential.

The diagram above illustrates the three primary pathways through which EsA modulates apoptotic processes: (1) IL-6/STAT3 signaling inhibition in cancer stem cells, (2) NF-κB pathway suppression in inflammatory contexts, and (3) direct regulation of Bcl-2 family proteins leading to mitochondrial apoptosis. The tissue-specific outcomes arise from differential engagement of these pathways based on cellular context and disease state.

In cancer models, EsA primarily acts through IL-6/STAT3 pathway inhibition, reducing expression of stemness factors (ALDH1A1, Sox2, Oct4) and promoting mitochondrial apoptosis [1]. This is characterized by increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 activation. In inflammatory models such as ulcerative colitis, EsA's anti-apoptotic effects are mediated through NF-κB translocation inhibition, reducing pro-inflammatory cytokine production (TNF-α, IL-6) and attenuating stress-induced apoptosis [3] [4]. The regulatory duality of EsA presents unique opportunities for therapeutic applications but necessitates careful model selection and pathway analysis in experimental design.

Research Applications and Future Directions

The robust flow cytometry protocols outlined in this document enable precise quantification of EsA's apoptotic effects across diverse research contexts. These methodologies support several promising research applications:

  • Cancer Therapeutic Development: EsA's demonstrated efficacy against breast cancer stem cells and colorectal cancer lines positions it as a promising candidate for combination therapies targeting treatment-resistant populations [2] [1]. The documented IC₅₀ values (16-24 μM) provide benchmark concentrations for preclinical evaluation. Future studies should explore EsA's effects on cancer cell migration and invasion using complementary flow cytometric methods.
  • Inflammatory Disease Management: EsA's ability to attenuate apoptosis in intestinal smooth muscle cells during inflammatory stress suggests applications in ulcerative colitis and other conditions characterized by inappropriate cell death [3] [4]. The observed downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of NF-κB nuclear translocation represent key mechanistic insights for drug development.
  • Toxicology and Hepatoprotection: Despite minimal direct effects on hepatocyte apoptosis, EsA demonstrates protective activity in experimental liver injury models through anti-inflammatory and antioxidant mechanisms [5]. Future research should explore flow cytometric assays for oxidative stress markers and inflammatory mediators to fully characterize these protective mechanisms.

The methodological approaches detailed in this document provide a standardized framework for evaluating EsA's complex effects on cell survival and death. As research in this area advances, these protocols will facilitate direct comparison of findings across laboratories and experimental systems, accelerating the translation of basic research into therapeutic applications.

References

Application Notes: Western Blot Analysis of Esculentoside A in Ulcerative Colitis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Esculentoside A (EsA), a primary active saponin extracted from Phytolacca esculenta, exhibits potent anti-inflammatory and immunomodulatory effects. Recent research has explored its potential in treating ulcerative colitis (UC), a chronic inflammatory bowel disease. Western blot analysis has been pivotal in elucidating EsA's mechanisms of action, particularly its modulation of apoptosis-related proteins and the NF-κB signaling pathway in colonic smooth muscle cells (SMCs) and in vivo rat models [1]. These notes summarize key experimental data, provide detailed protocols, and visualize signaling pathways to facilitate research and drug development efforts.

Key Findings from Western Blot Analysis

Western blot studies demonstrate that EsA significantly counteracts LPS-induced apoptosis and inflammation in rat colonic SMCs and in a TNBS-induced rat UC model. The table below summarizes the quantitative changes in key protein expression levels as determined by Western blot analysis [1].

Table 1: Effect of EsA on Protein Expression in In Vitro and In Vivo UC Models

Protein Target Role in Pathway In Vitro (LPS-induced SMCs) In Vivo (TNBS-induced Rat Model)
Bax Pro-apoptotic Down-regulated by EsA Down-regulated by EsA
Bcl-2 Anti-apoptotic Up-regulated by EsA Up-regulated by EsA
Cleaved Caspase-3 Apoptosis Executioner Down-regulated by EsA Down-regulated by EsA
NF-κB p65 Master Inflammation Regulator Activation (Nuclear Translocation) decreased by EsA Not explicitly measured via WB in provided text
IL-6 & TNF-α Inflammatory Cytokines Secretion decreased by EsA (measured via ELISA) Serum levels decreased by EsA (measured via ELISA)
Detailed Western Blot Protocol

This protocol integrates standard procedures from commercial guides with specific methodologies from EsA research for detecting apoptosis and inflammation markers [1] [2] [3].

3.1. Sample Preparation
  • Cell Culture (In Vitro): Isolate rat colonic SMCs. Treat with LPS (e.g., 1 µg/mL) and/or EsA (e.g., 20 µM) based on experimental design. Culture cells in DMEM with 10% FBS [1].
  • Tissue Lysates (In Vivo): Induce UC in male Wistar rats via intrarectal administration of TNBS (100 mg/kg in 50% ethanol). Treat with EsA (e.g., 20 mg/kg via intraperitoneal injection). After sacrifice, isolate colon tissue [1].
  • Lysis: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice [4].
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
  • Denaturation: Mix protein lysate with loading buffer (e.g., Laemmli buffer) containing DTT. Denature at 100°C for 5-10 minutes [2] [4].
3.2. Gel Electrophoresis and Protein Transfer
  • Gel Selection: Based on protein size, use an appropriate SDS-PAGE gel (e.g., 10-15% acrylamide for proteins between 12-100 kDa) [4].
  • Loading and Running: Load 20-40 µg of denatured protein per well alongside a molecular weight marker. Run gel electrophoresis at 100-130V until the dye front reaches the bottom [2].
  • Protein Transfer: Assemble a transfer "sandwich" in the order: cathode → sponge → filter paper → gel → PVDF/nitrocellulose membrane → filter paper → sponge → anode. Perform wet transfer at constant current (e.g., 300 mA) for 60-90 minutes [2] [3].
3.3. Immunoblotting
  • Blocking: Incubate membrane in 5% non-fat dry milk or a specialized blocking buffer in TBST for 1 hour at room temperature to prevent non-specific binding [3].
  • Antibody Incubation:
    • Primary Antibody: Dilute primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p65) in blocking buffer. Incubate membrane overnight at 4°C with gentle shaking [1] [4].
    • Washing: Wash membrane 3 times for 5 minutes each with TBST.
    • Secondary Antibody: Incubate with an HRP-conjugated or fluorescently-labeled secondary antibody for 1 hour at room temperature [3].
  • Detection: For chemiluminescence, incubate membrane with ECL substrate and image using a digital imager. For fluorescence, scan the membrane at appropriate excitation/emission wavelengths [3].
Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism by which EsA attenuates apoptosis and inflammation in ulcerative colitis, based on Western blot findings, and summarizes the experimental workflow.

cluster_mechanism EsA Mechanism in Ulcerative Colitis cluster_protocol Western Blot Workflow LPS LPS/TNBS NFkB NF-κB Activation LPS->NFkB Bax Bax (Pro-apoptotic) LPS->Bax Bcl2 Bcl-2 (Anti-apoptotic) LPS->Bcl2 Down-regulates EsA EsA Treatment EsA->NFkB Inhibits EsA->Bax Down-regulates EsA->Bcl2 Up-regulates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Casp3 Cleaved Caspase-3 Bax->Casp3 Bcl2->Casp3 Inhibits Apoptosis Cell Apoptosis Casp3->Apoptosis Sample Sample Preparation (Cell/Tissue Lysis) Gel SDS-PAGE (Gel Electrophoresis) Sample->Gel Transfer Protein Transfer (To Membrane) Gel->Transfer Block Blocking Transfer->Block Antibody Antibody Incubation (Primary & Secondary) Block->Antibody Detection Detection (Chemi/Fluorescence) Antibody->Detection Analysis Analysis Detection->Analysis

Discussion

Western blot analysis is crucial for validating EsA's therapeutic mechanisms. The data show that EsA exerts its effects by modulating the Bax/Bcl-2 ratio, thereby inhibiting the mitochondrial apoptosis pathway and reducing cleaved caspase-3 [1]. Concurrently, EsA suppresses the NF-κB pathway, decreasing the production of pro-inflammatory cytokines like IL-6 and TNF-α [1]. These findings position EsA as a promising multi-target drug candidate for UC treatment.

Troubleshooting Tips
  • High Background: Ensure sufficient blocking and optimize antibody concentrations. Increase wash stringency (e.g., add 0.1% Tween-20) [3].
  • Weak or No Signal: Confirm antibody specificity and check antigen retrieval for formalin-fixed samples. Increase protein loading quantity [4].
  • Non-specific Bands: Verify antibody specificity and use fresh protease inhibitors. Optimize gel percentage for better resolution [2].
Conclusion

This document provides application notes and a detailed protocol for Western blot analysis of this compound. The summarized data and visualized pathways offer a clear reference for researchers to investigate EsA's mechanisms and apply these methods in drug development for inflammatory bowel diseases.

References

The Core Paradox: Protection vs. Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

A central finding from the literature is that Esculentoside A (EsA) demonstrates both hepatoprotective and hepatotoxic properties, with the outcome heavily dependent on the experimental context, including the model of injury and the dosage used.

The table below summarizes the key mechanisms involved in each scenario:

Effect Type Key Signaling Pathways Cellular Processes & Biomarkers Experimental Model Citations
Hepatoprotective AMPK/Akt/GSK3β → Nrf2 activation [1] [2] ↑ Cell viability; ↓ ROS & GSH depletion; ↓ JNK phosphorylation; ↓ AST/ALT [1] [2] APAP-induced toxicity (in vivo & in vitro) [1] [2]
Hepatoprotective PPAR-γ/NF-κB/ERK [3] [4] ↓ TNF-α, IL-1β, IL-6; ↓ MDA; ↑ GSH-Px; ↓ F4/80 & CD11b [3] [4] CCl₄ & GalN/LPS-induced injury (in vivo) [3] [4]
Hepatoprotective AMPK pathway activation [5] ↓ Lipid accumulation; ↓ ROS; ↑ SOD; ↓ AST/ALT [5] Ethanol-induced steatosis (in vitro) [5]
Hepatotoxic Oxidative stress & energy metabolism disruption [6] Activates inflammation & apoptosis; Alters glycerophospholipid & tryptophan metabolism [6] Rat model (in vivo) [6]

Detailed Experimental Protocols & Data

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the experimental data.

In Vitro Models
Protocol Aspect Hepatoprotective Studies Hepatotoxicity Study
Cell Line HepG2 (human hepatoma) [1] [2]; AML-12 (mouse hepatocyte) [5]; LO2 (human hepatocyte) [3] [4] Not specified in hepatotoxicity study [6]
Toxin & Exposure APAP (15 mM) [1] [2]; H₂O₂ (300 μM) [1]; Ethanol (EtOH) [5]; CCl₄ [3] [4] Not applicable
EsA Pre-treatment 18 μM (for APAP/H₂O₂) [1]; 5 mg/L (for CCl₄) [3] [4]; Various concentrations (for EtOH) [5] Not applicable
Key Assays MTT/Cell viability, GSH/GSSG, ROS assay, Western Blot (p-AMPK, p-Akt, Nrf2, etc.) [1] [2] [5] UPLC-Q-TOF/MS metabolomics, network toxicology analysis [6]
In Vivo Models
Protocol Aspect Hepatoprotective Studies Hepatotoxicity Study
Animal Mice [1] [3] [4] Rats [6]
Liver Injury Model APAP overdose [1] [2]; CCl₄ injection; GalN/LPS injection [3] [4] EsA administration alone [6]
EsA Treatment 5 mg/kg (i.p., for CCl₄ model) [3] [4]; Doses up to 60 mg/kg (for other models) [7] Not fully specified (relied on metabolomics) [6]
Key Endpoints Serum ALT/AST, Liver histopathology (H&E), GSH levels, Western Blot, Cytokine measurements (TNF-α, IL-6) [1] [3] [4] Plasma metabolomics, ALT/AST, Histopathology, Network toxicology [6]

Visualizing the Key Signaling Pathways

The AMPK/Akt/GSK3β pathway is a crucial mechanism for EsA's hepatoprotective effect against acetaminophen (APAP) toxicity. The diagram below illustrates this pathway and the context of hepatotoxicity.

esa_mechanisms cluster_protective Hepatoprotective Pathway (e.g., against APAP) cluster_toxic Hepatotoxicity Context EsA This compound (EsA) AMPK AMPK Activation EsA->AMPK Akt Akt Activation AMPK->Akt GSK3b GSK3β Inhibition (Phosphorylation) Akt->GSK3b Nrf2 Nrf2 Nuclear Translocation GSK3b->Nrf2 Promotes ARE ARE Response Antioxidant Gene Expression (HO-1, GCLM, etc.) Nrf2->ARE HighDose High/Unspecified EsA Dose Metabolomics Metabolomic Disruption HighDose->Metabolomics Outcomes Oxidative Stress ↑ Energy Metabolism Dysregulation Inflammation & Apoptosis ↑ Metabolomics->Outcomes

Essential Troubleshooting Guide (FAQs)

Q1: How can I explain the dual nature of EsA in my research reports or publications? A1: It is critical to frame this not as a contradiction but as a context-dependent property. You should clearly state:

  • The experimental context is key: Emphasize that the hepatoprotective effects are observed in models of pre-existing liver injury (e.g., from APAP, CCl₄, Ethanol), where EsA's anti-inflammatory and antioxidant mechanisms counteract the damage [1] [3] [4].
  • Toxicity is observed in healthy models: The hepatotoxic effects are identified in otherwise healthy animals (rats) when EsA is administered alone, suggesting it can disrupt normal metabolism at certain doses [6].
  • State the dosage and model clearly: Always explicitly report the dosage, administration route, and the specific animal/model used, as these factors directly influence the outcome.

Q2: The results from my cell culture assays are inconsistent. What could be the reason? A2: Inconsistencies often arise from methodological variations. Please verify the following:

  • Cell Line: Are you using the correct cell line? HepG2 and AML-12 are widely used, but their responses can differ.
  • Timing of EsA Application: Are you adding EsA before (pre-treatment), during, or after the toxic insult? Most protective studies use a pre-treatment protocol [1] [5]. Changing this timing can significantly alter results.
  • Compound Solubility and Stability: Ensure EsA is properly dissolved and the solution is fresh.
  • Confirming the Injury Model: Re-validate that your toxin (e.g., APAP, H₂O₂) is working at the intended concentration by consistently monitoring cell viability and key biomarkers like ROS or GSH in every experiment.

Q3: What are the critical safety considerations for designing in vivo studies with EsA? A3: Based on the current literature, the primary consideration is dose selection.

  • There is no universally established safe dose. You must conduct a thorough literature review for your specific animal model.
  • The hepatotoxicity study in rats did not specify a single dose but used a metabolomics approach after administration, indicating that toxicity is a real risk [6].
  • It is highly advisable to run a pilot dose-range finding study, closely monitoring classic serum biomarkers (ALT, AST) and liver histology to define the therapeutic window for your specific experimental setup.

References

Esculentoside A cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Esculentoside A & Cytotoxicity

This compound (EsA) is a saponin isolated from the root of Phytolacca esculenta [1]. Research indicates it possesses significant anti-inflammatory and antioxidant properties, which contribute to its protective effects in models of organ injury, rather than direct cytotoxic effects on healthy cells [1] [2].

  • Key Mechanisms: Studies suggest that EsA's protective effects are linked to its ability to upregulate PPAR-γ and inhibit pathways like NF-κB and ERK, which reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (ROS, MDA) [1].
  • Cytotoxicity Assays: These are essential for determining the safety and efficacy of compounds. They work by measuring changes in the number of live and dead cells after treatment. Common methods assess markers of cell health, such as membrane integrity, metabolic activity, and enzyme release [3].

The table below summarizes the primary types of cytotoxicity assays mentioned in the search results.

Assay Type Measured Parameter Key Markers/Dyes
Membrane Integrity [4] [3] Loss of cell membrane integrity (hallmark of cell death) Lactate dehydrogenase (LDH) release, DNA-binding dyes (Propidium iodide, Incucyte Cytotox Dyes) [4] [3].
Metabolic Activity [3] Changes in cellular metabolism (indicator of cell viability) Tetrazolium reduction (MTT, MTS assays), Resazurin reduction (AlamarBlue assay), ATP detection [3].
Image-Based Live-Cell Analysis [4] Kinetic, real-time quantification of cell death and morphological changes Incucyte Cytotox Dyes combined with automated image analysis [4].

Experimental Protocol: MTT Cytotoxicity Assay

This is a common method used to evaluate compound toxicity on cell lines. The following protocol is adapted from general cytotoxicity assay guidelines [3].

Objective: To evaluate the potential cytotoxic effect of EsA on a normal human cell line (e.g., HEK293).

Principle: Live cells with active metabolism reduce the yellow MTT tetrazolium salt to violet, insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells [3].

Materials & Reagents:

  • Cell line (e.g., HEK293, SW480)
  • 96-well culture plate
  • This compound (EsA)
  • MTT reagent (5 mg/mL in PBS)
  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
  • DMSO (for dissolving EsA)
  • CO₂ incubator
  • Microplate reader

Procedure:

  • Day 1: Cell Seeding

    • Trypsinize, harvest, and count the cells.
    • Seed approximately 3,000-5,000 cells in 100 µL of culture medium per well in a 96-well plate.
    • Incubate the plate for 24 hours in a CO₂ incubator at 37°C to allow cell attachment.
  • Day 2: Compound Treatment

    • Prepare a stock solution of EsA in a suitable solvent like DMSO. Further dilute it in culture medium. The final DMSO concentration should be low (e.g., <0.5%) to avoid solvent toxicity.
    • Remove the culture medium from the 96-well plate.
    • Add 100 µL of fresh medium containing different concentrations of EsA to the respective wells. Include control groups: untreated cells (vehicle control), medium-only background control, and a non-targeted compound control if applicable.
    • Return the plate to the incubator for 24 hours (or longer, e.g., 48-72 hours, as required).
  • Day 3: MTT Incubation and Measurement

    • After the treatment period, carefully decant the cell culture media from the wells.
    • Add 50 µL of serum-free media and 20 µL of MTT solution (5 mg/mL) to each well.
    • Incubate the plate at 37°C for 3-4 hours.
    • Carefully remove the MTT solution.
    • Add 150 µL of MTT solvent to each well to dissolve the formed formazan crystals.
    • Wrap the plate in aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
    • Measure the absorbance at 590 nm, with a reference wavelength of 620 nm, using a microplate reader. Readings should be taken within one hour.

Data Analysis: The cell viability percentage is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can then be determined from the dose-response curve.

FAQs and Troubleshooting

Given the limited specific data on EsA, here are some general considerations for cytotoxicity assays.

Question Answer & Guidance
What are key controls for my EsA assay? Always include an untreated cell control (vehicle only), a medium-only background control, and a positive control for cell death (e.g., a known cytotoxic agent like Camptothecin) [3].
My assay shows high background. What could be wrong? High background can be caused by components in the culture medium (like serum or phenol red) reacting with the assay reagents. Run a control with medium and MTT reagent (no cells) and subtract this background value from your sample readings [3].
The formazan crystals are not dissolving properly. After adding the MTT solvent, pipetting up and down or extending the shaking time can help fully dissolve the crystals. Ensure the solvent recipe is correctly prepared [3].

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound (EsA) exerts its protective effects against cytotoxicity, based on the research provided [1]. This can help in understanding its non-cytotoxic nature and designing related experiments.

EsA_Pathway EsA Protective Mechanism Hepatotoxin Hepatotoxin NFkB_Active NF-κB (Active) (P-IκB) Hepatotoxin->NFkB_Active ERK_Active ERK (Active) (P-ERK) Hepatotoxin->ERK_Active ROS Reactive Oxygen Species (ROS) Hepatotoxin->ROS EsA EsA PPARg PPARg EsA->PPARg PPARg->NFkB_Active Inhibits PPARg->ERK_Active Inhibits NFkB_Inactive NF-κB (Inactive) (IκB) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Active->Cytokines ERK_Inactive ERK (Inactive) ERK_Active->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation ROS->Cytokines OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cell Damage Inflammation->CellDamage OxidativeStress->CellDamage

The diagram shows that EsA does not directly cause cell damage. Instead, it upregulates PPAR-γ, which subsequently inhibits the NF-κB and ERK signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby alleviating inflammation and oxidative stress that would otherwise lead to cell damage [1].

References

Esculentoside A solvent toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Safe Handling

The following table summarizes key safety and handling information for Esculentoside A from its Material Safety Data Sheet (MSDS) [1].

Property / Aspect Specification / Guideline
CAS No. 65497-07-6 [1]
Molecular Formula C42H66O16 [1]
Appearance Solid [1]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [1]
Recommended Storage -20°C (powder) or -80°C (in solvent) [1]
Precautionary Measures Avoid inhalation and contact with skin and eyes. Use only in areas with appropriate exhaust ventilation. Avoid dust formation. [1]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. [1]

Experimental Protocols & Key Data

Here is a summary of quantitative data and methodologies from recent research on EsA's bioactivity.

Table 1: Anticancer Activity against Colorectal Cancer Cells (In Vitro)

This data is from a 2023 study investigating the antiproliferative effects of EsA [2].

Cell Line IC50 Value Key Experimental Findings
HT-29 16 µM Induced G0/G1 cell cycle arrest (54.23% of cells in G1 phase vs. 22.68% in control); inhibited colony formation by 59% [2].
HCT-116 ~20-24 µM (estimated from graph) Dose-dependent inhibition of cell proliferation [2].
SW620 ~20-24 µM (estimated from graph) Dose-dependent inhibition of cell proliferation [2].
General Findings \ Migration and invasion of HT-29 cells were significantly reduced by 45% and 51%, respectively [2].

Experimental Protocol: Cell Viability Assay (CCK-8) [2]

  • Cell Seeding: Plate colorectal cancer cells (e.g., HCT-116, HT-29, SW620) in 96-well plates at a density of 2 × 10⁴ cells per well.
  • Incubation: Allow cells to adhere and culture for the required time (e.g., 3 days at 37°C with 5% CO₂).
  • Dosing: Administer varying concentrations of EsA dissolved in the culture medium to the cells.
  • Incubation with Reagent: After the exposure period, add 10 µL of CCK-8 solution to each well.
  • Incubation & Measurement: Incubate the plate for 1 hour at 37°C. Afterwards, measure the optical density (OD) at 450 nm using an ELISA plate reader.
  • Calculation: Calculate cell viability relative to untreated control cells.
Table 2: Antiviral Activity against Coronavirus (In Vitro)

A 2021 study explored EsA's activity against HCoV-OC43 coronavirus and its potential mechanism against SARS-CoV-2 [3].

Assay Type Virus / Target Key Findings
In Vitro Antiviral HCoV-OC43 EsA (at 5, 10, 20 µg/mL) inhibited the virus during the attachment and penetration stage [3].
Computational Study SARS-CoV-2 Spike Protein Molecular docking and dynamics simulations showed EsA has a strong and stable binding affinity with the spike protein, suggesting it may block interaction with the ACE2 receptor [3].

Experimental Protocol: Antiviral Activity Assay [3]

  • Cell Culture: Culture host cells (e.g., HCT-8 cells) in 96-well plates.
  • Infection: Infect cells with 100 µL of the virus (e.g., 100 TCID₅₀ of HCoV-OC43) for 2 hours at 37°C.
  • Compound Addition: Remove the virus-containing medium and treat the cells with various doses of EsA (e.g., 5, 10, 20 µg/mL) in fresh medium.
  • Observation: Incubate for a set period (e.g., 72 hours) and observe the cells under a light microscope for cytopathic effect (CPE).

Troubleshooting Guide & FAQs

Q1: What is a suitable solvent for preparing EsA stock solutions? A1: Based on the literature, EsA has been dissolved in saline with a low concentration of detergent (0.5% Tween 80) for in vivo and in vitro experiments [3]. For in vitro cell culture, it is common practice to use DMSO for stock solutions. Key considerations:

  • Ensure the final concentration of DMSO in your cell culture medium is low enough (typically <0.5%) to avoid cytotoxicity.
  • Always include a vehicle control (medium with the same concentration of solvent but no EsA) in your experiments.

Q2: We are observing cytotoxicity in our control groups. What could be the cause? A2: If unexpected cytotoxicity occurs, consider these factors:

  • Solvent Concentration: Verify that the final concentration of your solvent (e.g., DMSO, Tween 80) is non-toxic to your specific cell line.
  • EsA Purity: The compound used in the cited studies had a purity of ≥98% [3] [2]. Impurities in lower-grade compounds can cause off-target effects.
  • Cell Health: Ensure your cells are healthy and at an appropriate passage number before starting the experiment.

Q3: The experimental results for EsA's bioactivity are inconsistent. How can we improve reproducibility? A3: To enhance reproducibility:

  • Standardize Storage: Aliquot EsA stock solutions and store them at the recommended temperatures (-20°C for powder, -80°C in solvent) to prevent degradation [1].
  • Validate Assay Controls: Use established positive and negative controls in every experiment to ensure your assay is functioning correctly.
  • Adhere to Protocols: Follow the published experimental protocols closely, paying attention to cell density, incubation times, and compound exposure durations.

Experimental Workflow Visualization

The diagram below outlines a general decision-making workflow for evaluating EsA activity and addressing common issues in the lab.

EsA_Workflow Start Start: Plan EsA Experiment Stock Prepare EsA Stock Solution Start->Stock SolventCheck Check Solvent Toxicity Stock->SolventCheck Cytotoxicity Observe Unexpected Cytotoxicity SolventCheck->Cytotoxicity Yes Bioactivity Assess Bioactivity SolventCheck->Bioactivity No Cytotoxicity->Stock Dilute Solution Reduce % Inconsistent Results Inconsistent Bioactivity->Inconsistent Inconsistent->Stock Check Compound Stability & Storage Success Success: Data Acquired Inconsistent->Success No

References

Dose-Dependent Effects of Esculentoside A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings on the dose-dependent effects of Esculentoside A across different biological contexts.

Disease Model/System Observed Dose-Dependent Effects Key Quantitative Data (with Dosage) Primary Signaling Pathways Involved

| Colorectal Cancer (In vitro) [1] | • Inhibited cell proliferation • Induced G0/G1 cell cycle arrest • Suppressed colony formation • Reduced cell migration & invasion | • IC~50~: 16-24 μM (across cell lines) • G1 phase cells: 22.68% (control) → 54.23% (16 μM) • Colony formation inhibition: 59% (at 24 μM) • Migration/Invasion: ~45-51% higher in control vs. treated | IL-6/STAT3 signaling blockade [1] | | Ulcerative Colitis (In vivo-Rat) [2] | • Attenuated apoptosis of colonic smooth muscle cells • Reduced pro-inflammatory cytokine levels • Improved colon injury score | • Dosage: 20 mg/kg (intraperitoneal) • Down-regulated: Bax, Cleaved Caspase-3 • Up-regulated: Bcl-2 • Inhibited NF-κB nuclear translocation | NF-κB signaling pathway [2] | | Alcoholic Fatty Liver Disease (In vitro) [3] | • Reduced ethanol-induced lipid accumulation • Attenuated oxidative stress | • Dosages tested: 2.5, 5, 10 μM • Decreased: Triglycerides (TG), Reactive Oxygen Species (ROS), ALT, AST • Increased: Superoxide Dismutase (SOD) activity | AMPK pathway activation [3] | | Sepsis-Induced AKI (In vivo-Rat) [4] | • Improved survival rate • Lowered kidney damage score & renal function markers (BUN, CR) • Suppressed pro-inflammatory cytokines & oxidative stress | • Dosages: 2.5, 5, 10 mg/kg (intraperitoneal) • Survival: Dose-dependent improvement (10 mg/kg comparable to dexamethasone) • Decreased: TNF-α, IL-1β, IL-6, Malondialdehyde (MDA) | HMGB1/TLR4/NF-κB pathway inhibition [4] | | Acute Lung Injury (In vivo-Mouse) [5] | • Reduced lung wet/dry weight ratio • Decreased inflammatory cell count in BALF • Lowered TNF-α & IL-6 levels in BALF | • Dosage: 4, 8, 16 mg/kg (intraperitoneal, 1 hr before LPS) • Significant, dose-dependent reduction in all measured parameters | Inhibition of NF-κB & MAPK (p38/ERK) pathways [5] |

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments that demonstrated EsA's dose-dependent effects, compiled from the research.

Cell Viability and Proliferation (CCK-8 Assay) [1]

This protocol is used to determine IC~50~ values, as in the colorectal cancer study.

  • Cell Seeding: Plate cells (e.g., HCT-116, HT-29, SW620) in 96-well plates at a density of 2 × 10⁴ cells per well.
  • Compound Treatment: Administer a range of EsA dosages (e.g., 0-50 μM) to the cells. Include control wells with culture medium only.
  • Incubation and Detection: After the treatment period (e.g., 24-48 hours), add 10 μL of CCK-8 solution to each well.
  • Data Analysis: Incubate the plate for 1-4 hours at 37°C. Measure the optical density (OD) at 450 nm using a microplate reader. Calculate cell viability relative to the control group.
Colony Formation Assay [1]

This assay tests the long-term proliferative capacity of cells after EsA treatment.

  • Cell Preparation: Seed a low density of cells (e.g., 5000 HT-29 cells) into a culture dish containing 10 mL of medium.
  • Drug Administration: Add the desired concentration of EsA (e.g., 16-24 μM).
  • Long-Term Culture: Incubate the cells for a prolonged period (e.g., 2 weeks), refreshing the medium and drug as needed.
  • Staining and Quantification: Once visible colonies form, fix them with a fixative (e.g., methanol) and stain with 0.1% crystal violet for 15 minutes. Count the number of colonies (typically >50 cells) manually or with imaging software.
Cell Cycle Analysis by Flow Cytometry [1]

This protocol determines the distribution of cells in different cell cycle phases.

  • Cell Treatment and Harvest: Treat cells (e.g., HT-29) with EsA. After incubation, harvest and wash with PBS.
  • Fixation: Fix the cells in cold 70% ethanol at 4°C for at least 12 hours.
  • Staining: Resuspend the fixed cells in a phosphate-buffered saline (PBS) solution containing a DNA stain, such as 50 μg/mL Propidium Iodide (PI), and RNase to degrade RNA. Incubate at 4°C for 30-60 minutes in the dark.
  • Analysis: Analyze at least 15,000 cells per sample using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined from the DNA content histogram using analysis software (e.g., BD FACSuite).
In Vivo Model for Ulcerative Colitis (TNBS-Induced) [2]

This model evaluates the therapeutic effect of EsA on colitis in live animals.

  • Animal Model: Use male Wistar rats (180-200 g).
  • Disease Induction: After fasting for 24 hours, anesthetize the rats. Slowly administer 2,4,6-Trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intrarectally via a catheter inserted 8 cm into the colon. Keep the rats in a head-down position for 1 minute.
  • Drug Administration: Administer EsA (e.g., 20 mg/kg) via intraperitoneal injection immediately after TNBS induction and continue for a set period (e.g., 10 days).
  • Sample Collection: Sacrifice the animals and collect blood serum and colon tissue for histological scoring, ELISA (for IL-6, TNF-α), and Western blot analysis (for Bax, Bcl-2, Cleaved Caspase-3, NF-κB p65).

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound are largely mediated through the modulation of key inflammatory and metabolic signaling pathways. The following diagram illustrates the primary mechanisms identified in the research.

G cluster_anti_inflammatory Anti-inflammatory & Anti-tumor Effects cluster_hepatoprotective Hepatoprotective & Metabolic Effects LPS LPS NFkB_Inactive NF-κB (Inactive) (IκB complex) LPS->NFkB_Inactive Stimulates MAPKs MAPK Pathways (p38, JNK, ERK) LPS->MAPKs Stimulates STAT3 STAT3 Signaling LPS->STAT3 Stimulates (via IL-6) EsA EsA EsA->NFkB_Inactive Inhibits Dissociation EsA->NFkB_Inactive Stabilizes EsA->MAPKs Inhibits Phosphorylation AMPK AMPK Activation EsA->AMPK Activates EsA->STAT3 Blocks NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active IκB Degradation & Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines COX2 COX-2 NFkB_Active->COX2 MAPKs->Cytokines Apoptosis Apoptosis Regulation (↓Bax, ↓Caspase-3, ↑Bcl-2) Cytokines->Apoptosis Lipid_Oxidative ↓ Lipid Accumulation ↓ Oxidative Stress AMPK->Lipid_Oxidative Proliferation Inhibits Cancer Cell Proliferation & Metastasis STAT3->Proliferation

Frequently Asked Questions & Troubleshooting

Q1: The anti-proliferative effect of EsA on my cancer cell lines is inconsistent. What could be the reason?

  • A: This is likely due to cell line-specific sensitivity. EsA's IC~50~ can vary. It is crucial to:
    • Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0-50 μM) to accurately determine the IC~50~ for your specific cell line, as values can range from 16 to 24 μM [1].
    • Confirm Mechanism: Verify the mechanism in your cells. Check for G0/G1 cell cycle arrest via flow cytometry and inhibition of colony formation, which are hallmark effects of EsA [1].

Q2: I am observing high toxicity in my animal models at doses reported in literature. How can I mitigate this?

  • A: this compound has documented toxicity, including hepatotoxicity and nephrotoxicity, which can limit its use [6] [7]. Consider these strategies:
    • Re-evaluate Dosage: The LD~50~ in mice is 486 mg/kg (intraperitoneal) and 1200 mg/kg (oral) [7]. Ensure your dosing is well below toxic levels. Effective anti-inflammatory doses in rodents are often much lower (e.g., 5-20 mg/kg) [2] [4].
    • Use a Targeted Delivery System: Research shows that incorporating EsA into a thermosensitive hydrogel (PLEL) for local perfusion can significantly prolong its local action and reduce systemic toxicity, as demonstrated in a lung cancer MPE model [6].

Q3: How can I confirm that EsA is working through the NF-κB pathway in my inflammation model?

  • A: To confirm the mechanism, you need to examine key steps in the NF-κB pathway:
    • Western Blotting: Check for the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit. EsA treatment should inhibit these processes [2] [4].
    • ELISA/QPCR: Measure the downstream outputs. EsA should significantly reduce the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in serum or cell culture media [2] [4] [5].

References

Esculentoside A stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

For optimal stability, adhere to the following storage and handling guidelines for Esculentoside A.

Parameter Specification Source / Additional Context
Appearance Solid; White to off-white [1]
CAS No. 65497-07-6 [1] [2]
Molecular Formula C42H66O16 [1] [2]
Molecular Weight 826.96 g/mol [1] [2]
Recommended Storage (Powder) -20°C [1] [2]
Recommended Storage (Solution) -80°C (6 months); -20°C (1 month) [1]
Solubility (in DMSO) 100 mg/mL (120.92 mM) [1]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents [2]

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when working with this compound.

Problem Possible Cause Solution & Preventive Measures
Low solubility Improper solvent or storage Use newly opened, hygroscopic DMSO for reconstitution. [1]
Precipitation in solution Storage temperature too high, prolonged storage Store stock solutions at -80°C (use within 6 months) or -20°C (use within 1 month). Avoid repeated freeze-thaw cycles. [1]
Suspected degradation / loss of activity Exposure to incompatible conditions; extended storage beyond recommendations Prepare fresh solutions frequently. Avoid contact with strong acids, alkalis, or oxidizers. [1] [2]
Handling & safety concerns Substance is harmful if swallowed and very toxic to aquatic life. Wear safety goggles, gloves, and impervious clothing. Use in a well-ventilated area. Avoid release to the environment. [2]

Experimental Protocols for Stability Assessment

While specific degradation kinetics for EsA were not located, you can adapt established protocols from pharmaceutical stability testing to study it.

1. Forced Degradation Studies This method involves stressing the compound under various controlled conditions to simulate long-term stability and identify degradation products. [3]

Start This compound Solution Acid Acidic Conditions (e.g., 0.1 M HCl) Start->Acid Base Alkaline Conditions (e.g., 0.1 M NaOH) Start->Base Oxid Oxidative Conditions (e.g., H₂O₂) Start->Oxid Photo Photolytic Stress (e.g., UV Light) Start->Photo Therm Thermal Stress (e.g., 40-60°C) Start->Therm Analyze HPLC-UV/MS Analysis Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Therm->Analyze Products Identify Degradation Products and Pathways Analyze->Products

2. Developing a Stability-Indicating HPLC Method A robust analytical method is crucial for monitoring the stability of your EsA solutions. [3]

  • Objective: To develop an HPLC method that can separate this compound from its degradation products.
  • Key Steps:
    • Column Selection: Use a Kinetex Biphenyl column (or similar), which has demonstrated effectiveness in separating complex mixtures and their degradation products. [3]
    • Mobile Phase: Utilize a volatile buffer like ammonium acetate buffer (pH 5.8) with a gradient of acetonitrile. This pH is a good starting point for ionizable compounds. [3]
    • Detection: Combine UV detection (for quantification) with Mass Spectrometry (MS/MS) to elucidate the structure of any degradation products that form. [3]
    • Method Validation: Ensure the method is specific for EsA and can resolve it from all known degradation products.

Key Safety and Handling Notes

Please be aware of the following safety information:

  • Toxicity: this compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410). [2]
  • Personal Protective Equipment (PPE): Always wear safety goggles, protective gloves, and impervious clothing when handling this compound. [2]

References

Analytical Methods for Esculentoside A Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core analytical techniques and key parameters used in EsA research for metabolite identification and quantification.

Analysis Type / Metabolite Technique Key Instrumentation Sample Type Critical Parameters / Findings Citation

| Esculentoside A (EsA) Pharmacokinetics | Quantitative LC-MS/MS | LCQ Fleet ion-trap MS; Varian 1200L triple quadrupole MS | Dog Plasma | LLOQ: 5 ng/mL Extraction: n-butanol LLE (>75% recovery) Mobile Phase: Methanol/water with acetic acid Analysis Time: 5 min | [1] | | EsA-induced Hepatotoxicity | Non-targeted Metabolomics | UPLC-Q-TOF/MS | Rat Plasma | Identified 16 biomarkers (e.g., 5-hydroxykynurenamine, N-acetylserotonin, palmitic acid) Perturbed Pathways: Glycerophospholipid metabolism, Tryptophan metabolism, HIF-1, TNF, and IL-17 signaling pathways. | [2] | | Holistic Efficacy of Herbal Medicine | Metabonomics | UPLC-Q-TOF-MS | Rat Serum & Urine | Multivariate statistical analysis (PLS-DA, OPLS-DA) to identify 33 endogenous metabolites and related pathways (Nicotinate/nicotinamide metabolism, TCA cycle, Purine metabolism). | [3] |

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of EsA in Plasma

This method is validated for determining EsA concentration in beagle dog plasma for pharmacokinetic studies [1].

  • 1. Sample Preparation (Liquid-Liquid Extraction):
    • Use n-butanol as the extraction solvent.
    • The reported recovery rate for this procedure is over 75% [1].
  • 2. LC-MS/MS Conditions:
    • Chromatography:
      • Mobile Phase: Methanol and water, with the addition of acetic acid to improve peak shape and sensitivity [1].
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI).
      • Monitoring Mode: Selected Reaction Monitoring (SRM).
      • Ion Transition: m/z 849.3 → 805.3 in positive ion mode [1].
  • 3. Method Validation:
    • The lower limit of quantitation (LLOQ) is 5 ng/mL.
    • The method demonstrates precision, accuracy, and stability suitable for in vivo studies [1].
Protocol 2: UPLC-Q-TOF/MS for Metabolomic Profiling

This non-targeted approach is used to discover metabolic changes induced by EsA, such as in hepatotoxicity studies [2].

  • 1. Sample Preparation:
    • Collect plasma from control and experimental subjects.
    • Use protein precipitation (e.g., with cold acetonitrile) to prepare samples for analysis [2].
  • 2. UPLC-Q-TOF/MS Analysis:
    • Employ ultra-performance liquid chromatography for high-resolution separation.
    • Use a quadrupole time-of-flight mass spectrometer for accurate mass measurement of metabolites [2].
  • 3. Data Processing and Analysis:
    • Process the raw data using multivariate statistical methods like Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Projection to Latent Structures-Discriminant Analysis (OPLS-DA).
    • Use these models to identify significantly altered metabolites between groups [3] [2].
    • Map the potential biomarkers to metabolic pathways using databases like KEGG [2].

Troubleshooting Common Experimental Issues

Issue: Poor peak shape or sensitivity for EsA in LC-MS analysis.

  • Solution: Optimize the mobile phase. The addition of a volatile acid like acetic acid has been shown to significantly improve the peak shape and sensitivity for EsA [1].

Issue: UPLC-Q-TOF data shows too much background noise or poor reproducibility.

  • Solution: Incorporate Quality Control (QC) samples. Consistently analyze a pooled QC sample throughout the run. Visually inspect the data using a PCA scores plot to ensure all QC samples cluster tightly, which confirms instrument stability. Monitor the relative standard deviation (RSD%) of ion intensities in QC samples—an RSD < 10-15% is typically acceptable [3].

Issue: Interpreting complex metabolomics data to find relevant biomarkers.

  • Solution: Utilize multivariate statistics. Apply OPLS-DA to maximize the separation between experimental groups and identify the variables (metabolites) that contribute most to this separation [3] [2]. The S-plot from an OPLS-DA model is particularly useful for visualizing significant biomarkers.

Metabolic Pathways and Signaling Mechanisms

Research indicates that EsA's effects are mediated through the modulation of key inflammatory signaling pathways and metabolic processes. The following diagram illustrates the primary molecular mechanisms identified.

esa_mechanisms EsA EsA NFkB_Inhib Inhibition of NF-κB Pathway EsA->NFkB_Inhib Suppresses MAPK_Inhib Inhibition of MAPK Pathway EsA->MAPK_Inhib Suppresses NLRP3_Inhib Inhibition of NLRP3 Inflammasome EsA->NLRP3_Inhib Suppresses Metabolic_Disruption Induction of Metabolic Disruption EsA->Metabolic_Disruption  Can Induce Pro_inflammatory ↓ Pro-inflammatory Mediators (IL-1β, IL-6, TNF-α, COX-2, iNOS) NFkB_Inhib->Pro_inflammatory Osteoclastogenesis ↓ Osteoclastogenesis NFkB_Inhib->Osteoclastogenesis MAPK_Inhib->Pro_inflammatory NLRP3_Inhib->Pro_inflammatory Oxidative_Stress Oxidative Stress Metabolic_Disruption->Oxidative_Stress Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity

The molecular interplay diagram shows that EsA's primary beneficial actions are through suppression of NF-κB, MAPK, and NLRP3 pathways, reducing inflammation [4] [5]. A critical adverse action is the induction of metabolic disruption that can lead to hepatotoxicity [2].

Critical Safety and Toxicity Note

A pivotal study using UPLC-Q-TOF/MS and network toxicology revealed that EsA can induce hepatotoxicity in rats. The mechanism is linked to the activation of oxidative stress, energy metabolism disorders, inflammation, and apoptosis. Researchers should carefully monitor these parameters in pre-clinical and drug development studies [2].

References

Mechanisms of Action and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanisms by which Esculentoside A reduces oxidative stress and the supporting quantitative evidence from various experimental models.

Experimental Model/Cell Type Key Findings Related to Oxidative Stress Mechanisms and Pathways Involved Quantitative Data/IC₅₀
Ethanol-induced AFLD (AML-12 mouse hepatocytes) [1] Reduced EtOH-induced ROS; increased SOD activity; inhibited lipid accumulation. Activation of the AMPK pathway. Cell viability restored; significant reduction in lipid accumulation and ROS at tested concentrations (10, 20, 40 μM).
Acetaminophen-induced Liver Injury (Mouse Model) [1] Enhanced cell survival; increased antioxidant capacity. Activation of Nrf2 via the AMPK/Akt/GSK3β pathway. Pre-treatment with EsA (20 mg/kg, i.p.) significantly lowered serum ALT and AST levels.
CCl₄-induced Acute Liver Injury (Mouse Model & LO2 cells) [2] Prevented histopathological damage; decreased TNF-α, IL-1β, IL-6; reduced MDA release; increased GSH-Px activity. Inhibition of NF-κB and ERK pathways; upregulation of PPAR-γ. EsA (5 mg/kg, i.p.) significantly decreased levels of AST and ALT. In vitro, EsA (5 mg/L) reduced TNF-α levels and cell death rate.
LPS-activated Microglia (BV2 cells) [3] Attenuated production of NO, PGE2, and ROS. Inhibition of NF-κB translocation and MAPK (ERK, p38, JNK) phosphorylation; suppression of NLRP3 inflammasome. Effective at concentrations of 6, 12, and 24 μM; no cytotoxicity observed at these doses.
Colorectal Cancer Cells (HT-29, HCT-116, SW620) [4] Induced anti-proliferative effects. G0/G1 cell cycle arrest. IC₅₀ ranged from 16 to 24 μM.

Detailed Experimental Protocols

Here are standardized protocols for key experiments investigating EsA's effects on oxidative stress.

Protocol 1: Evaluating Anti-Oxidative Stress Effects in Hepatocytes (e.g., AML-12 cells) [1]
  • 1. Cell Culture and Treatment:
    • Culture AML-12 cells in appropriate medium.
    • Pre-treat cells with various concentrations of EsA (e.g., 10, 20, 40 μM) for a set time (e.g., 2 hours).
    • Co-treat cells with EsA and the stressor (e.g., 100 mM Ethanol) for 24 hours.
  • 2. Assessment of Lipid Accumulation (Oil Red O Staining):
    • After treatment, wash cells and fix with 4% paraformaldehyde.
    • Stain with Oil Red O working solution for 30 minutes.
    • Wash and visualize under a microscope. Quantify by eluting the dye with isopropanol and measuring absorbance at 510 nm.
  • 3. Measurement of Oxidative Stress Markers:
    • ROS Levels: Use a DCFH-DA probe. Incubate cells with the probe, then analyze fluorescence intensity with a microplate reader or flow cytometer.
    • SOD Activity: Use a commercial SOD assay kit. Measure the inhibition rate of the superoxide anion-generating system at 450 nm.
    • Triglycerides (TG), ALT, AST: Use commercial assay kits according to manufacturers' instructions.
  • 4. Western Blot Analysis:
    • Lyse cells to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane and incubate with primary antibodies (e.g., p-AMPK Thr172, AMPK, PPARα) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibody and detect signals using an ECL reagent.
Protocol 2: Investigating Anti-inflammatory and Antioxidant Effects in Microglia (e.g., BV2 cells) [3]
  • 1. Cell Viability Assay (MTT Assay):
    • Seed BV2 cells in a 96-well plate.
    • Treat with various concentrations of EsA (e.g., 6, 12, 24 μM) with or without LPS (e.g., 500 ng/mL) for 24 hours.
    • Add MTT solution and incubate. Dissolve formed formazan crystals with DMSO.
    • Measure absorbance at 570 nm.
  • 2. Measurement of Nitric Oxide (NO) Production:
    • Collect cell culture supernatant after treatment.
    • Mix supernatant with Griess reagent.
    • Measure absorbance at 540 nm and determine nitrite concentration against a standard curve.
  • 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
    • Use commercial ELISA kits to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
  • 4. Western Blot Analysis:
    • Analyze protein expression of iNOS, COX-2, and pathway proteins (e.g., NF-κB p65, p-IκBα, MAPKs) using specific antibodies, as described in Protocol 1.
  • 5. Detection of Intracellular ROS:
    • Load cells with DCFH-DA after treatment.
    • Analyze fluorescence intensity or observe under a fluorescence microscope.

Troubleshooting Guide

Problem Possible Cause Solution
No observed effect of EsA in vitro. Low bioavailability or poor solubility. EsA can be dissolved in DMSO as a stock solution, then diluted in culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically <0.1%) [5].
High cell death in treatment groups. Cytotoxicity from EsA or solvent. Perform a dose-response curve (e.g., 1-100 μM) using a cell viability assay (MTT or CCK-8) to establish a non-toxic working concentration [3] [4].
Inconsistent results in animal studies. Inefficient delivery or inappropriate model. Intraperitoneal (i.p.) injection is a common and effective administration route for EsA in mouse models (e.g., 5-20 mg/kg) [2] [1].
Unable to detect pathway protein activation. Incomplete protein extraction or inefficient antibody. Include a positive control in your Western blot (e.g., cells treated with a known pathway activator) to confirm the experimental conditions and antibody functionality.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound? A1: this compound is a triterpene saponin isolated from the roots of the Chinese herb Phytolacca esculenta [3] [5].

Q2: Which signaling pathways are most critically involved in EsA's reduction of oxidative stress? A2: Evidence points to the AMPK pathway as a central mechanism. Activation of AMPK can lead to downstream activation of Nrf2 (a master regulator of antioxidants) and suppression of NF-κB (a key driver of inflammation), thereby tackling both oxidative stress and inflammation [1]. The NF-κB and MAPK pathways are also directly inhibited by EsA in various models [3].

Q3: Are EsA's anti-oxidative effects separate from its anti-inflammatory effects? A3: No, they are closely intertwined. Oxidative stress and inflammation are mutually reinforcing processes. By potently inhibiting key inflammatory pathways like NF-κB and NLRP3 inflammasome, EsA reduces the production of ROS-generating enzymes (like iNOS). Conversely, by reducing oxidative stress, it dampens the activation of stress-sensitive signaling pathways that promote inflammation [3] [6].

Q4: Has EsA shown protective effects in neurological disease models? A4: Yes, research indicates that EsA exerts anti-inflammatory and neuroprotective effects in microglial cells, which are key immune cells in the brain. By inhibiting microglial overactivation, EsA has potential therapeutic relevance for neurodegenerative diseases like Alzheimer's disease [3].

Visualizing the Core Mechanism of Action

The following diagram synthesizes the primary molecular mechanisms by which this compound reduces oxidative stress, as identified in the search results.

G cluster_pathways EsA Modulates Key Signaling Pathways cluster_effects Downstream Effects EsA EsA AMPK AMPK Pathway EsA->AMPK NFkB NF-κB Pathway EsA->NFkB MAPK MAPK Pathway EsA->MAPK NLRP3 NLRP3 Inflammasome EsA->NLRP3 Nrf2 Activation of Nrf2 AMPK->Nrf2 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Enzymes ↓ iNOS & COX-2 NFkB->Enzymes MAPK->Cytokines NLRP3->Cytokines Antioxidants ↑ Antioxidant Enzymes (SOD, GSH-Px) Nrf2->Antioxidants ROS Reduced ROS Production Cytokines->ROS Enzymes->ROS Outcome Reduced Oxidative Stress & Cellular Protection ROS->Outcome Antioxidants->Outcome

References

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The dual role of EsA in apoptosis is mediated through its influence on several critical cellular pathways.

  • Mitochondrial (Intrinsic) Apoptosis Pathway: EsA consistently affects key regulators of this pathway. Its anti-apoptotic effect is linked to down-regulating pro-apoptotic proteins like Bax and up-regulating anti-apoptotic Bcl-2, preventing the activation of executive caspases like caspase-3 [1] [2]. Conversely, in certain immune cells, it can promote this pathway to induce death [3].
  • NF-κB Signaling Pathway: EsA exerts a potent anti-inflammatory effect by inhibiting the NF-κB pathway. This reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to contribute to cell death and tissue damage in inflammatory diseases like ulcerative colitis [1] [4] [5].
  • Other Pathways: Research also connects EsA's effects to the MAPK pathway (including ERK) and the PPAR-γ pathway, both involved in cell survival, inflammation, and oxidative stress response [2] [5].

The diagram below summarizes the core mechanisms through which EsA modulates apoptosis.

esa_apoptosis cluster_anti Anti-apoptotic / Anti-inflammatory Effects cluster_pro Pro-apoptotic / Immunomodulatory Effects EsA EsA AntiPath Inhibition of NF-κB Pathway EsA->AntiPath Inflammatory & Tissue Damage Models Bcl2Up ↑ Bcl-2 (Anti-apoptotic) EsA->Bcl2Up In Tissue Protection Models ImmuneApoptosis Induces Apoptosis in Activated T-lymphocytes / Thymocytes EsA->ImmuneApoptosis In Autoimmune Models CytokineDown ↓ TNF-α, IL-6, other inflammatory cytokines AntiPath->CytokineDown BaxDown ↓ Bax (Pro-apoptotic) Bcl2Up->BaxDown CaspaseDown ↓ Cleaved Caspase-3 BaxDown->CaspaseDown

Experimental Protocols for Apoptosis Detection

When experimentally validating EsA's effect on apoptosis, you can employ these standard methodologies. The table outlines common approaches and key considerations for their use.

Method Principle Key Considerations for EsA Research
Western Blotting Detects protein expression levels of apoptosis regulators. Essential for measuring Bcl-2, Bax, Cleaved Caspase-3, etc. Confirm pathway mechanism [1] [5].
Flow Cytometry (Annexin V/PI staining) Quantifies percentage of apoptotic cells. Distinguishes early/late apoptosis and necrosis. Standard for quantification. Be aware that late apoptotic cells may lose Annexin-V binding, potentially confusing with necrosis [6].
TUNEL Assay Labels DNA fragmentation (a late apoptosis marker) in cells or tissues. Useful for in situ detection in tissue sections (e.g., colon, ovary). Can yield false positives; proper controls are critical [1] [7].
MTT / CCK-8 Assay Measures cell viability/metabolic activity. Good first step to assess EsA's cytotoxic or cytoprotective effect, but does not specifically measure apoptosis [1] [4] [8].

Troubleshooting Common Experimental Issues

  • Inconsistent Apoptosis Results: This is expected. The outcome is highly dependent on your biological model and treatment context. Carefully review literature using models similar to yours. For instance, expect inhibition in a colitis model but induction in cancer cell lines [1] [8].
  • Differentiating Apoptosis from Necrosis: This is a common challenge. The Annexin V/PI assay is a good start, but it has limitations as apoptotic cells can become secondary necrotic [6]. For more definitive results, consider a caspase activation assay (e.g., Western for cleaved caspase-3) or a real-time live-cell imaging approach using FRET-based caspase sensors, which can dynamically track cell death modality [6].
  • Determining the Optimal EsA Concentration: EsA's effect is dose-dependent. Start with a broad range-finding experiment (e.g., CCK-8) to establish an IC50 or an effective cytoprotective range. Published studies use varying concentrations; for example, anti-inflammatory effects in microglia were seen at 6-24 μM, while anti-proliferative effects in cancer cells had an IC50 of 16-24 μM [4] [8].

References

Esculentoside A inflammatory response modulation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms & Targeted Pathways

Esculentoside A primarily exerts its anti-inflammatory effects by targeting several key signaling pathways and reducing the production of pro-inflammatory mediators.

Targeted Pathway/Component Biological Effect of EsA Experimental Model Citations
NF-κB Pathway Inhibits IκB-α phosphorylation, preventing NF-κB p65 nuclear translocation [1] [2] [3]. BV2 microglial cells, LPS-induced acute liver injury in mice, ulcerative colitis rat model [1] [2] [3]
MAPK Pathway Decreases phosphorylation of ERK, JNK, and p38 [1] [2]. BV2 microglial cells, LPS-induced acute lung injury, mouse hippocampus [1] [2]
TLR4 Pathway Attenuates the TLR4 signaling cascade, reducing downstream inflammation [4]. SCI rat model (vascular endothelial cells) [4]
NLRP3 Inflammasome Inhibits NLRP3 inflammasome-mediated caspase-1 activation [1]. BV2 microglial cells [1]
PPAR-γ Pathway Activates and up-regulates PPAR-γ expression [2]. LO2 human normal hepatocyte cells [2]
Pro-inflammatory Mediators Suppresses production of NO, PGE2, TNF-α, IL-1β, IL-6, IL-12, iNOS, and COX-2 [1] [5] [2]. BV2 microglia, primary microglia, UC rat models, acute liver injury models [1] [5] [2]

The following diagram summarizes the central anti-inflammatory mechanism of this compound, integrating its action on key surface receptors and downstream pathways.

esa_mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Activates IKK IKK Complex MyD88->IKK Signals to MAPKs MAPK Pathway (ERK, JNK, p38) MyD88->MAPKs Activates IkB IkB-α IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Degrades, Releasing Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Translocates to Nucleus, Promotes Caspase1 Caspase-1 NLRP3->Caspase1 Activates Caspase1->Cytokines Processes MAPKs->Cytokines Induces Production EsA This compound (EsA) EsA->TLR4 Attenuates EsA->IKK Inhibits EsA->NLRP3 Inhibits EsA->MAPKs Suppresses Phosphorylation

Quantitative Efficacy Data

The anti-inflammatory efficacy of EsA has been quantified in various disease models. The table below summarizes key in vivo findings.

Disease Model EsA Dosage Key Quantitative Outcomes Citations
Ulcerative Colitis (DSS-induced) 10 & 20 mg/kg (oral gavage) Improved histological score; Reduced serum IL-6 and TNF-α; Altered NO/H₂S systems [5]. [5]
Ulcerative Colitis (TNBS-induced) 20 mg/kg (i.p. injection) Reduced crypt destruction & inflammatory cell infiltration; Down-regulated serum IL-6 and TNF-α; Modulated apoptosis proteins (Bax, Bcl-2) [3]. [3]
Spinal Cord Injury (SCI) 5 & 10 mg/kg (i.p. injection) Higher BBB scores (motor function); Fewer stepping errors; Smaller tissue cavity formation [4]. [4]
Acute Liver Injury (CCl₄-induced) 12.5, 25, 50 mg/kg Significantly decreased ALT & AST levels; Lowered TNF-α, IL-1β, IL-6; Reduced MDA, increased GSH-Px activity [2]. [2]

For cancer research, EsA also demonstrates potent anti-proliferative effects. The table below shows its activity against colorectal cancer (CRC) cells.

Cell Line IC₅₀ Value Observed Effects Citations
HT-29 (CRC) 16 μM G0/G1 cell cycle arrest (54.23% vs 22.68% in control); 59% inhibition of colony formation; Reduced migration and invasion [6]. [6]
HCT-116 (CRC) ~24 μM Proliferation halted in a dose-dependent manner [6]. [6]
SW620 (CRC) ~24 μM Proliferation halted in a dose-dependent manner [6]. [6]

Experimental Protocols

Here are detailed methodologies for key experiments based on the cited literature.

In Vitro Protocol: Anti-inflammatory Effects in Microglial Cells

This protocol is used to study EsA's effects on neuroinflammation [1].

  • Cell Culture: Use BV2 microglial cell line or primary microglia cells. Culture in DMEM with 10% FBS.
  • Pre-treatment: Pre-treat cells with this compound (e.g., at various concentrations) for a specified period (e.g., 1-2 hours).
  • Inflammation Induction: Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 μg/mL) for 4-24 hours.
  • Sample Collection: Collect cell culture supernatant and cell lysates for analysis.
  • Downstream Analysis:
    • NO & PGE2: Measure Nitric Oxide (NO) using Griess reagent and Prostaglandin E2 (PGE2) by ELISA.
    • mRNA/Protein: Quantify expression of iNOS, COX-2, IL-1β, IL-6, IL-12, TNF-α via RT-qPCR or Western Blot.
    • Pathway Analysis: Assess NF-κB p65 nuclear translocation (immunofluorescence or subcellular fractionation + WB) and IκB-α phosphorylation/degradation (WB). Analyze MAPK (ERK, JNK, p38) phosphorylation (WB).
In Vivo Protocol: Ulcerative Colitis (DSS-induced) Model

This protocol evaluates the therapeutic effect of EsA on colitis in rats [5].

  • Animal Model: Use male Sprague-Dawley rats (5-6 weeks old).
  • Colitis Induction: Administer 2% Dextran Sulfate Sodium (DSS) in drinking water ad libitum for 8 days.
  • Drug Administration: Treat with EsA (e.g., 10 and 20 mg/kg) via daily oral gavage. Treatment can start concurrently with DSS and continue for up to two weeks.
  • Daily Monitoring: Record body weight, stool consistency, and the presence of blood in stools (Disease Activity Index).
  • Carbon Powder Propulsion: On the last day, administer activated carbon solution via gavage. Euthanize animals after 25 minutes, dissect the intestine, and measure the distance the carbon powder traveled.
  • Sample Collection: On the final day, collect blood serum and colon tissue.
  • Analysis:
    • Histology: Score H&E-stained colon sections for inflammatory cell infiltration and tissue damage.
    • Cytokines: Measure IL-6 and TNF-α levels in serum by ELISA.
    • Enzymes: Analyze expressions of CSE, CBS, and nNOS in colon tissue via immunohistochemistry.

Troubleshooting FAQs

  • Q1: EsA shows low solubility in my aqueous cell culture medium. What can I do?

    • A: EsA is often dissolved in DMSO as a stock solution. A typical preparation method is to dissolve EsA in DMSO to create a concentrated stock (e.g., 10-100 mM). Ensure the final DMSO concentration in your culture medium is low (e.g., ≤0.1%) to avoid cytotoxicity. Sonication can be used to aid dissolution [7].
  • Q2: What is a suitable starting concentration range for in vitro experiments with EsA?

    • A: Based on the literature, effective concentrations in cell-based assays typically range from 1-25 μM. For initial dose-response experiments, testing a range from 1 μM to 50 μM is advisable. In anti-inflammatory studies on microglia and macrophages, effects are often observed between 5-20 μM [1] [3]. Anti-proliferative effects on cancer cells have shown IC₅₀ values around 16-24 μM [6].
  • Q3: How stable is EsA in solution, and how should it be stored?

    • A: For long-term storage, EsA powder should be kept at -20°C. Stock solutions in DMSO are typically stored at -80°C for up to a year. It is recommended to prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution to maintain stability [7].
  • Q4: Does EsA have confirmed in vivo efficacy?

    • A: Yes. Numerous studies demonstrate efficacy in rodent models. Dosages vary by model: 10-20 mg/kg for ulcerative colitis (oral or i.p.) [5] [3], 5-10 mg/kg for spinal cord injury (i.p.) [4], and 12.5-50 mg/kg for acute liver injury [2].

References

Comparative Overview: Esculentoside A vs. Celecoxib

Author: Smolecule Technical Support Team. Date: February 2026

Feature Esculentoside A (EsA) Celecoxib
Source/Class Natural saponin from Phytolacca esculenta [1] [2] Synthetic sulfonamide; Selective COX-2 inhibitor (Coxib) [3] [4] [5]
Primary Molecular Target COX-2 (indirect inhibition via NF-κB pathway suppression) [1] [2] COX-2 (direct, selective inhibition at the enzyme's active site) [3] [4] [5]
Key Mechanisms & Pathways Inhibits LPS-induced NF-κB and MAPK activation; Suppresses NLRP3 inflammasome; Reduces pro-inflammatory mediators (TNF-α, IL-1β, IL-6, NO/PGE2) [1] [2] Directly inhibits prostaglandin synthesis (PGE2, PGI2) by blocking COX-2 enzyme; Also shows COX-independent targets (PDK1, AKT1) in cancer studies [4] [5] [6]

| Reported Anti-inflammatory Efficacy | In vitro (Microglia): ~70% NO production inhibition at 24 µM [1] In vivo (Rat Sepsis): Improved survival and reduced renal injury at 10 mg/kg [2] | Clinical (RA/OA): 100-400 mg BID as effective as diclofenac/naproxen; Significantly fewer endoscopically apparent GI ulcers [3] | | Reported IC50 / Effective Concentrations | In vitro: 6-24 µM (cell-based assays, no direct enzyme IC50 reported) [1] | In vitro (Enzyme): 30-fold selectivity for COX-2 over COX-1 [4] Ex vivo (Human Blood): COX-2 inhibition >50% at Cmax of clinical doses [7] | | Key Non-COX Targets | TLR4/MyD88 signaling; HMGB1 [2] | PDK-1/Akt signaling; Cadherin-11; Carbonic anhydrase [4] [5] | | Primary Research/Use Context | Preclinical research for neurodegenerative diseases (via microglial deactivation) and septic organ injury [1] [2] | Approved drug for Osteoarthritis, Rheumatoid Arthritis, Acute Pain; Investigated for cancer prevention/therapy [3] [4] [5] | | Notable Safety Profile | Preclinical models show no cytotoxicity at effective anti-inflammatory doses (up to 24 µM in BV2 cells) [1] | Lower risk of GI ulcers vs. non-selective NSAIDs; Known risk of cardiovascular thrombotic events (boxed warning) [3] [8] [5] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the comparison.

For this compound (Microglial Study)

This protocol is based on the International Immunopharmacology study [1].

  • Cell Line: BV2 microglial cells.
  • Activation & Treatment: Cells were stimulated with Lipopolysaccharide (LPS) from E. coli (500 ng/mL) to induce inflammation. Simultaneously, cells were treated with various concentrations of EsA (6, 12, and 24 µM).
  • Viability Assay: Cell viability was confirmed using the MTT assay after 24 hours of co-treatment with EsA and LPS to ensure effects were not due to cytotoxicity.
  • Key Readouts:
    • NO Production: Concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reaction.
    • Protein Expression: Levels of COX-2 and other inflammatory proteins (iNOS, TNF-α, IL-6) were analyzed by Western Blotting and ELISA.
    • Pathway Analysis: Activation of the NF-κB pathway was assessed by detecting the nuclear translocation of the NF-κB p65 subunit via Western Blotting.
For Celecoxib (Human Whole Blood Assay)

This protocol is based on the 2024 pharmacological study [7], which reflects a standard clinical translation method.

  • Sample: Fresh whole blood from healthy human volunteers.
  • Assay Principle: This ex vivo test measures a drug's ability to inhibit COX enzymes in a physiologically relevant environment.
  • COX-1 Activity: Blood was allowed to clot at 37°C for 1 hour. During clotting, COX-1 in platelets produces Thromboxane B2 (TXB2). The level of TXB2 in the serum, measured by ELISA, indicates COX-1 inhibition.
  • COX-2 Activity: Heparinized blood was incubated with LPS (1 µg/mL) for 24 hours to induce COX-2 expression in monocytes. The production of PGE2 in the plasma, measured by ELISA, indicates COX-2 inhibition.
  • Data Analysis: Blood samples from multiple donors were treated with a range of celecoxib concentrations. Logistic regression analysis was used to calculate the drug concentration required for 50% and 80% inhibition (IC50 and IC80), and the inhibition rates at the maximum plasma concentration (Cmax) achieved by clinical doses were determined.

Signaling Pathway Diagrams

The diagrams below illustrate the distinct mechanisms by which EsA and Celecoxib exert their anti-inflammatory effects.

G cluster_esA This compound (EsA) Anti-inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Activation NF-κB Pathway Activation MyD88->NFkB_Activation NLRP3 NLRP3 Inflammasome MyD88->NLRP3 CytokineGenes Pro-inflammatory Gene Expression NFkB_Activation->CytokineGenes TNFa TNF-α, IL-1β, IL-6 CytokineGenes->TNFa COX2_Expression COX-2 Expression CytokineGenes->COX2_Expression iNOS_Expression iNOS Expression CytokineGenes->iNOS_Expression PGE2_Expression PGE2 Production COX2_Expression->PGE2_Expression NO_Production NO Production iNOS_Expression->NO_Production EsA This compound (EsA) EsA->TLR4 Inhibits EsA->NFkB_Activation Inhibits EsA->NLRP3 Inhibits

Short title: EsA Anti-inflammatory Pathway

G cluster_celecoxib Celecoxib Mechanism of Action AA Arachidonic Acid COX2_Enzyme COX-2 Enzyme AA->COX2_Enzyme PGH2 PGH2 (Precursor) COX2_Enzyme->PGH2 Prostaglandins Inflammatory Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation Pain, Inflammation, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2_Enzyme Directly Inhibits

Short title: Celecoxib Direct COX-2 Inhibition

Key Insights for Research and Development

  • Mechanistic Distinction: EsA acts as a broad upstream modulator of inflammation by targeting key signaling pathways (NF-κB, NLRP3) that drive the expression of multiple inflammatory genes, including COX-2 itself [1] [2]. In contrast, Celecoxib is a direct, precise inhibitor of the COX-2 enzyme's activity, primarily blocking the production of downstream prostaglandins [4] [5].
  • Therapeutic Context: The data situate EsA as a compelling preclinical candidate for central nervous system (CNS) and systemic inflammatory diseases (e.g., sepsis, neurodegenerative conditions) where microglial activation plays a key role [1] [2]. Celecoxib is an established clinical agent for peripheral inflammatory pain and arthritis, with a growing role in cancer chemoprevention research [3] [4] [6].
  • Research Considerations: A direct, head-to-head comparison of COX-2 inhibitory potency (e.g., IC50 in the same enzyme assay) is not available in the gathered data. The effective concentrations for EsA are reported in cellular models, while data for Celecoxib include both enzymatic and human whole-blood assays [1] [7]. Future research would benefit from such direct comparative studies.

References

Experimental Validation of PPAR-γ Activation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key studies validating EsA's action on PPAR-γ and the resulting physiological effects.

Experimental Model Key Findings Related to PPAR-γ Primary Outcomes Citation
Alzheimer's Disease (3×Tg-AD mice) Increased PPARγ expression; effect blocked by GW9662 (PPARγ inhibitor). Direct binding shown via molecular docking & BLI [1] [2]. Reduced Aβ generation & improved cognitive function [1] [2].
LPS-Induced Microglia (BV2 cells) Activated PPARγ, reducing inflammatory mediators (TNF-α, IL-1β, PGE2) [3]. Inhibited neuroinflammation [3].
LPS-Induced Acute Kidney Injury (Mice) Increased PPARγ expression, reducing inflammatory cytokines & kidney injury [4]. Improved kidney function & histology [4].
Premature Ovarian Failure (Mice) Rescued PPARγ expression in ovarian tissue [5] [6]. Reduced granulosa cell apoptosis, restored ovarian function [5] [6].
Experimental Acute Liver Injury (Mice) Up-regulated PPARγ expression in hepatocytes, inhibiting NF-κB & ERK pathways [7]. Attenuated liver injury, reduced inflammation & oxidative stress [7].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

In Vivo Model (Alzheimer's Disease)
  • Animal Model: 8-month-old female triple transgenic Alzheimer's (3 × Tg-AD) mice [1] [2].
  • Treatment: Intraperitoneal injection of EsA (5 or 10 mg/kg) for 8 consecutive weeks [1] [2].
  • Behavioral Assessment: Cognitive function was evaluated using the Morris water maze and open field tests after the treatment period [1] [2].
  • Mechanism Validation: The PPARγ-specific inhibitor GW9662 was used to confirm the dependency of EsA's effects on the PPARγ pathway [1] [2].
In Vitro Binding Assays
  • Molecular Docking: Computational simulations were used to predict the binding conformation and affinity of EsA to the PPARγ protein [1] [2].
  • Bio-Layer Interferometry (BLI): This technology was employed to experimentally confirm the direct binding between EsA and PPARγ and to quantify the binding kinetics [1] [2].
Cell-Based Assays (Microglia)
  • Cell Line: BV2 microglial cells [3].
  • Inflammation Induction: Cells were stimulated with LPS (100 ng/mL) to induce an inflammatory response [3].
  • EsA Treatment: Cells were pre-treated with EsA (10, 20, 40 μM) for 1 hour before LPS exposure. These concentrations showed no cytotoxicity [3].
  • Outcome Measurement: Production of TNF-α, IL-1β, and PGE2 was measured by ELISA. The role of PPARγ was confirmed using the inhibitor GW9662 [3].

Key Signaling Pathway Activated by Esculentoside A

The following diagram illustrates the core molecular mechanism by which EsA exerts its effects through PPARγ activation, based on consolidated findings from multiple studies.

G EsA This compound (EsA) PPARg PPAR-γ EsA->PPARg Direct Binding & Activation NFkB NF-κB Pathway PPARg->NFkB Inhibits BACE1 BACE1 Expression PPARg->BACE1 Suppresses Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Reduces Outcomes Key Therapeutic OutcomesReduced NeuroinflammationAmeliorated Amyloid PathologyInhibited Oxidative/ER StressDecreased Apoptosis NFkB->Outcomes Contributes to ABeta Amyloid-β (Aβ) Production BACE1->ABeta Reduces BACE1->Outcomes Contributes to Cytokines->Outcomes Contributes to ABeta->Outcomes Contributes to

Key Insights for Research and Development

  • Consistent Mechanism: EsA's therapeutic effects across diverse disease models are consistently mediated through PPARγ activation, strengthening its validity as a target.
  • Direct Binding Evidence: The combination of computational docking and experimental BLI provides strong, direct evidence for EsA as a PPARγ ligand [1] [2].
  • Functional Rescue: EsA can rescue cellular function (e.g., in granulosa cells) and restore organ weights and cycles in disease models, indicating its potential to reverse pathology [5] [6].
  • Pathway Specificity: The use of the specific antagonist GW9662 in multiple studies is a robust control, confirming that the observed benefits are dependent on PPARγ activation [1] [3] [2].

The collective evidence strongly positions this compound as a promising natural product-derived PPARγ agonist. Its efficacy across such distinct pathological conditions highlights a fundamental role in modulating central pathways related to inflammation and cell survival.

References

Experimental Evidence for Esculentoside A's Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Disease/Injury Model Key Findings on Efficacy & Mechanism Experimental Subjects & Dosing

| Ulcerative Colitis [1] [2] | - Reversed cell apoptosis.

  • ↓ Bax, ↓ cleaved caspase-3, ↑ Bcl-2.
  • Inhibited nuclear translocation of NF-κB p65.
  • ↓ LPS-induced IL-6 and TNF-α. | - In vitro: LPS-induced rat colonic smooth muscle cells.
  • In vivo: TNBS-induced rat model. EsA at 20 mg/kg via intraperitoneal injection for 10 days. | | Acute Liver Injury [3] | - Attenuated histopathological damage.
  • ↓ Serum AST and ALT levels.
  • ↓ Hepatic TNF-α, IL-1β, IL-6 mRNA.
  • Inhibited phospho-IκBα and phospho-ERK.
  • Activated PPAR-γ. | - In vitro: CCl4-challenged human LO2 hepatocytes. EsA at 2.5-5 mg/L.
  • In vivo: CCl4 and GalN/LPS-induced mouse model. | | General Anti-inflammatory [4] [5] | - Suppresses inflammatory responses in LPS-induced acute lung injury (ALI).
  • Inhibits the NF-κB and MAPK signaling pathways. | - Evidence from compound description and review articles. |

Detailed Experimental Protocols

The robustness of the data on EsA is supported by well-established experimental methodologies. Here are the protocols from the key studies cited above.

  • In Vitro Model of Ulcerative Colitis [1] [2]:

    • Cell Culture: Rat colonic smooth muscle cells (SMCs) were isolated and cultured.
    • Inflammation Induction: Cells were treated with Lipopolysaccharide (LPS) to induce an inflammatory state.
    • EsA Treatment: LPS-stimulated SMCs were co-treated with EsA.
    • Assessments:
      • Viability/Proliferation: MTT assay and EdU staining.
      • Apoptosis: Flow cytometry and TUNEL staining.
      • Protein Expression: Western blotting for Bax, Bcl-2, cleaved caspase-3, and NF-κB p65.
      • Cytokine Measurement: ELISA for IL-6 and TNF-α.
      • NF-κB Localization: Immunofluorescence staining to visualize p65 nuclear translocation.
  • In Vivo Model of Acute Liver Injury [3]:

    • Animal Modeling: Male C57BL/6 mice were administered CCl4 or GalN/LPS to induce acute liver injury.
    • EsA Treatment: Mice were treated with EsA.
    • Sample Collection: Blood serum and liver tissue were collected for analysis.
    • Assessments:
      • Liver Function: Serum ALT and AST levels measured.
      • Histopathology: Liver tissue sections examined for damage.
      • Oxidative Stress: Measurement of MDA release and GSH-Px activity in liver tissue.
      • Inflammation: mRNA expression of TNF-α, IL-1β, and IL-6 quantified from liver tissue.
      • Pathway Analysis: Western blotting for P-IκBα and P-ERK.

EsA in the NF-κB Signaling Pathway

The following diagram synthesizes findings from multiple studies to illustrate the proposed molecular mechanism by which EsA inhibits the NF-κB pathway and exerts its anti-inflammatory and anti-apoptotic effects.

G cluster_1 Cytoplasm cluster_2 LPS Inflammatory Trigger (e.g., LPS, TNBS) Receptor Cell Surface Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκB (Inhibitor of κB) IKK->IkB Phosphorylates NFkB_Inactive NF-κB (p65/p50) Inactive, Cytosolic IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB (p65/p50) Active IkB->NFkB_Active Degradation (Releases NF-κB) Nucleus Nucleus NFkB_Active->Nucleus Nuclear Translocation GeneTranscription Pro-Inflammatory Gene Transcription Nucleus->GeneTranscription Outcomes Outcomes: ↑ TNF-α, IL-6, IL-1β ↑ Apoptosis (Bax, Caspase-3) GeneTranscription->Outcomes EsA Esculentoside A (EsA) EsA->IKK Inhibits EsA->NFkB_Active Inhibits Nuclear Translocation EsA->Outcomes Attenuates

Broader Pharmacological Profile

Beyond the NF-κB pathway, research indicates that EsA has a multi-targeted pharmacological profile, which enhances its therapeutic potential [5].

  • Anti-inflammatory Effects: EsA has been shown to inhibit the production of various pro-inflammatory mediators, including COX-2, iNOS, IL-1β, IL-12, and PGE2 in different cell types like microglia and macrophages.
  • Other Signaling Pathways: EsA's anti-inflammatory and protective effects also involve the modulation of other critical pathways, such as PPAR-γ activation (evident in acute liver injury and nephritis models) [3] and inhibition of the MAPK pathway (including ERK, JNK, and p38) [4] [5].

References

Esculentoside A (EsA) Effects on the IL-6/STAT3 Pathway: Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model / Biological Effect Key Outcomes & Quantitative Data Proposed Mechanism of Action (IL-6/STAT3 Pathway)

| Breast Cancer Stem Cells (CSCs) [1] | • Proliferation & mammosphere formation inhibitionApoptotic cell deathIn vivo tumor growth suppressionProtein expression: ↓ALDH1A1, Sox2, Oct4 (stemness); ↓Bcl-2; ↑Bax, cleaved caspase-3 (apoptosis) | Blocks IL-6/STAT3 signaling: Significant downregulation of IL-6, phosphorylated STAT3 (Tyr705), and STAT3 (Ser727) in treated CSCs and tumor tissues. | | Colorectal Cancer Cells [2] | • Anti-proliferative: IC50 ranged from 16-24 μM • Cell Cycle Arrest: G0/G1 phase arrest (G1 cells increased from 22.68% in control to 54.23% at 16 μM) • Anti-metastatic: Inhibition of colony formation (59% at 24 μM); significant decline in cell migration and invasion | The study references that EsA acts by blocking the IL-6/STAT3 cascade, based on prior evidence from breast cancer studies [1]. | | Spinal Cord Injury (SCI) in Rats [3] | • Improved functional recovery (higher BBB scores, fewer stepping errors) • Reduced secondary injury (smaller cavity formation, lower inflammatory factor levels) • Protected blood-spinal cord barrier (BSCB) integrity | Attenuates TLR4 pathway, leading to reduced expression of MMP-9 in vascular endothelial cells. (The TLR4 pathway is a known upstream activator of IL-6/STAT3 signaling). | | Acute Liver Injury in Mice [4] [5] | • Reduced liver enzyme levels (AST, ALT) • Lowered pro-inflammatory cytokines (TNF-α, IL-1β, IL-6 mRNA expression) • Attenuated oxidative stress (↓MDA release, ↑GSH-Px activity) • No effect on apoptosis in this model | Involved in inhibiting inflammatory response and oxidative stress via mechanisms associated with PPAR-γ, NF-κB, and ERK signal pathways. |

To help visualize the core mechanism targeted by EsA, the following diagram outlines the classic IL-6/JAK2/STAT3 signaling pathway, which is aberrantly active in many cancers and inflammatory diseases.

IL6_STAT3_Pathway IL-6/JAK2/STAT3 Signaling Pathway and Esculentoside A (EsA) Inhibition IL6 IL6 IL6R IL-6 Receptor (IL-6Rα) IL6->IL6R GP130 GP130 (Co-receptor) IL6R->GP130 JAK2 JAK2 (Janus Kinase 2) GP130->JAK2 Activates STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) JAK2->STAT3 Phosphorylates pY705_STAT3 p-STAT3 (Y705) STAT3->pY705_STAT3 STAT3_Dimer STAT3 Dimer pY705_STAT3->STAT3_Dimer Nucleus Nucleus STAT3_Dimer->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival Anti-apoptosis, Stemness) Nucleus->Gene_Transcription EsA This compound (EsA) (Inhibitor) EsA->JAK2 Inhibits EsA->STAT3 Inhibits Phosphorylation

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell Culture & Treatment:
    • Breast CSCs & Colorectal Cancer Cells: Various human cancer cell lines (e.g., HCT-116, HT-29, SW620 for colorectal cancer) were cultured in standard media like DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics [2]. Cells were treated with a range of EsA concentrations to determine effects.
  • Viability & Proliferation Assays:
    • Cytotoxicity/IC50 Determination: A Cell Counting Kit-8 (CCK-8) assay was commonly used. Cells were seeded in 96-well plates, treated with EsA, and after incubation, the CCK-8 solution was added. The optical density (OD) at 450 nm was measured to calculate cell viability and the half-maximal inhibitory concentration (IC50) [2].
    • Mammosphere Formation Assay: Used to assess the self-renewal capacity of breast cancer stem cells. The inhibition of mammosphere formation after EsA treatment was a key metric [1].
    • Colony Formation Assay: Cancer cells were treated with EsA and allowed to grow for about 2 weeks. The resulting colonies were fixed, stained with crystal violet, and counted to assess long-term proliferative capacity [2].
  • Apoptosis & Cell Cycle Analysis:
    • Apoptotic Cell Detection: The percentage of apoptotic cells was determined using flow cytometry-based assays [1].
    • Cell Cycle Analysis: Treated cells were fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) [2].
  • Migration and Invasion Assays:
    • Transwell Assay: This was used to evaluate the metastatic potential of cancer cells. Cells were placed in the upper chamber of a transwell insert (with or without a Matrigel coating for invasion assays), and their movement toward a serum attractant in the lower chamber was measured after staining [2].
  • Protein Expression Analysis:
    • Western Blotting: This technique was used extensively to detect and semi-quantify the expression levels of specific proteins and their phosphorylated (active) forms. This is how changes in key proteins like p-STAT3, STAT3, Bcl-2, Bax, caspase-3, and stemness markers (ALDH1A1, Sox2, Oct4) were confirmed [1] [4].
  • In Vivo Models:
    • Xenograft Tumor Models: Breast CSCs were implanted into mice, which were then treated with EsA to observe its effect on tumor growth [1].
    • Spinal Cord Injury (SCI) Model: A rat model of SCI was established using an impactor device. EsA was administered intraperitoneally, and functional recovery was assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, grid walk tests, and footprint analysis [3].
    • Acute Liver Injury Models: Liver injury was induced in mice using carbon tetrachloride (CCl4) or GalN/LPS. EsA was administered, and its protective effects were evaluated through blood tests for liver enzymes (AST, ALT), histopathological examination of liver tissues, and measurement of oxidative stress markers (MDA, GSH-Px) [4] [5].

Key Comparisons and Therapeutic Potential

  • Mechanistic Versatility: Unlike some highly specific inhibitors that target a single node (e.g., a JAK2 inhibitor), EsA appears to have a broader effect on the IL-6/STAT3 axis. Evidence shows it can downregulate the cytokine (IL-6) itself and directly inhibit the phosphorylation of the STAT3 transcription factor, acting at multiple points to suppress the entire signaling cascade [1].
  • Dual Anti-Cancer and Protective Effects: EsA's action is not limited to cancer. It promotes apoptosis and inhibits stemness in cancer cells, yet can have anti-apoptotic, protective effects on non-cancerous cells in models like acute liver injury and spinal cord injury. This suggests its function is highly context-dependent, potentially offering a therapeutic window where it protects healthy tissue while attacking diseased cells [1] [4] [3].
  • Multi-pathway Engagement: EsA's therapeutic effects are not exclusively mediated through IL-6/STAT3. Research indicates it also modulates other critical pathways, including NF-κB, ERK, and PPAR-γ, and can attenuate the TLR4 pathway [4] [3]. This polypharmacological profile may contribute to its efficacy in complex disease settings.

References

Esculentoside A MAPK pathway inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Specificity

Esculentoside A functions as a broad anti-inflammatory agent that downregulates the entire MAPK pathway. Evidence from multiple in vivo studies indicates that EsA significantly reduces the phosphorylation levels of ERK1/2, JNK, and p38 MAPKs, without demonstrating selectivity for any single one [1] [2]. This suggests its effect may be upstream in the signaling cascade.

The table below summarizes key experimental findings on its inhibitory effects:

Experimental Model Inducing Factor Measured Outcome Effect of this compound (EsA)
Rat Membranous Nephropathy [1] Cationic Bovine Serum Albumin Protein expression of p-ERK1/2, p-JNK, p-p38 ↓ Significant reduction
Mouse Alzheimer's Model [2] Aβ(1-42) induced neuroinflammation Phosphorylation of ERK, JNK, p38 in hippocampus ↓ Significant decrease
Mouse Acute Kidney Injury[citevation:2] LPS-induced inflammation Anti-inflammatory activity Mediated by PPAR-γ pathway activation

Comparative Analysis with Clinical MAPK Inhibitors

Unlike targeted kinase inhibitors used in cancer therapy, EsA's broad anti-inflammatory action presents a different profile.

Inhibitor Type Example Compounds Primary Target Therapeutic Context Key Differentiator of EsA
Clinical-grade Targeted Inhibitors Ulixertinib (BVD-523), SCH772984, AZD0364 [3] ERK1/2 (specific kinase) Oncology (clinical trials) High specificity for a single terminal kinase in the MAPK cascade.
Broad-Spectrum Natural Product This compound (EsA) [1] [2] Upstream of ERK, JNK, p38 (broad) Anti-inflammatory, tissue-protection Simultaneously suppresses multiple MAPK branches; derived from natural source (Phytolacca esculenta).

Experimental Protocols from Key Studies

The primary evidence for EsA's activity comes from well-established in vivo protocols.

Protective Effects in Rat Membranous Nephropathy [1]

  • Animal Model: Rat model induced by cationic bovine serum albumin.
  • EsA Treatment: Administered via intraperitoneal injection.
  • Key Readouts:
    • Pathological Assessment: Histopathological examination of kidney tissues (e.g., glomerular basement membrane thickness).
    • Biochemical Analysis: Levels of 24-hour proteinuria, oxidative stress markers (MDA, NO, SOD, GSH), and apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3).
    • Mechanistic Analysis: Protein expression of phosphorylated JNK (p-JNK), p-ERK1/2, and p-p38 measured by Western blot.

Anti-neuroinflammatory Effects in Mouse Alzheimer's Model [2]

  • Animal Model: Male C57BL/6 mice with Aβ(1-42)-induced Alzheimer's pathology.
  • EsA Treatment: 5 mg/kg/day, administered via intraperitoneal injection for 15 days.
  • Key Readouts:
    • Behavioral Tests: Memory and cognitive function after 15 days of treatment.
    • Molecular Analysis: Levels of pro-inflammatory factors and phosphorylation of ERK, JNK, and p38 MAPKs in the hippocampus using Real-time PCR and Western blot.
    • Immunostaining: Activation levels of microglia and astrocytes.

MAPK Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by EsA and a general workflow for the cited in vivo experiments.

cluster_mapk MAPK Pathway Branches InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Aβ, cBSA) MAPKPathway MAPK Signaling Pathway ERK ERK1/2 JNK JNK p38 p38 pERK p-ERK1/2 ERK->pERK pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 CellularResponse Cellular Response (Inflammation, Apoptosis) pERK->CellularResponse pJNK->CellularResponse pp38->CellularResponse EsA This compound (EsA) EsA->pERK Inhibits EsA->pJNK Inhibits EsA->pp38 Inhibits

Start Disease Model Induction Step1 Animal Grouping (Control, Model, EsA) Start->Step1 Step2 EsA Treatment (Systemic Administration) Step1->Step2 Step3 Tissue Sample Collection Step2->Step3 A1 Behavioral Tests Step2->A1 Step4 Molecular Analysis Step3->Step4 A2 Histopathology Step3->A2 End Data Analysis (MAPK Phosphorylation, Inflammation Markers) Step4->End A3 Western Blot Step4->A3 A4 ELISA/RT-PCR Step4->A4

Conclusion for Researchers

This compound is a broad-spectrum MAPK pathway suppressor with significant anti-inflammatory effects in animal models. Its mechanism is distinct from specific ERK1/2 inhibitors being developed for oncology.

For your research, the key consideration is:

  • If your goal is to inhibit a specific MAPK branch (e.g., ERK1/2 only), then clinical-grade targeted inhibitors are more appropriate.
  • If your goal is a broad anti-inflammatory effect across the MAPK pathway, particularly in non-oncological contexts like neurodegenerative or renal diseases, then EsA represents a promising candidate worthy of further investigation.

References

Esculentoside A vs. Standard Neuroprotective Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Esculentoside A (EsA) Standard Neuroprotective Strategies
Source / Class Natural saponin from Phytolacca esculenta (Chinese medicine Shanglu) [1] [2] [3] Diverse; includes synthetic drugs, hypothermia, and other natural compounds with single-target focus (e.g., NMDA antagonists) [4] [5] [6]
Primary Mechanism of Action Multi-target: Modulates PPARγ, inhibits NF-κB and MAPK pathways, suppresses NLRP3 inflammasome, and reduces MMP-9 expression [1] [2] [3]. Often single-target: May focus on one pathway, e.g., blocking excitotoxicity, providing antioxidants, or inducing hypothermia to slow metabolism [4] [5] [6].
Key Molecular Targets PPARγ, TLR4, NF-κB p65, IκB-α, JNK, p38 MAPK, NLRP3, Caspase-1, MMP-9 [1] [2] [3]. NMDA receptors, AMPA receptors, Calcium channels, Caspases, inflammatory cytokines (varies by specific treatment) [4] [5] [6].

| Efficacy in Disease Models | Alzheimer's Model (3×Tg-AD mice): Improved cognitive deficits, reduced Aβ amyloid pathology [1]. Spinal Cord Injury (SCI) Rat: Promoted motor recovery, reduced lesion size, protected blood-spinal cord barrier [3]. In Vitro Neuroinflammation: Reduced LPS-induced NO, PGE2, TNF-α, IL-1β, IL-6 [2]. | Experimental Cerebral Ischemia: Some strategies showed efficacy but often only postponed cell death; functional recovery did not always match histological improvement [5]. Traumatic Brain Injury (TBI): Many clinical trials have failed; no definitive panacea exists [6]. | | Key Advantages | 1. Multi-target action addresses neuroinflammation, apoptosis, and protein pathology [1] [2]. 2. Crosses the blood-brain barrier to exert direct effects in the CNS [1]. 3. Protects blood-CNS barrier integrity [3]. | 1. Well-established safety and pharmacokinetic profiles for some approved drugs. 2. Immediate life-saving potential (e.g., hypothermia) [5] [6]. | | Reported Limitations / Challenges | Still in preclinical research; human safety and efficacy data are not yet available [1] [2] [3]. | Narrow therapeutic window for many agents. Limited efficacy in clinical trials, often due to single-target approach and complex injury cascades [5] [6]. |


Experimental Protocols for this compound

To evaluate the neuroprotective effects of EsA, researchers employ standardized experimental models. The workflow below outlines the key in vivo and in vitro methods cited in the literature.

Start Study Design InVivo In Vivo Models Start->InVivo InVitro In Vitro Models Start->InVitro SubModel1 3×Tg-AD Mouse Model (Alzheimer's) InVivo->SubModel1 SubModel2 Rat Spinal Cord Injury (SCI) Model InVivo->SubModel2 SubModel3 BV-2 Microglial Cell Line & Primary Microglia InVitro->SubModel3 End1 Behavioral Tests (Morris Water Maze, BBB Scale) SubModel1->End1 End2 Tissue Analysis (Histology, Immunofluorescence) SubModel1->End2 End3 Molecular Analysis (Western Blot, ELISA, PCR) SubModel1->End3 SubModel2->End1 SubModel2->End2 SubModel2->End3 SubModel3->End3

The specific methodologies for the key experiments are as follows:

  • In Vivo Animal Models

    • Alzheimer's Disease Model: Eight-month-old triple-transgenic AD (3×Tg-AD) mice received intraperitoneal injections of EsA (5 or 10 mg/kg) for 8 weeks. Cognitive function was assessed using the Morris water maze and open field tests. Post-mortem brain tissue was analyzed using immunofluorescence and Western blotting to quantify amyloid-beta (Aβ) plaques, PPARγ expression, and proteins related to endoplasmic reticulum stress and apoptosis [1].
    • Spinal Cord Injury Model: Adult female Sprague-Dawley rats underwent spinal cord impact contusion surgery. EsA was administered via intraperitoneal injection post-injury. Recovery was monitored for 4 weeks using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, grid walk tests, and footprint analysis. Spinal cord tissue was examined for lesion size, blood-spinal cord barrier integrity, and expression of MMP-9 and TLR4 pathway proteins [3].
  • In Vitro Cell Studies

    • Microglial Activation Models: BV-2 microglial cells or primary microglia were pre-treated with EsA for a set period (e.g., 1-2 hours) and then stimulated with Lipopolysaccharide (LPS) or Aβ1-42 to induce neuroinflammation. The production of nitric oxide (NO) and prostaglandin E2 (PGE2) was measured using the Griess assay and ELISA, respectively. The expression of inflammatory mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) and the activation states of key signaling pathways (NF-κB, MAPKs, NLRP3 inflammasome) were analyzed via Western blotting, quantitative PCR, and immunofluorescence [2].

Mechanism of Action: Signaling Pathways

This compound exerts its neuroprotective effects by simultaneously targeting multiple critical signaling pathways involved in neuroinflammation and cell survival. The following diagram synthesizes its primary molecular mechanisms as reported across studies.

Stimuli Inflammatory Stimuli (LPS, Aβ) TLR4 TLR4 Activation Stimuli->TLR4 NLRP3 NLRP3 Inflammasome Activation Stimuli->NLRP3 NFKB NF-κB Pathway (IκB-α phosphorylation & degradation) TLR4->NFKB MAPK MAPK Pathway (JNK, p38 phosphorylation) TLR4->MAPK Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12) NFKB->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NFKB->Enzymes MAPK->Cytokines Caspase1->Cytokines Outcomes Outcomes: Reduced Neuroinflammation Ameliorated Amyloid Pathology Protected Blood-CNS Barrier Improved Functional Recovery MMP9 MMP-9 Expression BSCB BSCB MMP9->BSCB Degrades Tight Junctions EsA This compound (EsA) EsA->TLR4 Inhibits EsA->NLRP3 Inhibits EsA->NFKB Inhibits EsA->MAPK Inhibits EsA->MMP9 Reduces PPARg PPARγ Up-regulation EsA->PPARg Activates/ Binds PPARg->Cytokines Suppresses PPARg->BSCB Protects Barrier

Summary of Key Mechanisms:

  • PPARγ-Dependent Mechanisms: EsA directly binds to and activates the PPARγ nuclear receptor. This activation is a central mechanism, as it leads to the suppression of multiple pro-inflammatory pathways. The neuroprotective effects of EsA were abolished when a PPARγ inhibitor (GW9662) was used, confirming its critical role [1].
  • Anti-inflammatory Actions: EsA potently inhibits the activation of the TLR4/NF-κB and MAPK signaling pathways, which are major drivers of neuroinflammation. This results in reduced production of cytokines (TNF-α, IL-1β, IL-6) and inflammatory enzymes (iNOS, COX-2) in microglial cells [2].
  • Inflammasome Suppression: EsA inhibits the NLRP3 inflammasome, leading to reduced activation of caspase-1 and the subsequent maturation and release of IL-1β, a key inflammatory mediator [2].
  • Blood-CNS Barrier Protection: In spinal cord injury models, EsA protects the blood-spinal cord barrier by inhibiting the TLR4/MMP-9 pathway. Reducing MMP-9 expression helps preserve the integrity of tight junctions, preventing the infiltration of harmful substances and immune cells into the central nervous system [3].

Interpretation of Findings for Professionals

For researchers and drug development professionals, the data suggests that this compound represents a promising multi-target therapeutic candidate. Its ability to modulate PPARγ, a master regulator of inflammation and metabolism, and concurrently inhibit several key inflammatory cascades (NF-κB, MAPK, NLRP3) differentiates it from many failed single-target agents [1] [2] [3]. This polypharmacology is particularly relevant for complex neurodegenerative diseases and CNS injuries, where multiple pathological processes occur simultaneously.

However, it is crucial to note that all evidence for EsA is currently at the preclinical stage. Its potential must be evaluated within the well-documented historical context where numerous neuroprotective strategies showed promise in animal models but failed to translate to human clinical success [5] [6]. The key challenges that remain for EsA's development include scaling up to human trials, establishing a full pharmacokinetic and safety profile in humans, and confirming efficacy in clinical settings.

References

Comprehensive Analysis of Esculentoside A's Anti-inflammatory Efficacy: Mechanisms, Comparative Performance, and Experimental Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Esculentoside A and Its Research Significance

This compound (EsA) is a bioactive saponin extracted from the roots of Phytolacca esculenta, a traditional Chinese medicinal herb commonly known as "Shanglu" [1] [2]. This natural compound has garnered significant scientific attention due to its potent anti-inflammatory properties and favorable safety profile compared to conventional anti-inflammatory medications. EsA's chemical structure is identified as 3-O-[β-D-glucopyranosyl-(1,4)-β-D-xylopyranosyl] phytolaccagenin, which contributes to its diverse pharmacological activities [2]. As research into natural product-based therapeutics expands, EsA has emerged as a promising candidate for managing various inflammatory conditions, particularly those with complex pathophysiology that respond poorly to existing treatments.

The growing interest in EsA stems from the limitations of current anti-inflammatory drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids, which often cause significant side effects with long-term use [3] [4]. For conditions requiring prolonged anti-inflammatory therapy, such as ulcerative colitis, rheumatoid arthritis, and chronic neurological disorders, the development of safer alternatives represents an urgent medical need. EsA's multitarget mechanism of action and natural origin position it as a potentially valuable therapeutic option. This comprehensive analysis examines the current evidence regarding EsA's anti-inflammatory efficacy, compares its performance with other anti-inflammatory agents, and evaluates its potential for clinical translation.

Chemical Background and Mechanism of Action

Chemical Characteristics and Origins

EsA belongs to the saponin family of compounds, characterized by their amphipathic nature due to the combination of hydrophilic glycosyl groups and lipophilic aglycone moieties. This chemical structure likely contributes to EsA's membrane interactions and bioavailability. The compound is extracted primarily from the roots of Phytolacca esculenta, which has a long history of use in traditional Chinese medicine for treating inflammation, edema, and infections [2]. Modern extraction and purification techniques have enabled the isolation of EsA in sufficient quantities for detailed pharmacological investigation, though optimization of extraction methods remains an active area of research to improve yield and purity.

Molecular Mechanisms of Anti-inflammatory Action

Extensive research has revealed that EsA exerts its anti-inflammatory effects through multiple synergistic pathways rather than relying on a single mechanism. This multitarget approach is particularly advantageous for treating complex inflammatory diseases where multiple pathological processes are simultaneously active. The key molecular mechanisms identified through in vitro and in vivo studies include:

  • NF-κB pathway inhibition: EsA significantly suppresses the activation and nuclear translocation of NF-κB p65, a master regulator of inflammation [3] [4]. This effect is mediated through the prevention of IκB-α phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing its pro-inflammatory transcriptional activity [5].

  • MAPK signaling modulation: EsA attenuates inflammation by reducing phosphorylation of key MAPK family members, including ERK, JNK, and p38 [5] [2]. This pathway modulation contributes to EsA's ability to suppress pro-inflammatory cytokine production in various cell types.

  • Cytokine and chemokine regulation: EsA demonstrates a consistent pattern of inhibiting pro-inflammatory mediators while preserving or enhancing anti-inflammatory factors. Specifically, EsA treatment reduces levels of TNF-α, IL-6, IL-1β, IL-12, and COX-2/PGE2 across different experimental models [3] [5] [2].

  • Oxidative stress mitigation: Beyond its direct anti-inflammatory effects, EsA alleviates oxidative stress by reducing reactive oxygen species (ROS) and enhancing antioxidant capacity through modulation of the Nrf-2 pathway [2].

Table 1: Comprehensive Anti-inflammatory Mechanisms of this compound Across Disease Models

Disease Model Molecular Targets Pathway Modulation Key Effects
Ulcerative Colitis NF-κB p65, IL-6, TNF-α, Bax/Bcl-2, CSE, nNOS NF-κB inactivation, Apoptosis regulation, H2S/NO signaling normalization Improved intestinal motility, Reduced inflammation, Decreased epithelial apoptosis [1] [3]
Neuroinflammation iNOS, COX-2, IL-1β, IL-6, TNF-α, NLRP3, Caspase-1 NF-κB and MAPK inhibition, NLRP3 inflammasome suppression Microglial activation control, Neuroprotection [5]
Acute Liver Injury PPAR-γ, NF-κB, ERK, TNF-α, IL-1β, IL-6, ROS PPAR-γ activation, NF-κB and ERK inhibition, Oxidative stress reduction Hepatoprotection, Reduced inflammatory infiltration, Lipid peroxidation prevention [2]
Spinal Cord Injury TLR4, MMP-9, Tight junction proteins TLR4 pathway inhibition, MMP-9 downregulation Blood-spinal cord barrier preservation, Reduced vascular permeability [6]
Osteoarthritis Inflammatory cytokines, Cartilage degradation enzymes Multiple pathway inhibition Cartilage protection, Reduced synovitis [6]

Comprehensive Efficacy Comparison with Alternative Anti-inflammatory Agents

Performance Against Conventional Pharmaceuticals

When compared to standard anti-inflammatory medications, EsA demonstrates several distinctive advantages, particularly regarding its multitarget mechanism and favorable side effect profile. Conventional NSAIDs primarily function through cyclooxygenase (COX) inhibition, which effectively reduces prostaglandin-mediated inflammation and pain but often causes gastrointestinal, renal, and cardiovascular adverse effects [7]. In contrast, EsA's broader mechanism of action enables efficacy in inflammatory conditions where single-target approaches have limited success. For example, in ulcerative colitis models, EsA (20 mg/kg) demonstrated comparable efficacy to sulfasalazine and mesalazine in reducing disease activity indices and histological damage, but with additional benefits in preserving intestinal motility through modulation of the H2S/CSE and NO/nNOS systems [1] [3].

EsA also shows advantages over glucocorticoids, which remain mainstays for severe inflammatory conditions despite their significant adverse effects with long-term use. While glucocorticoids broadly suppress immune function through genomic mechanisms, leading to immunosuppression and metabolic disturbances, EsA appears to modulate rather than suppress immune responses more selectively. In models of neuroinflammation and spinal cord injury, EsA effectively controlled inflammatory processes without completely abrogating essential immune surveillance, potentially translating to a lower risk of infections in clinical settings [5] [6]. Furthermore, unlike glucocorticoids which can exacerbate apoptosis in certain tissues, EsA demonstrated anti-apoptotic effects in colonic smooth muscle cells and hepatocytes, contributing to tissue preservation in inflammatory environments [3] [2].

Comparison with Other Natural Anti-inflammatory Compounds

The landscape of natural anti-inflammatory compounds is rich and diverse, including well-studied agents such as curcumin, resveratrol, and quercetin. When evaluated alongside these established natural products, EsA displays unique characteristics that may position it favorably for specific applications. Unlike many flavonoid-based natural products that suffer from poor bioavailability, EsA has demonstrated the ability to cross the blood-brain barrier, making it particularly relevant for neuroinflammatory conditions [5] [6]. Additionally, while many natural anti-inflammatory compounds function primarily as antioxidants, EsA possesses a more comprehensive mechanism that includes direct effects on inflammatory signaling cascades.

Among other saponin-based natural products, EsA appears to have a particularly favorable efficacy-toxicity ratio. Some triterpenoid saponins demonstrate potent anti-inflammatory activity but with significant cytotoxicity at higher doses, limiting their therapeutic potential. In contrast, multiple studies have reported that EsA exhibits minimal cytotoxicity at effective anti-inflammatory concentrations [3] [2]. For instance, in human normal hepatocyte (LO2) cell lines, EsA concentrations up to 10 mg/L showed no cytotoxic effects while providing significant protection against CCl4-induced inflammatory damage [2]. This combination of potency and safety distinguishes EsA from many other natural saponins.

Table 2: Efficacy Comparison of this compound with Other Anti-inflammatory Agents

Therapeutic Agent Primary Mechanisms Advantages Limitations Optimal Use Context
This compound NF-κB, MAPK, and NLRP3 inflammasome inhibition; Cytokine suppression; Oxidative stress reduction Multitarget action, Blood-brain barrier penetration, Favorable safety profile, Tissue protection effects Limited clinical data, Unclear optimal dosing regimens Complex inflammatory conditions, Neurological disorders, IBD, Chronic inflammatory states [1] [3] [5]
Conventional NSAIDs COX-1 and/or COX-2 inhibition Rapid symptomatic relief, Extensive clinical experience, Predictable pharmacokinetics Gastrointestinal toxicity, Cardiovascular risks, Limited efficacy in chronic inflammation Acute pain and inflammation, Mild to moderate inflammatory conditions [3] [7]
Glucocorticoids Genomic and non-genomic immunosuppression Potent broad-spectrum anti-inflammatory effects, Critical for severe inflammation Metabolic disturbances, Immunosuppression, Adrenal suppression, Withdrawal syndromes Severe acute inflammation, Autoimmune flares, Conditions requiring immediate control [3] [4]
Natural Flavonoids Antioxidant, Weak COX inhibition, Mild cytokine modulation Favorable safety profiles, Additional health benefits Generally low potency, Poor bioavailability, Limited efficacy in severe inflammation Mild chronic inflammation, Preventive approaches, Complementary therapy [8]

Detailed Experimental Validation and Methodologies

In Vitro Models and Assay Systems

The anti-inflammatory efficacy of EsA has been rigorously evaluated through a series of standardized in vitro assays employing various cell culture systems. These experiments have been crucial for elucidating EsA's molecular mechanisms and establishing dose-response relationships. The most consistently employed in vitro approach involves lipopolysaccharide (LPS)-induced inflammation models in relevant cell types. In BV2 microglial cells and primary microglia, EsA pretreatment (at concentrations ranging from 10-50 μM) significantly reduced LPS-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-12 [5]. The mechanistic basis for these effects was traced to EsA's ability to suppress nuclear factor-κB (NF-κB) p65 translocation by blocking IκB-α phosphorylation and degradation, in addition to decreasing phosphorylation levels of mitogen-activated protein kinases (MAPKs) and inhibiting NLRP3 inflammasome-mediated caspase-1 activation.

In studies focused on gastrointestinal inflammation, primary intestinal neuronal cells and colonic smooth muscle cells (SMCs) have been utilized to evaluate EsA's effects. When intestinal neuronal cells were exposed to LPS challenge, EsA treatment (10 and 20 μM) eased the viability loss, proliferation inhibition, and apoptosis [1]. Similarly, in colonic SMCs, EsA (20 μM) markedly attenuated LPS-induced apoptosis and inflammation by downregulating Bax and cleaved caspase-3 expression while upregulating Bcl-2 expression [3] [4]. These cellular models demonstrated that EsA's anti-inflammatory effects encompass both epithelial/neuronal and muscular components of intestinal tissue, suggesting potential comprehensive benefits in inflammatory bowel disease.

G EsA Anti-inflammatory Experimental Workflow Start Inflammatory Stimulus InVitro In Vitro Models Start->InVitro LPS/TNF-α induction InVivo In Vivo Models Start->InVivo DSS/TNBS/CCl₄ models Assays1    Cell-Based AssaysCell Viability (CCK-8/MTT)Apoptosis (TUNEL/Flow Cytometry)Proliferation (EdU)Cytokine ELISAWestern Blot   InVitro->Assays1 EsA treatment (10-50 μM) Assays2    Animal AssessmentsDisease Activity IndexHistological ScoringInflammatory MarkersFunctional Recovery   InVivo->Assays2 EsA administration (10-20 mg/kg) ExVivo Ex Vivo Analysis Mechanisms    Mechanistic InsightsNF-κB Pathway InhibitionMAPK Signaling ModulationCytokine/Chemokine RegulationOxidative Stress Mitigation   Assays1->Mechanisms Molecular analysis Assays2->Mechanisms Tissue examination Mechanisms->ExVivo Validation

Diagram 1: Comprehensive Experimental Workflow for Evaluating EsA Anti-inflammatory Activity. This diagram illustrates the integrated approach combining in vitro, in vivo, and ex vivo methodologies to validate EsA's efficacy and elucidate its mechanisms of action.

In Vivo Disease Models and Dosing Regimens

The therapeutic potential of EsA has been investigated in numerous animal models of inflammatory diseases, providing crucial evidence for its efficacy in physiologically complex systems. The most extensively studied models include:

  • Dextran Sulfate Sodium (DSS) and TNBS-Induced Ulcerative Colitis: In DSS-induced UC rat models, EsA administration (10 and 20 mg/kg via daily oral gavage for two weeks) significantly improved disease parameters, including increased the number of inhibited bowel movements, restored body weight, improved histological scores of colitis, and reduced IL-6 and TNF-α levels [1]. Similarly, in TNBS-induced UC models, EsA (20 mg/kg via intraperitoneal injection for 10 days) attenuated crypt destruction, deformation, and inflammatory cell infiltration while downregulating serum IL-6 and TNF-α [3] [4].

  • Spinal Cord Injury Models: In rat models of SCI, EsA treatment (10 mg/kg via intraperitoneal injection) promoted functional recovery, as evidenced by significantly higher BBB scores in the fourth week after injury, fewer stepping errors in grid walk tests, and better footprint analysis results [6]. These functional improvements correlated with reduced cavity formation, lower inflammatory factor levels, and protection of blood-spinal cord barrier integrity through attenuation of MMP-9 expression in vascular endothelial cells via inhibition of the TLR4 signaling pathway.

  • Acute Liver Injury Models: In CCl4 and GalN/LPS-induced acute liver injury mice models, EsA treatment demonstrated hepatoprotective effects by preventing histopathological damage, decreasing AST and ALT levels, reducing TNF-α, IL-1β, and IL-6 mRNA expression, preventing MDA release, and increasing GSH-Px activity in liver tissues [2]. These protective effects were associated with inhibition of CCl4-induced phosphonated IκBalpha (P-IκB) and ERK.

Across these models, EsA has demonstrated a consistent dose-dependent efficacy with optimal effects typically observed at 20 mg/kg for most applications. The compound has shown favorable bioavailability when administered via both oral and intraperitoneal routes, with significant tissue distribution noted in the colon, liver, and central nervous system.

Research Gaps and Future Directions

Despite the compelling evidence supporting EsA's anti-inflammatory efficacy, several critical knowledge gaps must be addressed to advance its therapeutic development. First, the pharmacokinetic profile of EsA remains incompletely characterized, with limited data on its absorption, distribution, metabolism, and excretion in different species. Understanding these parameters is essential for designing appropriate dosing regimens for future clinical studies. Second, while EsA has demonstrated an excellent safety profile in acute and subchronic animal studies, more comprehensive toxicological assessments following Good Laboratory Practice (GLP) standards are needed to fully evaluate its potential for human use.

Another significant research gap concerns EsA's effects on resolution of inflammation, a complex active process that remains poorly understood for many natural products. Future studies should investigate whether EsA influences the production of specialized pro-resolving mediators (SPMs) such as lipoxins, resolvins, and protectins, which orchestrate the termination of inflammatory responses and promote tissue repair. Additionally, research exploring potential interactions between EsA and conventional anti-inflammatory medications would provide valuable insights for developing combination therapies that might enhance efficacy while reducing side effects through dose reduction.

From a technical perspective, the development of standardized extraction and quantification methods for EsA will be crucial for ensuring batch-to-batch consistency in future research and potential clinical applications. Similarly, investigations into formulation strategies to enhance EsA's bioavailability, such as nanoparticle encapsulation or combination with bioavailability enhancers, could significantly improve its therapeutic potential. Finally, well-designed clinical trials in specific patient populations are ultimately needed to translate the promising preclinical findings into clinical applications.

Conclusion

References

×

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

826.43508601 Da

Monoisotopic Mass

826.43508601 Da

Heavy Atom Count

58

Melting Point

257-258°C

UNII

JT3XUF9LU9

Dates

Last modified: 04-14-2024

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